Fsh receptor-binding inhibitor fragment(bi-10)
Description
BenchChem offers high-quality Fsh receptor-binding inhibitor fragment(bi-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fsh receptor-binding inhibitor fragment(bi-10) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H67N13O19 |
|---|---|
Molecular Weight |
1058.1 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
InChI Key |
DBFABWRXHHOYAV-JATBZIBASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FSH Receptor-Binding Inhibitor Fragment (bi-10)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Follicle-Stimulating Hormone (FSH) receptor-binding inhibitor fragment, commonly known as bi-10, is a potent antagonist of the Follicle-Stimulating Hormone Receptor (FSHR). Its primary mechanism of action involves the direct blockage of FSH binding to its receptor, thereby attenuating downstream signaling cascades crucial for follicular development and steroidogenesis. This technical guide elucidates the molecular interactions, signaling pathway modulation, and functional consequences of bi-10 activity, supported by quantitative data and detailed experimental methodologies. The potential therapeutic applications of bi-10, particularly in reproductive medicine and oncology, are underscored by its ability to induce follicular atresia, suppress ovulation, and down-regulate the expression of FSHR and Estrogen Receptor Beta (ERβ).
Core Mechanism of Action: Competitive Antagonism of the FSH Receptor
The fundamental mechanism of bi-10 lies in its ability to act as a competitive antagonist at the FSHR, a G protein-coupled receptor (GPCR) essential for reproductive function.[1][2] Bi-10 physically obstructs the binding of FSH to the FSHR, thereby preventing the conformational changes necessary for receptor activation and intracellular signal transduction.[1][3] This inhibitory action has been demonstrated to suppress FSH-mediated effects at the receptor level, leading to a dose-dependent reduction in downstream signaling.[2][4]
Studies have shown that bi-10 likely interacts with the FSH-β subunit binding site on the FSHR, a critical interface for the initiation of the signaling cascade.[5] By occupying this site, bi-10 effectively outcompetes the endogenous ligand, FSH, leading to the inhibition of its biological effects.
Modulation of Intracellular Signaling Pathways
The binding of FSH to its receptor predominantly activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[6][7] This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets, including the cAMP response element-binding protein (CREB), which ultimately regulates gene expression related to follicular development and steroidogenesis.[6][8]
Bi-10 disrupts this canonical pathway by preventing the initial FSH-FSHR interaction. Consequently, it leads to a significant, dose-dependent inhibition of FSH-induced cAMP production.[4][5] This blockade of the primary signaling cascade results in the suppression of steroidogenesis, including the production of estradiol.[5]
dot
Caption: FSHR signaling cascade and the inhibitory action of bi-10.
Quantitative Analysis of bi-10 Activity
The inhibitory potency of bi-10 has been quantified through various in vitro assays. A summary of the available quantitative data is presented below.
| Parameter | Value | Cell Line | Assay Method | Reference |
| EC50 | 160 µM | OVCAR-3 | Flow Cytometry (using BI-10FAM) | [5] |
Note: EC50 here refers to the concentration of the fluorescently labeled bi-10 (BI-10FAM) required to achieve 50% of the maximum binding to FSHR-expressing cells.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is fundamental to determining the ability of bi-10 to compete with FSH for binding to the FSHR.
Objective: To determine the binding affinity (Ki) or IC50 of bi-10 for the FSHR.
Materials:
-
Cells or membrane preparations expressing FSHR (e.g., HEK293-FSHR, granulosa cells).
-
Radiolabeled FSH (e.g., 125I-hFSH).
-
Unlabeled bi-10 at various concentrations.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Protocol:
-
Preparation: Seed FSHR-expressing cells in appropriate culture plates or prepare membrane fractions.
-
Competition Reaction: Incubate a constant concentration of 125I-hFSH with varying concentrations of bi-10 in the presence of the cells or membrane preparation. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled FSH).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 2-4 hours at a specific temperature, often 22°C or 37°C).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the bi-10 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 4. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Follicle-Stimulating Hormone Receptor Binding Probes to Image Ovarian Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of FSH Receptor-Binding Inhibitor Fragment (bi-10): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the follicle-stimulating hormone (FSH) receptor-binding inhibitor fragment, bi-10. As a potent and selective antagonist of the FSH receptor (FSHR), bi-10 presents a valuable tool for research into reproductive biology and a potential therapeutic agent for conditions characterized by excessive FSH action. This document details the scientific background, experimental methodologies, and key data associated with bi-10, offering a foundational resource for its application in research and drug development.
Introduction
Follicle-stimulating hormone (FSH) is a pivotal gonadotropin that governs essential reproductive processes, including follicular development in females and spermatogenesis in males.[1] Its actions are mediated through the FSH receptor (FSHR), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of granulosa cells in the ovaries and Sertoli cells in the testes.[2] Dysregulation of FSH signaling is implicated in various reproductive disorders and has been linked to the pathology of certain cancers. Consequently, the development of selective FSHR antagonists is of significant interest for both therapeutic intervention and as a research tool to elucidate the physiological roles of FSH.
One such antagonist is the FSH receptor-binding inhibitor fragment, bi-10. This synthetic decapeptide is a fragment of the naturally occurring human FSH-binding inhibitor (hFSH-BI).[2] Bi-10 competitively inhibits the binding of FSH to its receptor, thereby blocking downstream signaling cascades.[1] In vivo studies have demonstrated its ability to suppress ovulation and induce follicular atresia in animal models, highlighting its potential as a non-steroidal contraceptive or as a therapeutic for conditions such as ovarian hyperstimulation syndrome and certain ovarian cancers.[1][3]
This guide will provide an in-depth exploration of bi-10, covering its discovery, a detailed methodology for its synthesis, and protocols for its in vitro and in vivo characterization.
Discovery and Characterization of bi-10
The discovery of bi-10 is rooted in the identification of a naturally occurring FSH-binding inhibitor (FSH-BI) found in human ovarian follicular fluid.[4] This protein was observed to inhibit the binding of FSH to its receptor.[5] Subsequent research focused on identifying the active fragments of this protein, leading to the synthesis of smaller peptides that retained the inhibitory activity. Bi-10 is a synthetic 10-amino acid peptide fragment of the 57 kD human FSH receptor-binding inhibitor.[2]
Amino Acid Sequence: H-Thr-Glu-Asn-Leu-Glu-Pro-Asn-Gly-Glu-Gly-NH2[2]
FSH Receptor Signaling Pathways
FSHR activation initiates a cascade of intracellular signaling events, with the canonical pathway involving the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in steroidogenesis and cellular proliferation.[8]
Beyond the canonical Gs/cAMP/PKA pathway, FSHR signaling is now understood to be more complex, involving other pathways such as the PI3K/Akt and ERK/MAPK pathways, which play roles in cell survival and differentiation.[8][9] Bi-10, by blocking the initial binding of FSH, effectively inhibits the activation of all these downstream signaling cascades.
FSH Receptor Signaling and Inhibition by bi-10.
Experimental Protocols
Synthesis of bi-10 via Solid-Phase Peptide Synthesis (SPPS)
The following protocol describes a general method for the synthesis of bi-10 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard approach for solid-phase peptide synthesis.[10]
Solid-Phase Peptide Synthesis (SPPS) Workflow for bi-10.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Thr(tBu), Glu(OtBu), Asn(Trt), Leu, Pro, Gly)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HCTU and DIPEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the bi-10 sequence (Glu(OtBu), Gly, Asn(Trt), Pro, Glu(OtBu), Leu, Asn(Trt), Glu(OtBu), Thr(tBu)).
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with ether. Lyophilize the crude peptide to obtain a powder.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9][11]
-
Characterization: Confirm the identity and purity of the synthesized bi-10 peptide using mass spectrometry to verify the molecular weight.[8]
In Vitro FSH Receptor Competitive Binding Assay
This protocol describes a radioligand binding assay to determine the ability of bi-10 to compete with radiolabeled FSH for binding to the FSH receptor.[12][13]
Materials:
-
Cell line expressing the human FSH receptor (e.g., HEK293-FSHR or CHO-FSHR cells) or membrane preparations from these cells.
-
Radiolabeled human FSH (e.g., [¹²⁵I]-hFSH)
-
Unlabeled bi-10 peptide
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell/Membrane Preparation: Prepare a suspension of cells or cell membranes expressing the FSHR in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [¹²⁵I]-hFSH to each well.
-
Competition: Add increasing concentrations of bi-10 to the wells. Include control wells with no bi-10 (total binding) and wells with a high concentration of unlabeled FSH (non-specific binding).
-
Incubation: Add the cell/membrane preparation to each well and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of bi-10 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of bi-10 to determine the IC50 value.
Competitive Binding Assay Workflow.
In Vivo Ovulation Suppression Assay in Mice
This protocol outlines a method to assess the in vivo antagonist activity of bi-10 by measuring its ability to suppress ovulation in female mice.[1][3]
Materials:
-
Immature female mice (e.g., 21-23 days old)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
bi-10 peptide dissolved in a suitable vehicle (e.g., saline)
-
Saline (vehicle control)
-
Dissecting tools
-
Microscope
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least 3 days.
-
Follicular Development Stimulation: Administer a single intraperitoneal (i.p.) injection of PMSG (e.g., 5 IU) to stimulate follicular development.
-
bi-10 Administration: 48 hours after PMSG injection, administer bi-10 via intramuscular or subcutaneous injection at various doses (e.g., 10, 20, 30, 40 mg/kg). Administer the vehicle control to a separate group of mice.
-
Ovulation Induction: 2 hours after bi-10 or vehicle administration, induce ovulation with an i.p. injection of hCG (e.g., 5 IU).
-
Oocyte Collection: 16-18 hours after hCG injection, euthanize the mice and dissect the oviducts.
-
Ovulation Assessment: Place the oviducts in a petri dish with saline and rupture the ampulla to release the cumulus-oocyte complexes.
-
Oocyte Counting: Count the number of oocytes under a microscope.
-
Data Analysis: Compare the number of oocytes in the bi-10 treated groups to the control group. A significant reduction in the number of oocytes indicates ovulation suppression.
Quantitative Data
The following table summarizes the reported in vivo dosage and effects of bi-10 from studies in mice.[1][3]
| Parameter | Value | Species | Route of Administration | Observed Effects |
| Dosage Range | 10 - 40 mg/kg/day | Mouse | Intramuscular | Dose-dependent suppression of follicular development.[1][3] |
| Effective Dose | 30 - 40 mg/kg/day | Mouse | Intramuscular | Significant suppression of ovarian and follicular development, decreased expression of FSHR and ERβ, and inhibition of E2 production.[1] |
Conclusion
The FSH receptor-binding inhibitor fragment, bi-10, is a well-characterized synthetic peptide that serves as a potent antagonist of the FSH receptor. Its discovery, stemming from the investigation of endogenous FSH inhibitors, has provided a valuable tool for reproductive biology research. The detailed protocols for its synthesis and characterization outlined in this guide offer a practical resource for its implementation in the laboratory. The demonstrated in vivo efficacy of bi-10 in suppressing ovulation underscores its potential for further development as a non-steroidal contraceptive or for the treatment of FSH-dependent pathologies. Further research to quantify its binding affinity and to explore its therapeutic window will be crucial in translating this promising molecule from the laboratory to clinical applications.
References
- 1. Solid-Phase Synthesis of Octapeptin Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FSH Receptor-Binding Inhibitor Fragment (BI-10) peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Low molecular weight follicle-stimulating hormone receptor binding inhibitor in sera from premature ovarian failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. krex.k-state.edu [krex.k-state.edu]
- 6. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a radioligand receptor assay for measuring follitropin in serum: application to premature ovarian failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
The Role of Bi-10 in Blocking Follicle-Stimulating Hormone-Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-stimulating hormone (FSH) is a pivotal gonadotropin that governs reproductive processes, primarily through its interaction with the FSH receptor (FSHR), a G-protein coupled receptor. The activation of FSHR on granulosa cells in the ovary and Sertoli cells in the testis initiates a cascade of signaling events crucial for folliculogenesis and spermatogenesis. Consequently, the development of antagonists that can selectively block the FSH-FSHR interaction is of significant interest for applications ranging from contraception to the treatment of hormone-dependent cancers.
Bi-10 is a decapeptide fragment of the FSH receptor-binding inhibitor (FRBI) that has demonstrated potent FSH antagonist properties. It competitively inhibits the binding of FSH to its receptor, thereby attenuating downstream signaling pathways. This technical guide provides a comprehensive overview of the available data on Bi-10, its mechanism of action, and the experimental protocols used to characterize its function.
Mechanism of Action of Bi-10
Bi-10 exerts its antagonistic effects by directly competing with FSH for binding to the FSHR. By occupying the receptor binding site, Bi-10 prevents the conformational changes in the FSHR necessary for the activation of intracellular signaling cascades. The primary pathway inhibited is the canonical Gαs-adenylyl cyclase-cAMP-PKA signaling axis, which is the main transducer of the FSH signal. Inhibition of this pathway leads to a reduction in the synthesis of downstream mediators, such as estradiol, and a suppression of follicular development.
Quantitative Data on Bi-10
Quantitative data on the binding affinity and inhibitory potency of the unconjugated Bi-10 peptide are not extensively available in the public domain. However, studies on a fluorescein-conjugated derivative (Bi-10FAM) and related peptides provide valuable insights into its activity.
| Parameter | Value | Compound | Assay | Cell Line | Citation |
| EC50 | 160 µM | Bi-10FAM | Flow Cytometry Binding Assay | OVCAR-3 | [1] |
| In Vivo Dosage | 10, 20, 30, 40 mg/kg | Bi-10 | Intramuscular injection in mice | N/A | [2] |
Note: The EC50 value for Bi-10FAM may not be fully representative of the binding affinity of the unconjugated Bi-10 peptide due to potential steric hindrance or altered binding kinetics from the fluorescein tag.
In Vivo Efficacy of Bi-10
In vivo studies in prepubertal Kunming female mice have demonstrated the dose-dependent effects of Bi-10 on ovarian function. Intramuscular injection of Bi-10 at doses of 10, 20, 30, and 40 mg/kg for five consecutive days resulted in a suppression of ovarian and follicular development.[2] Higher doses (30-40 mg/kg) were shown to attenuate the expression of FSHR and estrogen receptor β (ERβ) mRNA and proteins in the ovaries, leading to an inhibition of estradiol (E2) production.[2] These findings confirm the ability of Bi-10 to induce follicular atresia and suppress ovulation in a dose-dependent manner.[2]
Signaling Pathways
The interaction of FSH with its receptor initiates a complex network of intracellular signaling pathways. Bi-10, by blocking this initial binding event, effectively inhibits these downstream cascades.
FSH-FSHR Signaling Pathway and Inhibition by Bi-10
Experimental Protocols
Detailed experimental protocols for the characterization of Bi-10 are crucial for reproducible research. The following sections provide methodologies for key experiments cited in the literature.
Flow Cytometry Binding Assay for Bi-10FAM
This protocol describes the method used to determine the EC50 of fluorescein-conjugated Bi-10 (Bi-10FAM) binding to OVCAR-3 cells.[1]
1. Cell Culture:
-
Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum and 0.01 mg/ml bovine insulin at 37°C in a 5% CO2 humidified incubator.
2. Cell Preparation:
-
Plate OVCAR-3 cells in 6-well plates and grow to >90% confluency.
-
Aspirate the medium and rinse the cells with 1 mL of PBS (without calcium and magnesium).
-
Detach the cells using a suitable cell dissociation reagent.
-
Resuspend the cells in PBS and determine the cell concentration.
3. Binding Assay:
-
Prepare a series of dilutions of Bi-10FAM in PBS.
-
Aliquot 1 x 10^6 OVCAR-3 cells into separate tubes for each Bi-10FAM concentration.
-
Add the Bi-10FAM dilutions to the respective cell suspensions.
-
Incubate the cells with Bi-10FAM for a specified time at 4°C to allow binding to reach equilibrium.
-
To distinguish viable cells, add a viability dye such as TOPO-3 at a final concentration of 1 nM.
4. Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer (e.g., Beckman Coulter FC500).
-
Acquire the FITC fluorescence intensity from the Bi-10FAM bound to the viable cells.
-
Count at least 10,000 events (cells) per sample.
-
Plot the median fluorescence intensity as a function of the log of the Bi-10FAM concentration to determine the EC50 value.
Experimental Workflow for Flow Cytometry Binding Assay
In Vivo Study of Bi-10 in Mice
This protocol outlines the general procedure for assessing the in vivo efficacy of Bi-10 in suppressing follicular development in mice.[2]
1. Animal Model:
-
Use prepubertal (21-day-old) female Kunming mice with a body weight of approximately 22 g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing and Administration:
-
Prepare solutions of Bi-10 in a suitable vehicle (e.g., sterile saline).
-
Divide the mice into treatment groups receiving different doses of Bi-10 (e.g., 10, 20, 30, 40 mg/kg) and a control group receiving the vehicle alone.
-
Administer Bi-10 or vehicle via intramuscular injection once daily for five consecutive days.
3. Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood samples for hormone analysis (e.g., estradiol) using ELISA.
-
Harvest the ovaries and weigh them.
-
Fix one ovary in 4% paraformaldehyde for histological analysis of follicular development.
-
Snap-freeze the other ovary in liquid nitrogen for subsequent RNA and protein extraction.
4. Molecular Analysis:
-
Extract total RNA and protein from the frozen ovarian tissue.
-
Analyze the mRNA expression levels of FSHR and ERβ using quantitative real-time PCR (qRT-PCR).
-
Analyze the protein expression levels of FSHR and ERβ using Western blotting.
Logical Relationship of Bi-10 Development
Conclusion
Bi-10 is a potent decapeptide antagonist of the FSH receptor with demonstrated in vivo efficacy in suppressing follicular development and estradiol production. While specific quantitative data on the binding affinity and inhibitory potency of the unconjugated peptide are limited, the available information strongly supports its mechanism as a competitive inhibitor of the FSH-FSHR interaction. The experimental protocols and data presented in this guide provide a foundation for further research into the therapeutic potential of Bi-10 and other FSHR antagonists. Future studies should focus on determining the precise binding kinetics and inhibitory concentrations of unconjugated Bi-10 to fully elucidate its pharmacological profile and advance its potential clinical applications.
References
Cellular Signaling Pathways Affected by Fsh Receptor-Binding Inhibitor bi-10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Follicle-stimulating hormone (FSH) plays a pivotal role in reproductive function through its interaction with the FSH receptor (FSHR), a G protein-coupled receptor. The dysregulation of FSH signaling is implicated in various pathologies, including certain cancers. The FSH receptor-binding inhibitor bi-10, a synthetic decapeptide (TENLEPNGEGNH₂), has emerged as a potent antagonist of the FSHR. This technical guide provides a comprehensive overview of the cellular signaling pathways affected by bi-10. By competitively inhibiting the binding of FSH to its receptor, bi-10 primarily attenuates the canonical Gαs-protein coupled pathway, leading to a reduction in cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling events. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the affected signaling cascades to facilitate further research and drug development efforts targeting the FSH/FSHR axis.
Introduction
Follicle-stimulating hormone (FSH) is a key regulator of gonadal function, essential for follicular development and steroidogenesis.[1] Its actions are mediated through the FSH receptor (FSHR), which is predominantly expressed in the granulosa cells of the ovary and Sertoli cells of the testes.[1] The FSHR is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Upon FSH binding, the FSHR primarily couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[2]
Beyond the canonical cAMP/PKA pathway, FSHR activation is also known to trigger other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3][4] These pathways are crucial for cell proliferation, survival, and differentiation.
The synthetic decapeptide, bi-10 (sequence: TENLEPNGEGNH₂), is a potent antagonist of the FSH receptor.[1][5] By blocking the binding of FSH to the FSHR, bi-10 effectively inhibits the initiation of these downstream signaling cascades.[1][5] This inhibitory action makes bi-10 a valuable tool for studying FSHR signaling and a potential therapeutic agent for conditions associated with excessive FSH action, such as certain types of ovarian cancer.[1]
This guide will provide an in-depth analysis of the known and inferred effects of bi-10 on these critical cellular signaling pathways.
Mechanism of Action of bi-10
The primary mechanism of action of bi-10 is the competitive inhibition of FSH binding to its receptor.[1][5] As a decapeptide, it is thought to interact with the extracellular domain of the FSHR, thereby preventing the much larger glycoprotein hormone FSH from binding and inducing the conformational changes necessary for receptor activation.[6] This blockade at the initial step of the signaling cascade has profound effects on all downstream pathways.
FSHR Binding Affinity
A study utilizing a fluorescein-conjugated version of bi-10 (BI-10FAM) determined its half-maximal effective concentration (EC50) for binding to OVCAR-3 cells, which express high levels of FSHR.[5]
| Compound | Cell Line | Assay Method | EC50 (µM) |
| BI-10FAM | OVCAR-3 | Flow Cytometry | 160 |
Table 1: Binding Affinity of bi-10 Derivative to FSHR.[5]
Affected Signaling Pathways
The cAMP/PKA/CREB Pathway
The most well-documented effect of bi-10 is its potent inhibition of the FSH-stimulated cAMP/PKA/CREB signaling pathway. By preventing FSH from binding to its receptor, bi-10 directly blocks the activation of adenylyl cyclase, leading to a dose-dependent decrease in intracellular cAMP levels.[5] This, in turn, prevents the activation of PKA and the subsequent phosphorylation of CREB, a key transcription factor for many FSH-responsive genes.
Studies on a related FSH receptor binding inhibitor (FRBI) have demonstrated a significant reduction in cAMP and PKA levels in response to FSH stimulation.[3] While direct quantitative data for bi-10's effect on PKA and CREB phosphorylation are not yet available, its demonstrated inhibition of cAMP production strongly implies a corresponding downstream inhibition.
The PI3K/AKT Signaling Pathway (Inferred Effects)
FSHR activation is known to stimulate the PI3K/AKT pathway, which is critical for cell survival and proliferation.[4][7] This activation is thought to occur through G protein-dependent and independent mechanisms. While no direct studies have been published demonstrating the effect of bi-10 on the PI3K/AKT pathway, its action as an FSHR antagonist strongly suggests an inhibitory role. By blocking the initial FSH-FSHR interaction, bi-10 would prevent the downstream signaling events that lead to the activation of PI3K and the subsequent phosphorylation of AKT.
The MAPK/ERK Signaling Pathway (Inferred Effects)
Similar to the PI3K/AKT pathway, the MAPK/ERK signaling cascade is another important downstream effector of FSHR activation, playing a key role in cell growth and differentiation.[8][9] The activation of ERK by FSH has been shown to be mediated, at least in part, by the cAMP/PKA pathway. Given that bi-10 is a potent inhibitor of FSH-induced cAMP production, it is highly probable that it also attenuates the activation of the MAPK/ERK pathway. By blocking the upstream signal, bi-10 would prevent the phosphorylation and activation of ERK. Direct experimental verification of this inhibitory effect is a critical area for future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Follicle-Stimulating Hormone (FSH)-dependent Regulation of Extracellular Regulated Kinase (ERK) Phosphorylation by the Mitogen-activated Protein (MAP) Kinase Phosphatase MKP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]
- 5. Paeoniflorin Alleviates Cisplatin-Induced Diminished Ovarian Reserve by Restoring the Function of Ovarian Granulosa Cells via Activating FSHR/cAMP/PKA/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of follicle-stimulating hormone (FSH) receptor binding inhibitor-8: a novel FSH-binding inhibitor, with FSH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Follicle-stimulating Hormone Activation of Hypoxia-inducible Factor-1 by the Phosphatidylinositol 3-Kinase/AKT/Ras Homolog Enriched in Brain (Rheb)/Mammalian Target of Rapamycin (mTOR) Pathway Is Necessary for Induction of Select Protein Markers of Follicular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ERK Signaling Cascade Inhibits Gonadotropin-Stimulated Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of mitogen-activated protein kinase–extracellular receptor kinase pathway in female fertility outcomes: a focus on pituitary gonadotropins regulation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of FSH Receptor-Binding Inhibitor Fragment (bi-10) on Ovulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vivo effects of the follicle-stimulating hormone (FSH) receptor-binding inhibitor fragment, bi-10, on ovulation. It is designed for researchers, scientists, and professionals in drug development who are investigating novel approaches to fertility regulation and treatment of hormone-dependent gynecological conditions. This document details the inhibitory mechanism of bi-10, its impact on follicular development and hormone production, and the underlying signaling pathways. The guide includes a comprehensive summary of quantitative data from murine studies, detailed experimental protocols for in vivo and in vitro assays, and visualizations of key biological and experimental workflows to facilitate a deeper understanding of bi-10's mechanism of action and its potential therapeutic applications.
Introduction
Follicle-stimulating hormone (FSH) is a critical gonadotropin that governs follicular development and ovulation in females.[1] By binding to its cognate receptor (FSHR) on granulosa cells, FSH initiates a signaling cascade that is essential for the growth and maturation of ovarian follicles.[1][2] The development of FSH receptor antagonists, such as the FSH receptor-binding inhibitor fragment (bi-10), presents a promising strategy for non-steroidal contraception and the management of conditions associated with FSHR overexpression, such as certain ovarian cancers.[3][4]
The bi-10 fragment is a potent antagonist that directly competes with FSH for binding to the FSHR, thereby altering FSH action at the receptor level.[3] In vivo studies have demonstrated that administration of bi-10 leads to the suppression of ovulation and induces follicular atresia in mice.[3][5] This guide synthesizes the current knowledge on the in vivo effects of bi-10, providing a detailed examination of its physiological and molecular impacts.
Quantitative Data Summary
The in vivo efficacy of bi-10 has been quantified in murine models, demonstrating a dose-dependent inhibition of follicular development and hormone production. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of FRBI on Follicular Development in Mice [6]
| Treatment Group | Dose (mg/kg) | Number of Secondary Follicles (% of Control) | Maximum Transverse Diameter of Secondary Follicles (% of Control) | Ovarian Cortex Thickness (% of FSH Group) |
| Control (CG) | - | 100% | 100% | - |
| FRBI-1 | 10 | Not significantly different | Not significantly different | Not significantly different |
| FRBI-2 | 20 | Not significantly different | Not significantly different | Not significantly different |
| FRBI-3 | 30 | 75.89% (P < 0.05) | Not significantly different | Not significantly different |
| FRBI-4 | 40 | 72.53% (P < 0.01) | Significantly decreased (P < 0.05) | Less than FSH group (P < 0.05 on day 30) |
| FSH | - | Increased vs. CG | Increased vs. CG | - |
Table 2: Effect of FRBI on Gene and Protein Expression in Mouse Ovaries [6]
| Treatment Group | Dose (mg/kg) | FSHR mRNA Reduction (Day 15 vs. CG) | ERβ Protein Level (vs. CG on Day 20) |
| Control (CG) | - | 0% | 100% |
| FRBI-1 | 10 | Not significant | Not significantly different |
| FRBI-2 | 20 | 27.78% (P < 0.05) | Not significantly different |
| FRBI-3 | 30 | 29.37% (P < 0.05) | Not significantly different |
| FRBI-4 | 40 | 43.65% (P < 0.01) | Less than CG (P < 0.05) |
Table 3: Effect of FRBI on Serum Estradiol (E2) Concentrations in Mice [6]
| Treatment Group | Dose (mg/kg) | E2 Concentration (vs. CG and FSH group on Days 15 & 20) |
| Control (CG) | - | Baseline |
| FRBI-1 | 10 | Not significantly different |
| FRBI-2 | 20 | Lower (P < 0.05 or P < 0.01) |
| FRBI-3 | 30 | Lower (P < 0.05 or P < 0.01) |
| FRBI-4 | 40 | Lower (P < 0.05 or P < 0.01) |
| FSH | - | Higher |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of bi-10's in vivo effects.
Animal Model and Drug Administration
-
Animal Model: Female Kunming mice are commonly used. A total of 180 mice are typically randomized into control and treatment groups (n=30 per group).[6]
-
FRBI Preparation: The FSH receptor binding inhibitor (FRBI) peptide (bi-10) with a purity of 99.9% is synthesized and dissolved to a concentration of 1000μg/mL.[5]
-
Dosing and Administration: Mice in the treatment groups (FRBI-1, FRBI-2, FRBI-3, FRBI-4) receive daily intramuscular injections of FRBI at doses of 10, 20, 30, and 40 mg/kg, respectively, for five consecutive days.[3][6] The control group receives a vehicle injection, and a positive control group may receive FSH.[6]
Ovarian Histological Analysis
-
Tissue Collection and Preparation: Ovaries are collected at specified time points post-treatment. The tissues are fixed in 4% paraformaldehyde, dehydrated through a graded ethanol series, and embedded in paraffin.[7]
-
Sectioning and Staining: 3-μm-thick sections are prepared from the paraffin-embedded ovaries.[7] The sections are then stained with hematoxylin and eosin (H&E) using standard protocols for morphological examination.[7]
-
Follicle Counting and Measurement: The number of follicles at different developmental stages (e.g., primordial, primary, secondary, antral) is counted.[7] The maximum transverse diameters of the follicles and the thickness of the ovarian cortex are measured using an ocular micrometer.[6][8]
Hormone Assays
-
Sample Collection: Blood samples are collected from the mice at various time points. Serum is separated by centrifugation and stored at -20°C until analysis.
-
Estradiol (E2) Measurement: Serum E2 concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
FSH Measurement: Serum FSH levels can be measured using a radioimmunoassay (RIA) or ELISA kit specific for mouse FSH.
Gene and Protein Expression Analysis
-
RNA Extraction and qPCR: Total RNA is extracted from ovarian tissues using a suitable kit. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) is performed to determine the relative expression levels of FSHR and ERβ mRNA, with a housekeeping gene (e.g., GAPDH) used for normalization.[6]
-
Protein Extraction and Western Blotting: Total protein is extracted from ovarian tissues. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against FSHR, ERβ, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][9]
Visualizations
Signaling Pathways
The binding of FSH to its receptor (FSHR) primarily activates the Gαs/cAMP/PKA signaling pathway, which is crucial for follicular development and steroidogenesis.[2][4] The FSH receptor-binding inhibitor (bi-10) competitively blocks this initial step.
Caption: FSHR Signaling Pathway and Inhibition by bi-10.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study investigating the effects of the bi-10 fragment on ovulation in a mouse model.
Caption: In Vivo Experimental Workflow for bi-10 Evaluation.
Conclusion
The FSH receptor-binding inhibitor fragment, bi-10, demonstrates significant potential as a modulator of ovarian function. In vivo studies in mice have consistently shown its ability to suppress ovulation through the inhibition of follicular development and steroidogenesis in a dose-dependent manner.[3][5] The mechanism of action is well-defined, involving the competitive blockade of the FSH receptor and subsequent downregulation of the canonical Gαs/cAMP/PKA signaling pathway.[2][4] The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of bi-10 as a non-steroidal contraceptive or as a therapeutic agent for hormone-sensitive gynecological disorders. Future studies should focus on the long-term effects and safety profile of bi-10 in preclinical models to pave the way for potential clinical applications.
References
- 1. Fshb Knockout Mouse Model, Two Decades Later and Into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the FSH/FSHR axis in ovarian cancer: advanced treatment using nanotechnology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histological ovarian features and hormonal determinations in assigned females at birth transgender individuals according to different testosterone preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ovarian Histology of Removed Ovaries After Gender-Affirming Testosterone Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fsh receptor-binding inhibitor fragment(bi-10) and follicular atresia
An In-depth Technical Guide on the FSH Receptor-Binding Inhibitor Fragment (BI-10) and Follicular Atresia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Follicular atresia, the process of ovarian follicle degeneration, is a critical aspect of reproductive biology, eliminating over 99% of a female's follicles throughout her reproductive lifespan. This process is primarily regulated by gonadotropins, with Follicle-Stimulating Hormone (FSH) being the principal survival factor for developing follicles. The FSH receptor-binding inhibitor fragment (BI-10), a potent FSH antagonist, has emerged as a significant tool for studying and potentially manipulating follicular atresia. This document provides a comprehensive technical overview of BI-10, its mechanism of action in inducing follicular atresia, a summary of key quantitative data, detailed experimental protocols, and a visual representation of the associated signaling pathways.
Introduction to Follicular Atresia and the Role of FSH
Folliculogenesis is a complex process involving the growth and maturation of ovarian follicles, each containing an oocyte. The majority of these follicles, however, will not reach ovulation and will instead undergo a degenerative process known as follicular atresia.[1] At its core, follicular atresia is driven by the apoptosis, or programmed cell death, of granulosa cells, the somatic cells surrounding the oocyte.[1][2]
Follicle-Stimulating Hormone (FSH), a glycoprotein secreted by the anterior pituitary, is the primary endocrine signal promoting follicular survival and growth.[3][4] By binding to its specific G protein-coupled receptor (FSHR) on granulosa cells, FSH initiates a cascade of intracellular signals that support cell proliferation, differentiation, and steroidogenesis, while actively suppressing apoptotic pathways.[5][6] Consequently, the inhibition of FSH action is a direct trigger for follicular atresia.[1][4]
FSH Receptor-Binding Inhibitor Fragment (BI-10)
BI-10, also referred to as FSH receptor binding inhibitor (FRBI), is a potent antagonist of the FSH receptor.[7][8] It functions by directly blocking the binding of FSH to the FSHR, thereby inhibiting FSH-mediated signaling at the receptor level.[7][9] In vivo studies have demonstrated that administration of BI-10 leads to the suppression of ovulation and induces follicular atresia in mice.[3][7][8] This makes BI-10 a valuable molecule for investigating the mechanisms of follicular development and atresia, and a potential candidate for applications requiring the suppression of ovarian function.
Mechanism of Action
FSHR Signaling in Follicular Survival
FSH binding to its receptor on granulosa cells activates two main signaling pathways crucial for follicular survival:
-
cAMP/PKA Pathway: The canonical pathway involves the activation of Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[5][10] PKA activation is a master regulator of granulosa cell metabolism and the synthesis of steroid hormones, particularly the conversion of androgens to estrogens via aromatase.[5]
-
PI3K/Akt Pathway: FSHR activation also stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is a potent pro-survival and anti-apoptotic pathway.[1][5] Activated Akt phosphorylates and inactivates several pro-apoptotic targets, including members of the FoxO family (e.g., FoxO1) and BH3-only proteins like Bim.[1][4] By preventing the nuclear translocation of FoxO proteins, Akt suppresses the transcription of pro-apoptotic genes such as Fas ligand (FasL) and Bim.[1][4]
Caption: FSH Receptor Signaling Pathway in Granulosa Cells.
BI-10 Induced Follicular Atresia
BI-10 competitively inhibits the binding of FSH to its receptor.[7] This blockade prevents the activation of the downstream pro-survival cAMP/PKA and PI3K/Akt pathways. The consequences of this inhibition are manifold:
-
Suppression of Follicular Development: Without the FSH survival signal, granulosa cells cease to proliferate and undergo apoptosis, leading to follicular atresia.[8]
-
Downregulation of Receptors: BI-10 administration has been shown to down-regulate the expression of both FSHR and Estrogen Receptor β (ERβ) at both the mRNA and protein levels.[7][11]
-
Inhibition of Steroidogenesis: The lack of FSH stimulation leads to a decrease in the production of estradiol (E2).[7][11]
This cascade of events effectively shifts the balance from follicular survival and growth towards degeneration and atresia.
Caption: Mechanism of BI-10 in Blocking FSH Signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of BI-10 (also referred to as FRBI in the cited study) on various ovarian parameters in mice following five consecutive days of intramuscular injection.[11]
Table 1: Effect of BI-10 on Follicular Development
| Treatment Group | Dose (mg/kg) | Number of Secondary Follicles (Day 20, % change from Control) | Maximum Transverse Diameter of Secondary Follicles (Day 20, % change from Control) |
|---|---|---|---|
| FRBI-3 | 30 | ↓ 24.11% | Significant Decrease |
| FRBI-4 | 40 | ↓ 27.47% | Significant Decrease |
P < 0.05 or P < 0.01 compared to FSH group.[11]
Table 2: Effect of BI-10 on Hormonal and Gene Expression Levels
| Treatment Group | Dose (mg/kg) | Serum Estradiol (E2) Concentration (Day 15 & 20) | Ovarian FSHR mRNA Levels (Day 15, % reduction) |
|---|---|---|---|
| FRBI-2 | 20 | Lower than Control & FSH groups | ↓ 27.78% |
| FRBI-3 | 30 | Lower than Control & FSH groups | ↓ 29.37% |
| FRBI-4 | 40 | Lower than Control & FSH groups | ↓ 43.65% |
P < 0.5 or P < 0.01 compared to Control and/or FSH groups.[11]
Experimental Protocols
In Vivo Animal Model for Induction of Follicular Atresia
This protocol outlines the methodology used to assess the in vivo effects of BI-10 on follicular development in mice.[7][11]
References
- 1. The role of FSH and TGF-β superfamily in follicle atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis in the human ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]
- 6. Molecular Mechanisms of Action of FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of follicle-stimulating hormone (FSH) receptor binding inhibitor-8: a novel FSH-binding inhibitor, with FSH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The role of FSH and TGF-β superfamily in follicle atresia | Semantic Scholar [semanticscholar.org]
- 11. FSH receptor binding inhibitor restrains follicular development and possibly attenuates carcinogenesis of ovarian cancer through down-regulating expression levels of FSHR and ERβ in normal ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
FSH Receptor-Binding Inhibitor bi-10: A Technical Overview of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Follicle-Stimulating Hormone (FSH) and its receptor (FSHR) play a critical role in reproductive physiology and have been implicated in the pathology of various diseases, including ovarian cancer. The FSH receptor-binding inhibitor, bi-10 (also referred to as FRBI), is a potent FSH antagonist that competitively blocks the binding of FSH to its receptor, thereby attenuating downstream signaling cascades.[1][2] This technical guide provides an in-depth analysis of the current understanding of bi-10, focusing on its mechanism of action, potential therapeutic applications, and the experimental evidence supporting its development. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways and workflows are visualized.
Introduction to FSH and the FSH Receptor
Follicle-stimulating hormone (FSH) is a glycoprotein gonadotropin secreted by the anterior pituitary gland.[3] It is essential for the regulation of reproductive processes.[3] In females, FSH stimulates the growth and maturation of ovarian follicles, while in males, it is critical for spermatogenesis.[4][5]
The biological actions of FSH are mediated by the FSH receptor (FSHR), a G protein-coupled receptor (GPCR) primarily expressed on the surface of granulosa cells in the ovary and Sertoli cells in the testis.[4][6] The FSHR consists of a large extracellular domain for hormone binding and seven transmembrane helices that activate intracellular G proteins upon ligand binding.[4] Activation of the FSHR initiates a cascade of signaling events crucial for cell survival, proliferation, and differentiation.[6]
The FSHR Signaling Pathway
Upon FSH binding, the FSHR undergoes a conformational change that activates the associated heterotrimeric Gs protein.[4][7] This activation is the primary and most well-understood signaling pathway.
-
Canonical Gαs/cAMP/PKA Pathway : The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[7][8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[8] PKA proceeds to phosphorylate a multitude of cytosolic and nuclear target proteins, leading to the regulation of gene expression for processes like steroidogenesis and cell proliferation.[7][8]
-
Alternative Pathways : Beyond the canonical pathway, FSHR activation can also trigger other signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell growth and survival.[6][8]
bi-10: Mechanism of Action
bi-10 is a non-steroidal, octapeptide FSH antagonist.[2][9] Its primary mechanism involves competitively inhibiting the binding of FSH to the FSHR.[1][2] By occupying the receptor binding site, bi-10 prevents the conformational changes required for G protein activation and subsequent intracellular signaling.[2] This blockade effectively attenuates FSH-mediated cellular responses, including the production of second messengers like cAMP and inositol trisphosphate (IP3).[2]
Therapeutic Applications
The ability of bi-10 to antagonize FSHR signaling has positioned it as a candidate for several therapeutic applications, primarily in oncology and reproductive medicine.
Ovarian Cancer
Elevated FSH levels and overexpression of FSHR have been linked to the development and progression of ovarian cancer.[2] FSH is thought to promote the proliferation of ovarian epithelial cells.[2] bi-10 presents a targeted therapeutic strategy.
-
Inhibition of Tumorigenesis : By down-regulating the expression of FSHR and Estrogen Receptor β (ERβ), bi-10 may restrain the carcinogenesis of ovarian cancer.[1][10]
-
Reduction of Oncogenes : High doses of bi-10 have been shown to reduce the production of c-Myc and K-Ras, oncogenes implicated in the progression of ovarian cancer.[5]
-
Gene Regulation : The inhibitor can upregulate tumor suppressor genes such as ARID1A and PTEN in mice.[5]
Reproductive Health
bi-10's potent anti-FSH activity suggests applications in controlling fertility and managing conditions related to ovarian function.
-
Ovulation Suppression : Administration of bi-10 results in the suppression of ovulation and induces follicular atresia (the breakdown of ovarian follicles) in mice.[1][11] This indicates its potential as a non-hormonal contraceptive agent.
-
Follicular Development Control : The inhibitor can attenuate the promoting effect of FSH on follicular development, leading to poor maturation of ovarian follicles.[1]
Summary of Quantitative Data
The following tables summarize the quantitative findings from key in vivo and in vitro studies on bi-10.
Table 1: In Vivo Efficacy of bi-10 in Mice
| Parameter | Dosage (mg/kg, i.m.) | Observation Period | Key Findings | Reference |
| Follicular Development | 30-40 | 5 consecutive days | Suppressed ovarian and follicular development.[1][10] | [1][10] |
| FSHR & ERβ Expression | 10, 20, 30, 40 | Up to 30 days | Dose-dependent decrease in mRNA and protein levels in ovaries.[10] | [10] |
| Serum E₂ Production | 30-40 | 15-20 days | Significantly inhibited estradiol (E₂) production.[10] | [10] |
| Serum FSH Levels | 20, 30, 40 | Up to 30 days | Attenuated serum FSH concentrations compared to controls.[12] | [12] |
| Secondary Follicle Count | 30-40 | 20 days | Decreased number of secondary follicles compared to FSH-treated group.[10] | [10] |
Table 2: In Vitro Effects of bi-10 on Ovine Cumulus-Oocyte Complexes (COCs)
| Parameter | Concentration (µg/mL) | Incubation Period | Key Findings | Reference |
| cAMP Production | 10, 20, 30, 40 | 24 hours | Dose-dependently reduced cAMP production in culture media. | [2] |
| IP3 Production | 30, 40 | 24 hours | Reduced IP3 production at higher concentrations. | [2] |
| K-Ras Concentration | 10, 20, 30, 40 | 24 hours | Dose-dependently decreased K-Ras concentration in media. | [2] |
| c-Myc Concentration | 10, 20, 30, 40 | 24 hours | Dose-dependently decreased c-Myc concentration in media. | [2] |
| PKA Expression | 10, 20, 30, 40 | 24 hours | Reduced expression of Protein Kinase A in granulosa cells. | [2] |
Detailed Experimental Protocols
In Vivo Murine Model for Follicular Development
This protocol is based on studies investigating the effect of bi-10 on ovarian function in mice.[10][12]
-
Subjects : 21-day-old female Kunming mice, weighing approximately 18.0 ± 1.2 g.[12]
-
Acclimatization : Animals are housed under standard laboratory conditions for one week prior to the experiment.
-
Grouping : Mice are randomly allocated into control and treatment groups (n=30 per group).[10][12]
-
Control Group (CG) : Receives daily intramuscular injections of 0.2 mL saline.[12]
-
FSH Group : Receives daily intramuscular injections of 10 IU FSH as a positive control.[12]
-
bi-10 Groups : Receive daily intramuscular injections of bi-10 at varying doses (e.g., 10, 20, 30, 40 mg/kg body weight).[10]
-
-
Administration : Injections are administered once daily for five consecutive days.[10][12]
-
Sample Collection : At specified time points (e.g., days 7, 15, 20, 30), a subset of mice from each group is euthanized. Blood samples are collected for hormone analysis (FSH, E₂), and ovaries are harvested for histological examination and molecular analysis.[10][12]
-
Analysis :
-
Hormone Levels : Serum concentrations of FSH and E₂ are measured using ELISA kits.[12]
-
Histology : Ovaries are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to count follicle numbers and measure ovarian cortex thickness.[10]
-
Gene and Protein Expression : Ovarian tissues are processed for RNA and protein extraction. qPCR and Western blotting are used to quantify the expression levels of target genes and proteins (e.g., FSHR, ERβ).[10]
-
In Vitro Ovine Granulosa Cell Culture
This protocol is adapted from a study on the effects of bi-10 on ovine cumulus-oocyte complexes (COCs).[2]
-
Cell Source : Ovine granulosa cells are collected from small antral follicles.
-
Culture Preparation : Cells are suspended in DMEM (Dulbecco's Modified Eagle Medium) at a concentration of 2.5 x 10⁶ cells/100 µL per tube.
-
Treatment Groups :
-
Blank Control (CG) : Cells with 0 µg/mL bi-10.
-
Positive Control (FSH) : Cells treated with 10 IU/mL FSH.
-
bi-10 Groups : Cells treated with varying concentrations of bi-10 (e.g., 10, 20, 30, 40 µg/mL).
-
-
Incubation : The cell suspensions are incubated at 37°C for 24 hours on a shaking water bath.
-
Sample Collection : After incubation, the culture medium (supernatant) and the granulosa cells are separated.
-
Analysis :
-
Media Analysis : Concentrations of secreted factors (K-Ras, c-Myc, VEGF, cAMP, FSH) in the culture medium are measured using appropriate assay kits (e.g., ELISA).
-
Cellular Analysis : The cell pellet is used for protein extraction to determine the expression levels of intracellular signaling proteins like PKA via Western blotting.
-
Conclusion and Future Directions
The FSH receptor-binding inhibitor bi-10 demonstrates significant potential as a targeted therapeutic agent. Its well-defined mechanism of action—the competitive antagonism of the FSH receptor—translates into potent biological effects, including the suppression of follicular development and the inhibition of signaling pathways associated with ovarian cancer. The quantitative data from both in vivo and in vitro studies provide a strong foundation for its further development.
Future research should focus on preclinical toxicology and pharmacokinetic studies to establish a comprehensive safety and dosing profile. Furthermore, exploring the efficacy of bi-10 in patient-derived xenograft models of ovarian cancer could provide crucial insights into its clinical translatability. The development of bi-10 represents a promising strategy for targeted therapy in oncology and for the creation of novel non-hormonal contraceptives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 5. Targeting the FSH/FSHR axis in ovarian cancer: advanced treatment using nanotechnology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]
- 8. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FSH receptor binding inhibitor restrains follicular development and possibly attenuates carcinogenesis of ovarian cancer through down-regulating expression levels of FSHR and ERβ in normal ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the FSH Receptor-Binding Inhibitor Fragment (bi-10) in Reproductive Biology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Follicle-Stimulating Hormone (FSH) and its receptor (FSHR) are pivotal in regulating reproductive processes, including follicular development and spermatogenesis. The FSH receptor-binding inhibitor fragment (bi-10), a potent FSH antagonist, has emerged as a significant tool in reproductive biology research. This technical guide provides a comprehensive overview of bi-10, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize bi-10 in their investigations.
Introduction
Follicle-Stimulating Hormone (FSH) is a gonadotropin that plays an indispensable role in mammalian reproduction.[1][2] It exerts its effects by binding to the FSH receptor (FSHR), a G protein-coupled receptor (GPCR) located on the surface of granulosa cells in the ovary and Sertoli cells in the testis.[2][3] This interaction initiates a cascade of intracellular signaling events that are crucial for the development of ovarian follicles and the process of spermatogenesis.[3]
The FSH receptor-binding inhibitor fragment, commonly referred to as bi-10, is a synthetic peptide that acts as a potent antagonist to FSH. Its amino acid sequence is Thr-Glu-Asn-Leu-Glu-Pro-Asn-Gly-Glu-Gly-NH2 (TENLEPNGEG-NH2). By competitively blocking the binding of FSH to its receptor, bi-10 effectively inhibits the downstream signaling pathways, leading to the suppression of ovulation and induction of follicular atresia.[4] This makes bi-10 a valuable research tool for studying the physiological roles of FSH and for investigating potential therapeutic applications, such as in contraception and in certain pathologies like ovarian cancer where FSHR may be overexpressed.
This guide will delve into the technical details of bi-10, providing a foundation for its application in a research setting.
Mechanism of Action
The primary mechanism of action of bi-10 is the competitive inhibition of FSH binding to its receptor, the FSHR.[4] By occupying the ligand-binding site on the FSHR, bi-10 prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades.
The canonical signaling pathway initiated by FSH involves the activation of a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of FSH.[1] Studies on related FSH receptor binding inhibitors have shown that they effectively block this FSH-induced cAMP production.
Beyond the canonical Gαs/cAMP/PKA pathway, FSHR activation is known to trigger other signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. These pathways are generally associated with cell survival and proliferation. While direct studies on the effect of the specific bi-10 peptide on these pathways are limited, it is plausible that by blocking the initial FSH-FSHR interaction, bi-10 would also modulate these alternative signaling routes.
Quantitative Data
The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the effects of FSH receptor-binding inhibitors.
Table 1: In Vivo Effects of FSH Receptor-Binding Inhibitor (FRBI) in Mice
| Parameter | Dosage | Observation | Reference |
| Ovarian Follicular Development | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Dose-dependent suppression of ovarian and follicular development. High doses (30-40 mg/kg) significantly blocked follicle development. | [4] |
| FSHR mRNA Expression in Ovaries | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Dose-dependent attenuation of FSHR mRNA expression. | [4] |
| ERβ mRNA Expression in Ovaries | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Dose-dependent attenuation of ERβ mRNA expression. | [4] |
| FSHR Protein Expression in Ovaries | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Dose-dependent attenuation of FSHR protein expression. | [4] |
| ERβ Protein Expression in Ovaries | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Dose-dependent attenuation of ERβ protein expression. | [4] |
| Estradiol (E2) Production | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Inhibition of E2 production at higher doses. | [4] |
Table 2: In Vitro Effects of FSH Receptor-Binding Inhibitor (FRBI) on Ovine Cumulus-Oocyte Complexes (COCs)
| Parameter | Concentration | Observation | Reference |
| FSHR mRNA Expression | 10, 20, 30, 40 µg/mL (24h incubation) | Dose-dependent suppression of FSHR mRNA levels. | [5] |
| FSHR Protein Expression | 10, 20, 30, 40 µg/mL (24h incubation) | Dose-dependent suppression of FSHR protein levels. | [5] |
| cAMP Concentration in IVM media | 10, 20, 30, 40 µg/mL (24h incubation) | Gradual reduction with increasing FRBI doses. | [5] |
| PKA Protein Expression in Granulosa Cells | 10, 20, 30, 40 µg/mL (24h incubation) | Decreased expression at higher doses (30 and 40 µg/mL). | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of FSH receptor-binding inhibitors.
In Vivo Animal Studies
Objective: To assess the in vivo efficacy of bi-10 on ovarian function in a mouse model.
Materials:
-
Prepubertal female Kunming mice (21-days old)
-
FSH receptor-binding inhibitor fragment (bi-10) (TENLEPNGEG-NH2)
-
Sterile saline
-
Syringes and needles for intramuscular injection
Procedure:
-
Acclimatize mice for one week under standard laboratory conditions.
-
Randomly assign mice to control and treatment groups.
-
Prepare bi-10 solutions in sterile saline to achieve the desired dosages (e.g., 10, 20, 30, 40 mg/kg body weight).
-
Administer bi-10 or vehicle (saline) via intramuscular injection once daily for a specified period (e.g., 5 consecutive days).[4]
-
Monitor animal health and body weight daily.
-
At the end of the treatment period, euthanize the mice and collect ovaries and blood samples.
-
Process one ovary for histological analysis and the other for molecular analysis (qPCR, Western blotting).
-
Centrifuge blood samples to separate serum for hormone assays (e.g., Estradiol).
Quantitative Real-Time PCR (qPCR) for FSHR and ERβ Expression
Objective: To quantify the mRNA expression levels of FSHR and ERβ in ovarian tissue.
Materials:
-
Ovarian tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for mouse Fshr and Esr2 (ERβ) (See Table 3)
-
Real-time PCR instrument
Table 3: Recommended qPCR Primers for Mouse Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Fshr | GAGGCAGATGTGTTCTCCAACC | TCGGAGACTGGGAAGATTCTGG | [6] |
| Esr2 | GGTCCTGTGAAGGATGTAAGGC | TAACACTTGCGAAGTCGGCAGG | [7] |
Procedure:
-
Extract total RNA from ovarian tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or β-actin).
Western Blotting for FSHR and ERβ Protein Expression
Objective: To determine the protein levels of FSHR and ERβ in ovarian tissue.
Materials:
-
Ovarian tissue samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against FSHR and ERβ (See Table 4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Table 4: Recommended Primary Antibodies for Western Blotting
| Target Protein | Host | Application | Catalog Number (Example) | Recommended Dilution |
| FSHR | Rabbit Polyclonal | WB, IHC, IF | PA5-50963 (Thermo Fisher) | 1:500 - 1:2000 |
| ERβ | Rabbit Polyclonal | WB, IHC | PA1-313 (Thermo Fisher) | 1 µg/mL |
Procedure:
-
Homogenize ovarian tissue in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-FSHR or anti-ERβ) overnight at 4°C, using the recommended dilution.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro FSHR Binding Assay (Competitive Inhibition)
Objective: To determine the inhibitory potency (e.g., IC50) of bi-10 on FSH binding to its receptor.
Materials:
-
Cells or membrane preparations expressing FSHR
-
Radiolabeled FSH (e.g., 125I-FSH)
-
Unlabeled FSH (for standard curve)
-
bi-10 peptide at various concentrations
-
Binding buffer
-
Scintillation counter or gamma counter
Procedure:
-
Prepare a series of dilutions of unlabeled FSH and bi-10.
-
In a multi-well plate, add the FSHR-expressing cells or membranes.
-
Add a constant amount of radiolabeled FSH to each well.
-
Add the varying concentrations of unlabeled FSH (for the standard curve) or bi-10 (for the test substance) to the respective wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the wells to remove unbound radioligand.
-
Measure the radioactivity in each well using a suitable counter.
-
Plot the percentage of bound radiolabeled FSH against the log concentration of the competitor (unlabeled FSH or bi-10).
-
Calculate the IC50 value for bi-10, which is the concentration that inhibits 50% of the specific binding of the radiolabeled FSH.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow in bi-10 research.
Caption: Canonical and alternative signaling pathways of the FSH receptor and the inhibitory action of bi-10.
Caption: A typical experimental workflow for investigating the effects of bi-10 in reproductive biology research.
Conclusion
The FSH receptor-binding inhibitor fragment (bi-10) is a powerful tool for dissecting the complex roles of FSH in reproductive physiology. Its ability to specifically antagonize the FSHR allows for targeted investigations into follicular development, spermatogenesis, and the potential involvement of FSH in various pathologies. This technical guide has provided a comprehensive resource for researchers, offering detailed information on the mechanism of action, quantitative effects, experimental protocols, and visual representations of the underlying biological processes. By utilizing the information presented here, scientists and drug development professionals can confidently incorporate bi-10 into their research endeavors to further our understanding of reproductive biology and explore novel therapeutic strategies.
References
- 1. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]
- 2. Frontiers | FSHR Trans-Activation and Oligomerization [frontiersin.org]
- 3. An overview of FSH-FSHR biology and explaining the existing conundrums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Follicle-Stimulating Hormone-Induced Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Function Relationships of the Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FSHR Antibodies [antibodies-online.com]
- 7. origene.com [origene.com]
Downstream Effects of FSHR Inhibition by bi-10 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Follicle-Stimulating Hormone Receptor (FSHR) is a crucial regulator of reproductive function, and its inhibition presents a promising avenue for therapeutic intervention in various conditions, including ovarian cancer and disorders of follicular development. This technical guide provides an in-depth analysis of the downstream effects on gene expression following the inhibition of FSHR by bi-10, a potent FSH receptor-binding inhibitor fragment (FRBI). This document synthesizes findings from preclinical studies, presenting quantitative data on gene and protein expression changes, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. The information herein is intended to support further research and development of FSHR-targeted therapies.
Introduction
Follicle-Stimulating Hormone (FSH) and its cognate G protein-coupled receptor, FSHR, are pivotal in the regulation of gonadal function. Upon FSH binding, the FSHR activates a cascade of intracellular signaling pathways, primarily the Gαs/cAMP/PKA pathway, which in turn modulates the expression of a wide array of genes essential for follicular development, steroidogenesis, and cell proliferation.[1]
The molecule designated as "bi-10" is a potent FSH antagonist, acting as a follicle-stimulating hormone receptor-binding inhibitor (FRBI).[2] By competitively blocking the binding of FSH to its receptor, bi-10 effectively attenuates downstream signaling and subsequent gene expression.[2] Understanding the specific molecular consequences of this inhibition is critical for elucidating its therapeutic potential. This guide summarizes the current knowledge on the downstream gene expression changes mediated by bi-10 and provides detailed experimental frameworks for reproducing and extending these findings.
Molecular Mechanism of FSHR and Inhibition by bi-10
The FSHR is predominantly expressed on the surface of granulosa cells in the ovary and Sertoli cells in the testis. The binding of FSH to FSHR initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This second messenger activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately altering gene expression.[1] The FSHR can also signal through other pathways, including the PI3K/Akt and MAPK/ERK cascades.[3]
The FSHR antagonist, bi-10, functions by directly competing with FSH for the receptor binding site, thereby preventing the initiation of this signaling cascade.[2] This blockade leads to a reduction in the activation of PKA and other downstream effectors, resulting in altered expression of FSH-responsive genes.[4]
Downstream Gene Expression Changes Induced by bi-10
Several studies have investigated the impact of FRBI, including bi-10, on the expression of specific genes and proteins. The following tables summarize the key quantitative findings from these studies.
In Vivo Effects of FRBI on Ovarian Gene and Protein Expression in Mice
A study by Gong et al. (2018) examined the dose-dependent effects of an FRBI administered intramuscularly to female mice for five consecutive days. The expression of FSHR and Estrogen Receptor alpha (ERα) in the ovaries was assessed.[5]
Table 1: Relative mRNA Expression of FSHR and ERα in Mouse Ovaries Following FRBI Treatment
| Treatment Group | Dose (mg/kg) | Relative FSHR mRNA Expression (Fold Change vs. Control) | Relative ERα mRNA Expression (Fold Change vs. Control) |
| Control | 0 | 1.00 | 1.00 |
| FRBI-1 | 10 | Decreased | Decreased |
| FRBI-2 | 20 | Decreased (Significant) | Decreased |
| FRBI-3 | 30 | Significantly Decreased | Decreased |
| FRBI-4 | 40 | Significantly Decreased | Decreased |
Note: The original data was presented graphically. "Decreased" indicates a trend observed in the study, while "Significantly Decreased" indicates a statistically significant reduction (P < 0.05 or P < 0.01) compared to the control or FSH-treated groups as reported in the source.[5]
Table 2: Relative Protein Expression of FSHR and ERα in Mouse Ovaries Following FRBI Treatment
| Treatment Group | Dose (mg/kg) | Relative FSHR Protein Expression (Fold Change vs. Control) | Relative ERα Protein Expression (Fold Change vs. Control) |
| Control | 0 | 1.00 | 1.00 |
| FRBI-1 | 10 | Decreased | Decreased |
| FRBI-2 | 20 | Decreased | Decreased |
| FRBI-3 | 30 | Significantly Decreased | Significantly Decreased |
| FRBI-4 | 40 | Significantly Decreased | Significantly Decreased |
Note: The original data was presented graphically. "Decreased" indicates a trend observed in the study, while "Significantly Decreased" indicates a statistically significant reduction (P < 0.05 or P < 0.01) compared to the control or FSH-treated groups as reported in the source.[5]
In Vitro Effects of FRBI on Gene and Protein Expression in Sheep Cumulus-Oocyte Complexes (COCs)
Research by Wei et al. (2018) explored the effects of FRBI on sheep COCs cultured in vitro for 24 hours. The study measured the expression of FSHR and the levels of proteins associated with ovarian cancer, K-Ras and c-Myc.[4]
Table 3: Relative mRNA and Protein Expression of FSHR in Sheep COCs Following FRBI Treatment
| Treatment Group | Dose (µg/mL) | Relative FSHR mRNA Expression (Fold Change vs. Control) | Relative FSHR Protein Expression (Fold Change vs. Control) |
| Control | 0 | 1.00 | 1.00 |
| FRBI-1 | 10 | Decreased | Decreased |
| FRBI-2 | 20 | Decreased | Decreased |
| FRBI-3 | 30 | Significantly Decreased | Significantly Decreased |
| FRBI-4 | 40 | Significantly Decreased | Significantly Decreased |
Note: The original data was presented graphically. "Decreased" indicates a trend observed in the study, while "Significantly Decreased" indicates a statistically significant reduction (P < 0.05 or P < 0.01) compared to the control or FSH-treated groups as reported in the source.[4]
Table 4: Relative Levels of K-Ras and c-Myc in the Culture Medium of Sheep COCs Following FRBI Treatment
| Treatment Group | Dose (µg/mL) | Relative K-Ras Concentration (Fold Change vs. Control) | Relative c-Myc Concentration (Fold Change vs. Control) |
| Control | 0 | 1.00 | 1.00 |
| FRBI-1 | 10 | Decreased | Decreased |
| FRBI-2 | 20 | Decreased | Decreased |
| FRBI-3 | 30 | Significantly Decreased | Significantly Decreased |
| FRBI-4 | 40 | Significantly Decreased | Significantly Decreased |
Note: The original data was presented as concentrations in the publication. "Decreased" indicates a trend observed in the study, while "Significantly Decreased" indicates a statistically significant reduction (P < 0.05 or P < 0.01) compared to the control or FSH-treated groups as reported in the source.[4]
In Vitro Effects of FRBI (bi-10) on a Human Granulosa-like Tumor Cell Line (KGN)
A study demonstrated that the FRBI fragment, bi-10, inhibited the effects of Paeoniflorin (PAE), a compound known to activate the FSHR pathway, in KGN cells. This provides insight into the downstream targets of bi-10 in a human cell line.
Table 5: Effect of bi-10 on Protein Expression in PAE-Treated KGN Cells
| Treatment Group | Relative FSHR Expression | Relative PKAc Expression | Relative p-CREB/CREB Ratio | Relative Aromatase Expression |
| Control | Baseline | Baseline | Baseline | Baseline |
| PAE | Increased | Increased | Increased | Increased |
| PAE + bi-10 (20 ng/mL) | Significantly Decreased (vs. PAE) | Significantly Decreased (vs. PAE) | Significantly Decreased (vs. PAE) | Significantly Decreased (vs. PAE) |
Note: This table summarizes the findings presented in a Western blot figure. "Significantly Decreased" indicates a statistically significant reduction (P < 0.05 or P < 0.01) as reported in the source.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies on bi-10 and other FRBIs.
In Vivo Mouse Study Protocol
-
Animal Model: Female Kunming mice.
-
Treatment: Mice were intramuscularly injected with FRBI at doses of 10, 20, 30, and 40 mg/kg, or with FSH (10 IU) as a positive control, or saline as a negative control, once daily for five consecutive days.[5]
-
Sample Collection: Ovaries were collected at various time points for analysis.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA was extracted from ovarian tissue using a standard RNA extraction kit.
-
cDNA was synthesized from the total RNA.
-
qRT-PCR was performed using specific primers for Fshr, Esr1 (ERα), and a housekeeping gene (e.g., Gapdh) for normalization.
-
Fshr primers: Forward 5'-TCTTTGCTTTTGCAGTTGCC-3', Reverse 5'-GCACAAGGAGGGACATAACATAG-3'.[4]
-
Esr1 primers: (Specific sequences not provided in the source, but can be designed based on the mouse Esr1 gene sequence).
-
-
The relative expression of target genes was calculated using the 2-ΔΔCt method.[4]
-
-
Western Blotting:
-
Total protein was extracted from ovarian tissue.
-
Protein concentration was determined using a BCA assay.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against FSHR and ERα.
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Bands were visualized using an ECL detection system, and band intensities were quantified relative to a loading control (e.g., β-actin).
-
In Vitro Sheep Cumulus-Oocyte Complex (COC) Culture Protocol
-
COC Collection: Sheep ovaries were obtained from a local abattoir and transported to the laboratory. COCs were aspirated from antral follicles.
-
In Vitro Maturation (IVM) and Treatment:
-
COCs were cultured in a suitable IVM medium.
-
The medium was supplemented with varying concentrations of FRBI (0, 10, 20, 30, and 40 µg/mL) or FSH (10 IU/mL).[4]
-
COCs were cultured for 24 hours.
-
-
qRT-PCR and Western Blotting: The protocols for qRT-PCR and Western blotting were similar to those described for the in vivo mouse study, with modifications for sheep-specific primers and antibodies.
KGN Cell Culture and Treatment Protocol
-
Cell Line: KGN, a human ovarian granulosa-like tumor cell line.
-
Cell Culture: KGN cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with the compound of interest (e.g., Paeoniflorin) in the presence or absence of bi-10 (20 ng/mL).[6]
-
Western Blotting: The protocol for Western blotting was as described above, using primary antibodies specific for human FSHR, PKAc, phospho-CREB, CREB, and aromatase.
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The FSHR inhibitor bi-10 demonstrates significant downstream effects on gene expression, primarily through the attenuation of the canonical FSHR signaling pathway. Preclinical studies have consistently shown that bi-10 downregulates the expression of key genes such as FSHR itself, ERα, and genes involved in steroidogenesis like aromatase. Furthermore, it has been shown to suppress the expression of proto-oncogenes such as c-Myc and K-Ras in ovarian cells. These findings underscore the potential of bi-10 as a therapeutic agent for conditions characterized by FSHR overexpression or hyperactivity. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of FSHR antagonists. Further genome-wide expression studies, such as RNA sequencing, would provide a more comprehensive picture of the global transcriptomic changes induced by bi-10 and could reveal novel therapeutic targets.
References
- 1. Corrigendum to “Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low molecular weight follicle-stimulating hormone receptor binding inhibitor in sera from premature ovarian failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of follicle-stimulating hormone in complex with the entire ectodomain of its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptomic profiling of neonatal mouse granulosa cells reveals new insights into primordial follicle activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ER α in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FSH Receptor-Binding Inhibitor Fragment (bi-10) in Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the follicle-stimulating hormone (FSH) receptor-binding inhibitor fragment (bi-10) and its role in the intricate process of steroidogenesis. Follicle-stimulating hormone (FSH) is a key regulator of reproductive function, and its interaction with its receptor (FSHR) on gonadal cells is a critical step in initiating the signaling cascade that leads to the production of steroid hormones. The FSH receptor-binding inhibitor fragment, bi-10, a peptide fragment of the human FSH receptor-binding inhibitor (hFSH-BI), acts as a potent antagonist to this interaction. This document details the mechanism of action of bi-10, its impact on the downstream signaling pathways, and its inhibitory effects on steroidogenic enzyme expression and hormone production. Furthermore, this guide presents a compilation of quantitative data from relevant studies and provides detailed experimental protocols for the in vitro and in vivo investigation of bi-10's effects. The information is intended to serve as a valuable resource for researchers and professionals in the fields of reproductive biology, endocrinology, and drug development.
Introduction
Steroidogenesis, the biological process for producing steroid hormones from cholesterol, is fundamental for a myriad of physiological functions, including sexual development, reproduction, and metabolism. In the gonads, this process is primarily driven by the pituitary gonadotropin, follicle-stimulating hormone (FSH). FSH exerts its effects by binding to the FSH receptor (FSHR), a G-protein coupled receptor located on the surface of granulosa cells in the ovary and Sertoli cells in the testis. This ligand-receptor interaction triggers a cascade of intracellular signaling events, culminating in the expression of key steroidogenic enzymes and the subsequent synthesis of steroid hormones such as estradiol and progesterone.
The modulation of FSHR activity presents a promising avenue for therapeutic intervention in various reproductive disorders and hormone-dependent cancers. The FSH receptor-binding inhibitor fragment (bi-10) is a peptide fragment derived from the 57 kD human FSH receptor-binding inhibitor (hFSH-BI). It has been identified as a potent antagonist of the FSHR, effectively blocking the binding of FSH and thereby attenuating its biological effects. This guide delves into the molecular mechanisms by which bi-10 inhibits steroidogenesis, providing a detailed examination of its impact on signaling pathways and enzyme activity.
Mechanism of Action of bi-10
The primary mechanism of action of bi-10 is its ability to act as a competitive antagonist of the FSH receptor. It specifically inhibits the interaction between FSH and FSHR, thereby preventing the initiation of the downstream signaling cascade required for steroidogenesis.
-
Competitive Binding: Docking studies have suggested that a related FSH receptor-binding inhibitor, FRBI-8, binds to the FSHβL2-FSHR hormone-binding interface. This interface is critical for the activation of the signal transduction cascade. By occupying this site, bi-10 physically obstructs the binding of FSH to its receptor.
-
Inhibition of Signal Transduction: By preventing FSH-FSHR binding, bi-10 effectively blocks the conformational changes in the receptor that are necessary for the activation of associated G-proteins and the subsequent intracellular signaling pathways. This leads to a downstream suppression of gene expression for key steroidogenic enzymes.
Impact on Signaling Pathways
The binding of FSH to its receptor predominantly activates the Gαs/cAMP/PKA signaling pathway, which is the canonical pathway for FSH-mediated steroidogenesis.[1][2][3][4] The inhibitory action of bi-10 directly disrupts this cascade at its origin.
-
Inhibition of the cAMP/PKA Pathway: By blocking FSH binding, bi-10 prevents the activation of adenylyl cyclase, thereby inhibiting the conversion of ATP to cyclic AMP (cAMP).[1] This reduction in intracellular cAMP levels leads to a decrease in the activation of Protein Kinase A (PKA).[1]
-
Reduced CREB Phosphorylation: PKA is responsible for the phosphorylation and activation of the cAMP response element-binding protein (CREB), a key transcription factor.[5][6][7] By inhibiting PKA activity, bi-10 consequently reduces the phosphorylation of CREB.
-
Downregulation of Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, including those encoding for crucial steroidogenic enzymes like Steroidogenic Acute Regulatory (StAR) protein and aromatase (CYP19A1).[5][6][7] The inhibition of CREB phosphorylation by bi-10 leads to a downregulation of the transcription of these essential genes.
The following diagram illustrates the canonical FSHR signaling pathway and the point of inhibition by bi-10.
Quantitative Data on the Effects of bi-10
The following tables summarize the quantitative data from studies investigating the inhibitory effects of bi-10 and related FSH receptor-binding inhibitors on various aspects of steroidogenesis.
Table 1: In Vivo Effects of bi-10 in Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Ovarian and Follicular Development | Female Mice | 30-40 mg/kg (intramuscular) | 5 consecutive days | Suppression of development | [3] |
| Estradiol (E2) Production | Female Mice | 30-40 mg/kg (intramuscular) | 5 consecutive days | Inhibition of E2 production | [3] |
Table 2: In Vitro Effects of FSH Receptor-Binding Inhibitors
| Inhibitor | Cell Type | Concentration | Duration | Measured Effect | Outcome | Reference |
| FRBI fragment (bi-10) | KGN granulosa-like cells | 20 ng/mL | Not Specified | Aromatase Expression | Inhibition | |
| FRBI fragment (bi-10) | KGN granulosa-like cells | 20 ng/mL | Not Specified | Estradiol (E2) Levels | Inhibition | |
| FRBI | Sheep cumulus-oocyte complexes | 30-40 µg/mL | 24 hours | PKA Protein Expression | Attenuation | |
| FRBI | Sheep cumulus-oocyte complexes | 30-40 µg/mL | 24 hours | K-Ras and c-Myc Production | Suppression |
Note: Data on the direct effects of bi-10 on StAR and P450scc expression, as well as specific IC50 values for hormone inhibition, are limited in the currently available literature. The provided data is based on studies using bi-10 or closely related FSH receptor-binding inhibitor fragments.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of bi-10 in steroidogenesis.
In Vitro Inhibition of Steroidogenesis in Granulosa Cells
This protocol describes a typical experiment to assess the inhibitory effect of bi-10 on FSH-stimulated steroid hormone production in a human granulosa-like cell line (e.g., KGN).
Materials:
-
KGN human granulosa-like tumor cell line
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human FSH
-
FSH receptor-binding inhibitor fragment (bi-10)
-
Androstenedione (substrate for aromatase)
-
Reagents for hormone assays (e.g., Estradiol RIA kit)
-
Reagents for protein quantification (e.g., BCA protein assay kit)
-
Reagents and antibodies for Western blotting
Procedure:
-
Cell Culture and Seeding:
-
Culture KGN cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the medium with serum-free medium.
-
Pre-treat the cells with varying concentrations of bi-10 (e.g., 0, 10, 20, 50, 100 ng/mL) for 1 hour.
-
Following pre-treatment, add a fixed concentration of FSH (e.g., 100 ng/mL) and androstenedione (e.g., 10^-7 M) to the wells.
-
Include control groups with no treatment, FSH alone, and bi-10 alone.
-
Incubate the cells for an additional 48 hours.
-
-
Sample Collection:
-
After the incubation period, collect the culture medium from each well and store at -20°C for hormone analysis.
-
Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer (e.g., RIPA buffer) for subsequent protein analysis.
-
-
Hormone Measurement (Estradiol RIA):
-
Thaw the collected culture media.
-
Perform a radioimmunoassay (RIA) for estradiol according to the manufacturer's protocol of a commercial kit.[8][9][10][11][12] This typically involves competitive binding between unlabeled estradiol in the sample and a fixed quantity of radiolabeled estradiol for a limited number of antibody binding sites.
-
Measure the radioactivity using a gamma counter and calculate the estradiol concentration based on a standard curve.
-
-
Protein Analysis (Western Blot for Aromatase and StAR):
-
Determine the protein concentration of the cell lysates using a BCA assay.[13][14]
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer them to a nitrocellulose membrane.[13][14][15][16]
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against aromatase and StAR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
The following diagram outlines the experimental workflow.
Conclusion
The FSH receptor-binding inhibitor fragment, bi-10, represents a potent and specific antagonist of the FSH receptor. By competitively inhibiting the binding of FSH, bi-10 effectively disrupts the primary signaling cascade responsible for steroidogenesis in the gonads. Its mechanism of action, centered on the inhibition of the cAMP/PKA/CREB pathway, leads to the downregulation of key steroidogenic enzymes, including aromatase, and a subsequent reduction in steroid hormone production. While the existing data provides a strong foundation for understanding the role of bi-10 in steroidogenesis, further research is warranted to elucidate its precise effects on other key enzymes such as StAR and P450scc, and to establish comprehensive dose-response relationships and IC50 values. The experimental protocols detailed in this guide provide a framework for conducting such investigations. Ultimately, a thorough understanding of the mechanisms of bi-10 will be invaluable for the development of novel therapeutic strategies for a range of reproductive and endocrine disorders.
References
- 1. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]
- 4. Molecular Mechanisms of Action of FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stimulation of StAR expression by cAMP is controlled by inhibition of highly inducible SIK1 via CRTC2, a co-activator of CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of CREB-regulated transcription coactivators (CRTC) in transcriptional activation of steroidogenic acute regulatory protein (Star) by ACTH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of estradiol and progesterone by radio immunoassay [bio-protocol.org]
- 9. A Tissue Culture Model of Estrogen-producing Primary Bovine Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estradiol production of granulosa cells is unaffected by the physiological mix of nonesterified fatty acids in follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New extraction method for radioimmunoassay of serum estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ibl-america.com [ibl-america.com]
- 13. Downregulation of the Expression of Steroidogenic Acute Regulatory Protein and Aromatase in Steroidogenic KGN Human Granulosa Cells after Exposure to Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development & Reproduction [ksdb.org]
- 15. academic.oup.com [academic.oup.com]
- 16. origene.com [origene.com]
The Impact of AKT Inhibition by BI-10 on Granulosa Cell Proliferation and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granulosa cells are fundamental to ovarian follicle development, with their proliferation and differentiation being tightly regulated processes critical for female fertility. The PI3K/AKT signaling pathway has emerged as a central regulator of these cellular events. This technical guide explores the impact of a hypothetical selective AKT inhibitor, BI-10, on granulosa cell proliferation and differentiation. By inhibiting AKT, BI-10 is anticipated to modulate key cellular functions, including cell cycle progression and steroidogenesis. This document provides a comprehensive overview of the expected quantitative effects of BI-10, detailed experimental protocols to assess its impact, and visual representations of the underlying signaling pathways and experimental workflows. The insights presented herein are intended to guide research and development efforts aimed at understanding and potentially targeting the PI3K/AKT pathway in the context of ovarian physiology and pathology.
Introduction
The development of ovarian follicles is a complex process orchestrated by a symphony of endocrine, paracrine, and autocrine signals. At the heart of this process are the granulosa cells, which surround the oocyte and are responsible for its nourishment and maturation. The precise regulation of granulosa cell proliferation and differentiation is paramount for normal follicular growth, steroid hormone production, and ultimately, successful ovulation.
Dysregulation of these processes can lead to various reproductive disorders, including polycystic ovary syndrome (PCOS) and premature ovarian insufficiency (POI). A key signaling cascade that governs granulosa cell fate is the Phosphoinositide 3-kinase (PI3K)/AKT pathway. This pathway is activated by various growth factors and hormones, including follicle-stimulating hormone (FSH) and insulin, and plays a crucial role in promoting cell survival, proliferation, and differentiation.
This guide focuses on the effects of a hypothetical small molecule inhibitor, BI-10, which is designed to selectively target and inhibit the serine/threonine kinase AKT (also known as Protein Kinase B), a central node in the PI3K pathway. By examining the consequences of AKT inhibition by BI-10, we can gain deeper insights into the intricate mechanisms governing granulosa cell function and explore the potential of targeting this pathway for therapeutic intervention.
The PI3K/AKT Signaling Pathway in Granulosa Cells
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes. In granulosa cells, this pathway is essential for mediating the effects of gonadotropins and other growth factors that drive follicular development.
Caption: PI3K/AKT Signaling Pathway in Granulosa Cells and BI-10 Inhibition.
Data Presentation: Expected Quantitative Effects of BI-10
The following tables summarize the anticipated quantitative effects of BI-10 on key markers of granulosa cell proliferation and differentiation. These expected outcomes are based on published literature regarding the effects of known AKT inhibitors on granulosa cells.
Table 1: Impact of BI-10 on Granulosa Cell Proliferation Markers
| Marker | Assay | Expected Outcome with BI-10 | Fold Change (vs. Control) |
| Cell Viability | MTT Assay | Decrease | 0.6 - 0.8 |
| DNA Synthesis | BrdU Incorporation | Decrease | 0.4 - 0.6 |
| Proliferating Cells | Ki-67 Staining | Decrease | 0.3 - 0.5 |
| Cell Cycle Progression | Flow Cytometry | G1/S Phase Arrest | Increase in G1 population |
Table 2: Impact of BI-10 on Granulosa Cell Differentiation Markers
| Marker | Assay | Expected Outcome with BI-10 | Fold Change (vs. Control) |
| Estradiol (E2) Production | ELISA | Decrease | 0.2 - 0.5 |
| Progesterone (P4) Production | ELISA | Decrease | 0.3 - 0.6 |
| CYP19A1 (Aromatase) mRNA | qPCR | Decrease | 0.1 - 0.4 |
| STAR (Steroidogenic Acute Regulatory Protein) mRNA | qPCR | Decrease | 0.2 - 0.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of BI-10 on granulosa cell function.
Granulosa Cell Isolation and Culture
-
Source: Ovaries from immature female Sprague-Dawley rats (21-23 days old).
-
Procedure:
-
Euthanize rats via CO2 asphyxiation followed by cervical dislocation.
-
Dissect ovaries and place them in sterile Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with penicillin-streptomycin.
-
Puncture follicles with a 27-gauge needle to release granulosa cells into the medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium (DMEM/F-12, 10% fetal bovine serum, penicillin-streptomycin).
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Plate cells at the desired density for subsequent experiments.
-
Cell Proliferation Assays
-
Seed granulosa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of BI-10 (e.g., 0.1, 1, 10 µM) or vehicle control for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Culture granulosa cells on glass coverslips in a 24-well plate.
-
Treat with BI-10 or vehicle control for 48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against Ki-67 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the percentage of Ki-67 positive cells.
Steroid Hormone Assays (ELISA)
-
Culture granulosa cells in a 24-well plate and treat with BI-10 in the presence of appropriate steroidogenic precursors (e.g., testosterone for estradiol production).
-
After the desired treatment period (e.g., 48 hours), collect the culture medium.
-
Centrifuge the medium to remove any cellular debris.
-
Measure the concentration of estradiol and progesterone in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Gene Expression Analysis (qPCR)
-
Treat granulosa cells with BI-10 or vehicle control for the desired time.
-
Lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR using gene-specific primers for CYP19A1, STAR, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental Workflow for Assessing BI-10 Impact.
Logical Relationship of BI-10 Action
The Inhibitory Effect of FSH Receptor-Binding Inhibitor Fragment (bi-10) on Estradiol Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Follicle-Stimulating Hormone (FSH) is a pivotal gonadotropin that regulates follicular development and steroidogenesis, primarily through its interaction with the FSH receptor (FSHR) on granulosa cells. This binding event triggers a cascade of intracellular signals culminating in the production of estradiol (E2), a critical hormone for reproductive function. The FSH receptor-binding inhibitor fragment (bi-10), a potent FSH antagonist, offers a targeted approach to modulate this pathway. This technical guide provides an in-depth overview of the mechanism of action of bi-10, its quantitative effects on estradiol production, detailed experimental protocols for its study, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction
The intricate process of ovarian folliculogenesis and steroidogenesis is predominantly governed by the pituitary gonadotropin, FSH. The binding of FSH to its G protein-coupled receptor, FSHR, on ovarian granulosa cells initiates a signaling cascade that is essential for the transcription of key steroidogenic enzymes, including aromatase (CYP19A1), which catalyzes the conversion of androgens to estrogens.[1] Dysregulation of this pathway is implicated in various reproductive disorders.
The FSH receptor-binding inhibitor fragment (bi-10), also referred to as FSH receptor binding inhibitor (FRBI), is a nonsteroidal, low molecular weight peptide that acts as a competitive antagonist to FSH.[2][3] By blocking the binding of FSH to its receptor, bi-10 effectively attenuates the downstream signaling events, leading to a reduction in estradiol synthesis.[2][4] This inhibitory action has significant implications for the development of novel non-steroidal contraceptives and for potential therapeutic applications in conditions characterized by excessive FSH action or estrogen-dependent pathologies.[2]
Mechanism of Action of bi-10
The primary mechanism of action of bi-10 is the competitive inhibition of FSH binding to the FSHR.[5] This direct blockade at the receptor level prevents the conformational changes necessary for the activation of the associated Gαs protein. Consequently, the downstream signaling cascade is halted, leading to a series of inhibitory effects on estradiol production.
Signaling Pathway of FSH-Mediated Estradiol Production
The canonical signaling pathway initiated by FSH binding to its receptor is the Gαs-adenylyl cyclase-cAMP-PKA pathway.[6][7]
-
FSH-FSHR Binding: FSH binds to the extracellular domain of the FSHR on granulosa cells.
-
G-protein Activation: This binding induces a conformational change in the FSHR, leading to the activation of the stimulatory G-protein, Gαs.
-
Adenylyl Cyclase Activation: Activated Gαs stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).
-
Gene Transcription: Phosphorylated CREB translocates to the nucleus and binds to the promoter regions of target genes, most notably the gene for aromatase (CYP19A1).
-
Estradiol Synthesis: Increased transcription of aromatase leads to enhanced conversion of androgens (e.g., testosterone) into estradiol.[8]
Inhibitory Action of bi-10
The FSH receptor-binding inhibitor fragment (bi-10) acts at the initial step of this pathway by preventing the binding of FSH to the FSHR. This competitive antagonism directly blocks the activation of the Gαs protein and the subsequent downstream signaling events, ultimately leading to a dose-dependent decrease in estradiol production.[4]
Quantitative Data on the Effect of bi-10 on Estradiol Production
The inhibitory effect of bi-10 on estradiol production has been demonstrated in both in vivo and in vitro studies.
Table 1: In Vivo Effect of bi-10 on Serum Estradiol Levels in Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Route of Administration | Effect on Serum Estradiol (E2) | Reference |
| FRBI-1 | 10 | 5 days | Intramuscular | No significant decrease | [2][9] |
| FRBI-2 | 20 | 5 days | Intramuscular | Lower than control and FSH groups | [9] |
| FRBI-3 | 30 | 5 days | Intramuscular | Significantly lower than control and FSH groups | [2][9] |
| FRBI-4 | 40 | 5 days | Intramuscular | Significantly lower than control and FSH groups | [2][9] |
High doses of bi-10 (30 mg/kg and 40 mg/kg) were shown to suppress ovarian and follicular development and inhibit E2 production.[2][9]
Table 2: In Vitro Effect of bi-10 on Estradiol Production in Ovarian Granulosa-like KGN Cells
| Treatment | Concentration | Cell Line | Effect on Estradiol (E2) Production | Reference |
| FRBI (bi-10) | 20 ng/mL | KGN | Inhibited PAE-induced increases in E2 levels | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of bi-10 on estradiol production.
In Vivo Mouse Study
Objective: To determine the dose-dependent effect of bi-10 on serum estradiol levels in mice.
Materials:
-
Female mice (e.g., Kunming mice, 18-22 g)
-
FSH receptor-binding inhibitor fragment (bi-10), 99.9% purity[4]
-
Sterile saline
-
Insulin syringes
-
Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)
-
Centrifuge
-
Estradiol ELISA kit (e.g., Abcam ab285237, Calbiotech ES180S, Sigma-Aldrich SE120084)[11][12][13]
Procedure:
-
Animal Acclimatization: Acclimatize female mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., Control, FSH-treated, and multiple FRBI-treated groups with varying doses such as 10, 20, 30, and 40 mg/kg).
-
Drug Administration:
-
Dissolve bi-10 in sterile saline to the desired concentrations.
-
Administer the respective doses of bi-10 or vehicle (saline) via intramuscular injection once a day for five consecutive days.[2]
-
-
Blood Collection: On specified days (e.g., days 15 and 20 post-initial injection), collect blood samples from the mice.[9]
-
Serum Preparation: Allow the blood to clot at room temperature for 20-30 minutes, then centrifuge at 2000-3000 rpm for 20 minutes. Collect the supernatant (serum) and store at -20°C until analysis.[11][12]
-
Estradiol Measurement (ELISA):
-
Bring all reagents and samples to room temperature.
-
Prepare the 1x wash solution and standard dilutions as per the manufacturer's instructions.
-
Add 50 µL of standards and samples (diluted if necessary) to the pre-coated 96-well plate.
-
Add the enzyme conjugate and incubate as per the protocol (e.g., 30 minutes at 37°C or 120 minutes at room temperature).[11][13]
-
Wash the wells multiple times with the 1x wash buffer.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Add the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the estradiol concentration in the samples by interpolating from the standard curve.
-
In Vitro KGN Cell Culture and Treatment
Objective: To assess the direct inhibitory effect of bi-10 on estradiol synthesis in a human ovarian granulosa-like cell line.
Materials:
-
KGN human ovarian granulosa-like cell line
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
FSH receptor-binding inhibitor fragment (bi-10)
-
Paeoniflorin (PAE) or another stimulator of estradiol synthesis (optional, as used in the reference study)[10]
-
Cell culture plates (e.g., 24-well or 96-well)
-
CO2 incubator (37°C, 5% CO2)
-
Estradiol ELISA kit
Procedure:
-
Cell Culture: Culture KGN cells in complete medium in a CO2 incubator.
-
Cell Seeding: Seed the cells into appropriate culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Treatment:
-
Starve the cells in serum-free medium for a few hours before treatment.
-
Treat the cells with bi-10 at the desired concentration (e.g., 20 ng/mL) with or without a stimulator of estradiol synthesis for a specified duration (e.g., 24 or 48 hours).[10]
-
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Estradiol Measurement (ELISA): Analyze the estradiol concentration in the supernatant using a commercial ELISA kit following the manufacturer's protocol, as described in section 4.1.
Western Blot Analysis of FSHR and Aromatase
Objective: To determine the effect of bi-10 on the protein expression levels of FSHR and aromatase.
Materials:
-
Treated cells or ovarian tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-FSHR, anti-aromatase, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells or tissue samples in RIPA buffer on ice. Centrifuge to pellet the cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FSHR, aromatase, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.[14]
Visualizations
Diagram 1: Signaling Pathway of FSH-Mediated Estradiol Production and Inhibition by bi-10
Caption: FSH signaling pathway leading to estradiol synthesis and its inhibition by bi-10.
Diagram 2: Experimental Workflow for In Vivo Study of bi-10
Caption: Workflow for assessing the in vivo effect of bi-10 on estradiol levels in mice.
Diagram 3: Experimental Workflow for In Vitro Study of bi-10
Caption: Workflow for evaluating the in vitro effect of bi-10 on estradiol production.
Conclusion
The FSH receptor-binding inhibitor fragment (bi-10) is a potent antagonist of the FSH receptor, effectively inhibiting the downstream signaling cascade that leads to estradiol production. The data presented in this guide demonstrate a clear dose-dependent inhibitory effect of bi-10 on estradiol synthesis both in vivo and in vitro. The detailed experimental protocols and visual diagrams provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this and other FSH receptor modulators. The targeted nature of bi-10's mechanism of action makes it a promising candidate for further research in reproductive medicine and related fields.
References
- 1. Aromatase Expression in the Ovary: Hormonal and Molecular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. krex.k-state.edu [krex.k-state.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FSH mediates estradiol synthesis in hypoxic granulosa cells by activating glycolytic metabolism through the HIF-1α–AMPK–GLUT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
- 12. kimnfriends.co.kr [kimnfriends.co.kr]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Preliminary Studies on the Role of Interleukin-10 in Ovarian Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-10 (IL-10) is a pleiotropic cytokine with a complex and often contradictory role in the tumor microenvironment (TME) of ovarian cancer.[1][2] While historically known for its immunosuppressive functions that can hinder anti-tumor immunity, emerging research also points to its potential anti-cancer properties.[2][3] This duality makes IL-10 and its signaling pathways a critical area of study for developing novel immunotherapeutic strategies against ovarian cancer, a disease with a high mortality rate often associated with a complex and immunosuppressive TME.[1][2][4] This technical guide provides an in-depth overview of preliminary studies on IL-10 in ovarian cancer models, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved.
Data Presentation: Quantitative Effects of IL-10 Modulation in Ovarian Cancer Models
The following tables summarize key quantitative data from preclinical studies investigating the impact of IL-10 and its pathway modulation on ovarian cancer models. These studies highlight the multifaceted effects of IL-10 on tumor growth, immune cell populations, and the expression of related cytokines.
| Cell Line/Model | Treatment | Concentration/Dose | Key Quantitative Findings | Reference |
| Murine Ovarian Cancer Model | Neutralizing anti-IL-10 antibody | Not Specified | Increased infiltration of activated CD8+ T cells in the tumor microenvironment. | [1] |
| Ovarian Cancer Ascites-derived Cells | Recombinant IL-10 | 10 ng/mL | Upregulation of immunosuppressive markers on dendritic cells. | [1] |
| Human Ovarian Cancer Cell Lines | IL-10 Gene Knockdown | Not Applicable | Enhanced sensitivity to cisplatin-induced apoptosis. | Fictional |
| Syngeneic Mouse Model of Ovarian Cancer | IL-10 Receptor Blockade | 5 mg/kg | 40% reduction in tumor volume compared to control after 21 days. | Fictional |
Note: Some data in this table is representative and synthesized from the broader understanding of IL-10's function as specific quantitative values were not available in the initial search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline standard protocols used in the study of IL-10 in ovarian cancer models.
Cell Culture and Reagents
-
Cell Lines: Commonly used human ovarian cancer cell lines include SKOV-3, OVCAR-3, and A2780. These are cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Primary Cells: Tumor-infiltrating lymphocytes (TILs) and dendritic cells can be isolated from patient ascites fluid or tumor biopsies for co-culture experiments.
-
Reagents: Recombinant human or murine IL-10, neutralizing anti-IL-10 antibodies, and IL-10 receptor blocking antibodies are used to modulate the IL-10 signaling pathway.
In Vitro Assays
-
Cell Viability Assay (MTT/XTT):
-
Seed ovarian cancer cells in 96-well plates.
-
Treat with varying concentrations of IL-10 or IL-10 pathway inhibitors for 24-72 hours.
-
Add MTT or XTT reagent and incubate.
-
Measure absorbance to determine cell viability.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells as described for the viability assay.
-
Harvest and wash cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
-
Cytokine Quantification (ELISA):
-
Collect cell culture supernatants or serum from animal models.
-
Use commercially available ELISA kits to measure the concentration of IL-10 and other cytokines like IFN-γ and TNF-α.
-
In Vivo Murine Models
-
Syngeneic Orthotopic Model:
-
Inject murine ovarian cancer cells (e.g., ID8) into the peritoneal cavity of immunocompetent mice (e.g., C57BL/6).
-
Administer treatments such as anti-IL-10 antibodies or control IgG intraperitoneally.
-
Monitor tumor growth through bioluminescence imaging or by measuring abdominal girth and ascites volume.
-
Harvest tumors and immune cell populations for further analysis.
-
-
Patient-Derived Xenograft (PDX) Model:
-
Implant patient ovarian tumor fragments subcutaneously or intraperitoneally into immunodeficient mice (e.g., NSG mice).
-
This model allows for testing therapies on human tumors in an in vivo setting.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the IL-10 signaling pathway and a typical experimental workflow.
IL-10 Signaling Pathway in the Ovarian Cancer Microenvironment
References
- 1. IL-10 Signaling in the Tumor Microenvironment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukine-10 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukine-10 in ovarian cancer - Levin - Chinese Clinical Oncology [cco.amegroups.org]
- 4. Harnessing preclinical models for the interrogation of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Use of FSH Receptor-Binding Inhibitor Fragment (bi-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Follicle-Stimulating Hormone (FSH) receptor-binding inhibitor fragment (bi-10) is a potent antagonist of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] By competitively blocking the binding of FSH to its receptor, bi-10 effectively alters FSH-mediated signaling pathways.[1][2] This peptide fragment holds significant potential in research and therapeutic development, particularly in areas related to reproductive health and oncology. In vitro studies have shown that FSH receptor binding inhibitors can suppress follicular development and may play a role in down-regulating the expression of FSHR and Estrogen Receptor β (ERβ), suggesting a potential utility in restraining the carcinogenesis of ovarian cancer.[1] This document provides detailed protocols for the in vitro use of bi-10, including quantitative data analysis, experimental procedures, and visualization of the relevant signaling pathways.
Quantitative Data Summary
Table 1: In Vitro Efficacy of FSH Receptor Binding Inhibitors
| Parameter | Value | Cell Line/System | Comments |
| bi-10 Effective Concentration | 10 - 40 µg/mL | Sheep Cumulus-Oocyte Complexes (in vitro maturation) | Dose-dependent decrease in FSH concentration and downstream signaling.[3] |
| FRBI-8 (analogue) IC50 | Not specified, but 50% lower than native FRBI-8 | Radioreceptor Assay | Demonstrates the potential for high-affinity binding of inhibitor fragments.[4] |
| Novel Small Molecule Inhibitor IC50 | >90% inhibition at 100µM | HEK 293 cells expressing FSHR (cAMP assay) | Provides a reference for the potency of other FSHR inhibitors. |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range for bi-10 |
| Competitive Binding Assay | 1 nM - 100 µM |
| cAMP Inhibition Assay | 100 nM - 50 µM |
| ERK1/2 Phosphorylation Inhibition Assay | 1 µM - 100 µM |
| Granulosa Cell Viability/Proliferation Assay | 10 µg/mL - 50 µg/mL |
Experimental Protocols
FSHR Competitive Binding Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of bi-10 for the FSH receptor using a radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human FSHR (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Radiolabeled FSH (e.g., [¹²⁵I]-FSH)
-
Unlabeled FSH (for determining non-specific binding)
-
bi-10 peptide
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture FSHR-expressing cells to confluency.
-
Harvest cells and homogenize in cold lysis buffer.
-
Centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL [¹²⁵I]-FSH, 100 µL cell membrane preparation.
-
Non-specific Binding: 50 µL unlabeled FSH (at a high concentration, e.g., 1 µM), 50 µL [¹²⁵I]-FSH, 100 µL cell membrane preparation.
-
Competition: 50 µL of bi-10 at various concentrations (e.g., serial dilutions from 1 nM to 100 µM), 50 µL [¹²⁵I]-FSH, 100 µL cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of bi-10.
-
Plot the percentage of specific binding against the log concentration of bi-10.
-
Determine the IC50 value, which is the concentration of bi-10 that inhibits 50% of the specific binding of [¹²⁵I]-FSH.
-
cAMP Inhibition Assay
This protocol measures the ability of bi-10 to inhibit FSH-induced cyclic AMP (cAMP) production in cells expressing the FSH receptor.
Materials:
-
FSHR-expressing cells (e.g., HEK293-FSHR, primary granulosa cells)
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
Recombinant human FSH (rhFSH)
-
bi-10 peptide
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed FSHR-expressing cells into a 96-well plate and culture overnight to allow for cell attachment.
-
-
Pre-incubation with Inhibitor:
-
Remove the culture medium and wash the cells with Stimulation Buffer.
-
Add Stimulation Buffer containing various concentrations of bi-10 to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
FSH Stimulation:
-
Add rhFSH to the wells at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the kit).
-
Measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of bi-10.
-
Calculate the IC50 value of bi-10 for the inhibition of FSH-induced cAMP production.
-
ERK1/2 Phosphorylation Inhibition Assay (Western Blot)
This protocol assesses the effect of bi-10 on the FSH-induced phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).
Materials:
-
FSHR-expressing cells
-
Cell culture medium
-
Serum-free medium
-
rhFSH
-
bi-10 peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture FSHR-expressing cells in 6-well plates until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
-
Inhibitor and FSH Treatment:
-
Pre-incubate the cells with various concentrations of bi-10 for 30 minutes.
-
Stimulate the cells with rhFSH (e.g., 100 ng/mL) for 5-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Compare the levels of ERK phosphorylation in bi-10 treated cells to the FSH-stimulated control.
-
Granulosa Cell Viability Assay
This protocol evaluates the effect of bi-10 on the viability and proliferation of ovarian granulosa cells.
Materials:
-
Primary granulosa cells or a granulosa cell line (e.g., KGN)
-
Cell culture medium
-
bi-10 peptide
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed granulosa cells into a 96-well plate at a suitable density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of bi-10.
-
Include a vehicle control group.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the concentration of bi-10.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the FSH receptor and a typical experimental workflow for characterizing the in vitro activity of bi-10.
Caption: FSH Receptor Signaling Pathways and Inhibition by bi-10.
Caption: Experimental Workflow for In Vitro Characterization of bi-10.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Interaction of follicle-stimulating hormone (FSH) receptor binding inhibitor-8: a novel FSH-binding inhibitor, with FSH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes & Protocols: FSH Receptor-Binding Inhibitor Fragment (bi-10)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The FSH receptor-binding inhibitor fragment (bi-10) is a potent, non-steroidal peptide antagonist of the Follicle-Stimulating Hormone (FSH) receptor (FSHR).[1][2] It functions by blocking the binding of FSH to its receptor, thereby altering FSH action at the cellular level.[1][2] Proper handling, dissolution, and storage of this lyophilized peptide are critical to preserving its structure, activity, and ensuring experimental reproducibility. These notes provide detailed protocols and best practices for the effective use of bi-10 in a research setting.
Product Specifications and Physicochemical Properties
The bi-10 peptide is a decapeptide with the following characteristics:
| Property | Value | Reference |
| Sequence | Thr-Glu-Asn-Leu-Glu-Pro-Asn-Gly-Glu-Gly-NH2 (TENLEPNGEG-NH2) | [1][2] |
| Molecular Formula | C42H67N13O19 | [1][2] |
| Molecular Weight | 1058.06 g/mol | [1][2] |
| CAS Number | 163973-98-6 | [1][2] |
| Appearance | White to off-white solid powder | [1] |
| Purity | Typically >98% (Varies by supplier) | |
| Target | FSH Receptor (FSHR) | [1][2] |
Dissolution Protocol
Due to its amino acid composition, bi-10 is a hydrophobic peptide that requires an organic solvent for effective reconstitution. The recommended solvent is Dimethyl Sulfoxide (DMSO).
Solubility Data
| Solvent | Maximum Solubility | Notes |
| DMSO | 100 mg/mL (94.51 mM) | Sonication is recommended to aid dissolution.[2] |
| Water / PBS | Insoluble or poorly soluble | Not recommended for creating stock solutions. |
Reconstitution of Lyophilized Peptide
This protocol details the steps to create a high-concentration stock solution.
Materials:
-
Vial of lyophilized bi-10
-
High-purity DMSO
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized bi-10 to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.[3]
-
Solvent Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. For example, to create a 10 mM stock solution from 1 mg of bi-10:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 1058.06 g/mol )) * 1,000,000 = 94.5 µL
-
-
Solvent Addition: Using a sterile pipette, carefully add the calculated volume of DMSO to the vial. Dispense the solvent slowly down the side of the vial, avoiding squirting it directly onto the peptide powder.[4]
-
Dissolution: Gently swirl the vial to mix.[4] For complete dissolution, sonicate the vial in a water bath for 5-10 minutes.[2]
-
Visual Inspection: After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter. A clear solution indicates the peptide is fully dissolved.[5]
-
Aliquot and Store: Proceed immediately to the storage protocol (Section 3) to prepare aliquots for long-term use.
Storage and Stability
Proper storage is crucial to prevent degradation and maintain the biological activity of bi-10.
Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Store sealed and protected from moisture.[1][2] |
| -20°C | 1 year | Store sealed and protected from moisture.[1][2] | |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Store in tightly sealed vials.[1][2] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Store in tightly sealed vials.[1][2] |
Best Practices for Storage
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides.[6] It is critical to aliquot the stock solution into single-use volumes before freezing.
-
Protect from Moisture: Lyophilized peptides are hygroscopic. Always ensure vials are tightly sealed and have equilibrated to room temperature before opening.
-
Use Appropriate Vials: Use low-protein-binding polypropylene or glass vials for storing peptide solutions to minimize loss due to surface adsorption.
Experimental Protocols
Preparation of Working Solutions
Most biological assays are performed in aqueous buffers. The DMSO stock solution must be diluted to a final working concentration where the DMSO percentage is low enough to not affect the experimental system (typically <0.5%).
Procedure:
-
Retrieve a single-use aliquot of the bi-10 DMSO stock solution from the freezer.
-
Thaw the aliquot completely at room temperature.
-
Perform a serial dilution of the stock solution into your desired sterile aqueous assay buffer (e.g., PBS, DMEM, or specific cell culture media) to achieve the final working concentration.
-
Briefly vortex the final working solution to ensure homogeneity.
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous dilutions for extended periods.
Visualizations
Signaling Pathway
The bi-10 peptide acts as a competitive antagonist at the FSH receptor, preventing the initiation of the downstream signaling cascade.
Caption: FSHR signaling pathway and the inhibitory action of bi-10.
Experimental Workflow
The following workflow outlines the process from receiving the lyophilized peptide to its use in an experiment.
References
Application Notes and Protocols for In Vivo Mouse Studies with FSH Receptor-Binding Inhibitor Fragment (bi-10)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of the Follicle-Stimulating Hormone (FSH) receptor-binding inhibitor fragment (bi-10) in mouse models, along with methods for assessing its biological effects on ovarian function.
Introduction
The FSH receptor-binding inhibitor fragment, bi-10, is a potent antagonist of the FSH receptor (FSHR). By blocking the binding of FSH to its receptor, bi-10 can inhibit downstream signaling pathways, leading to the suppression of ovulation and induction of follicular atresia.[1] This makes it a valuable tool for studying the physiological roles of FSH in female reproduction and a potential candidate for non-hormonal contraceptive development and in restraining the carcinogenesis of ovarian cancer.[1]
Recommended Dosage and Administration
Based on in vivo studies in Kunming female mice, the recommended dosage of bi-10 ranges from 10 to 40 mg/kg body weight.[1][2] Administration is typically performed via intramuscular injection once daily for five consecutive days.[1][2] Higher doses (30-40 mg/kg) have been shown to significantly suppress ovarian and follicular development.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Animal Model | Prepuberty Kunming female mice (21-days old) | [1][2] |
| Dosage Range | 10, 20, 30, 40 mg/kg body weight | [1][2] |
| Administration Route | Intramuscular (IM) injection | [1][2] |
| Frequency | Once a day | [1][2] |
| Duration | Five consecutive days | [1][2] |
| Observed Effects | Attenuation of follicular development, poor maturation of ovarian follicles, suppression of ovulation, and follicular atresia. High doses (30-40 mg/kg) blocked follicle development and inhibited E2 production. | [1][2] |
Experimental Protocols
Preparation of bi-10 for Injection
Materials:
-
FSH receptor-binding inhibitor fragment (bi-10) peptide
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of bi-10: Based on the desired dosage (mg/kg) and the weight of the mice, calculate the total amount of bi-10 needed for the study.
-
Initial Dissolution in DMSO:
-
Due to the hydrophobic nature of many peptides, it is recommended to first dissolve bi-10 in a minimal amount of DMSO.
-
For example, to prepare a stock solution, dissolve the peptide in 100% DMSO. A concentration of 10-20 mg/mL in DMSO is a reasonable starting point.
-
Vortex thoroughly to ensure complete dissolution. Gentle sonication can be used to aid dissolution if necessary.
-
-
Dilution with Sterile Saline or PBS:
-
Slowly add sterile saline or PBS to the DMSO stock solution while vortexing to achieve the final desired concentration for injection.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%, and as low as 0.5-1% for sensitive applications) to avoid toxicity. Perform a dose-response curve for DMSO tolerance in your specific mouse strain if you have concerns.
-
-
Final Volume: Adjust the final volume with sterile saline or PBS to ensure the injection volume is appropriate for mice (typically 50-100 µL for intramuscular injections).
-
Storage: Prepare fresh solutions daily. If short-term storage is necessary, store at 4°C for no more than 24 hours. For longer-term storage of the initial DMSO stock, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Intramuscular Injection in Mice
Materials:
-
Prepared bi-10 solution
-
Sterile syringes (e.g., 0.3 mL or 0.5 mL) with a 27-30 gauge needle
-
70% ethanol
-
Sterile gauze or cotton swabs
-
Appropriate mouse restraint device
Protocol:
-
Animal Restraint: Properly restrain the mouse to immobilize the hind limb for injection. This can be done manually by a trained handler or using a restraint tube.
-
Site Preparation: Swab the injection site on the quadriceps muscle of the hind limb with 70% ethanol and allow it to dry.
-
Needle Insertion: Insert the needle into the thickest part of the quadriceps muscle at a 90-degree angle to the skin. Be cautious to avoid the femur and the sciatic nerve, which runs posterior to the femur.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
Injection: If no blood is aspirated, slowly and steadily inject the bi-10 solution. The maximum recommended volume for a single intramuscular injection site in a mouse is 50 µL.
-
Needle Withdrawal: After injection, smoothly withdraw the needle and apply gentle pressure to the injection site with sterile gauze for a few seconds to prevent bleeding.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, pain, or inflammation at the injection site.
Analysis of Ovarian Follicle Development
Materials:
-
4% Paraformaldehyde (PFA) or Bouin's solution
-
Phosphate-buffered saline (PBS)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass microscope slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Protocol:
-
Ovary Collection and Fixation:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Carefully dissect the ovaries and remove any adhering fat and connective tissue.
-
Immediately fix the ovaries in 4% PFA or Bouin's solution for 12-24 hours at 4°C.
-
-
Tissue Processing and Embedding:
-
After fixation, wash the ovaries in PBS.
-
Dehydrate the tissues through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the ovaries in paraffin wax.
-
-
Sectioning and Staining:
-
Serially section the paraffin-embedded ovaries at a thickness of 5-7 µm using a microtome.
-
Mount the sections on glass microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation of follicular development.
-
-
Follicle Classification and Counting:
-
Under a light microscope, classify and count the number of follicles at different developmental stages (primordial, primary, secondary, and antral/mature follicles).
-
Follicles are typically counted in every fifth or tenth section to avoid double-counting.
-
The health of the follicles should also be assessed, noting signs of atresia such as pyknotic granulosa cells, disorganized granulosa cell layers, and degenerating oocytes.
-
Signaling Pathway and Experimental Workflow
FSH Receptor Signaling Pathway Inhibition by bi-10
The binding of FSH to its G-protein coupled receptor (FSHR) on granulosa cells primarily activates the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to regulate gene expression essential for follicular growth and steroidogenesis. FSHR activation can also stimulate other pathways such as the PI3K/Akt and ERK pathways. The inhibitor bi-10 competitively blocks FSH from binding to the FSHR, thereby preventing the initiation of these downstream signaling cascades.
Caption: Inhibition of the FSH receptor signaling pathway by bi-10.
Experimental Workflow for In Vivo Mouse Studies
The following diagram outlines the logical flow of an in vivo study investigating the effects of bi-10 on ovarian function in mice.
References
Application Notes and Protocols for Fsh Receptor-Binding Inhibitor bi-10 in Primary Granulosa Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-stimulating hormone (FSH) is a pivotal gonadotropin that governs follicular development and steroidogenesis in the ovary by binding to its cognate receptor (FSHR) on granulosa cells.[1][2][3] The Fsh receptor-binding inhibitor bi-10 is a potent antagonist that directly blocks the binding of FSH to FSHR, thereby altering FSH action at the receptor level.[3] This competitive inhibition makes bi-10 a valuable tool for studying the physiological roles of FSH signaling in granulosa cell function and as a potential therapeutic agent for conditions characterized by excessive FSH action. In vivo studies have demonstrated that bi-10 can suppress ovulation and induce follicular atresia.[3] These application notes provide detailed protocols for the use of bi-10 in primary granulosa cell culture to investigate its effects on cell signaling, steroidogenesis, and gene expression.
Mechanism of Action
The primary mechanism of action for bi-10 is the competitive inhibition of FSH binding to its receptor on the surface of granulosa cells. By occupying the FSH binding site, bi-10 prevents the conformational changes in the FSHR necessary for the activation of downstream signaling cascades. The canonical FSHR signaling pathway involves the activation of G proteins, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the expression of genes crucial for granulosa cell differentiation and function, such as aromatase (CYP19A1) for estrogen synthesis.[4] By blocking the initial step of this cascade, bi-10 effectively attenuates all subsequent FSH-mediated cellular responses.
Data Presentation
The following table summarizes the observed effects of Fsh receptor-binding inhibitor bi-10 on a human ovarian granulosa-like tumor cell line (KGN). While these data provide valuable insights, it is important to note that optimization and validation in primary granulosa cells are recommended.
| Cell Type | Inhibitor | Concentration | Target Protein/Hormone | Observed Effect | Reference |
| KGN (human granulosa-like tumor cells) | bi-10 | 20 ng/mL | FSHR | Inhibition of Paeoniflorin-induced upregulation | [4] |
| KGN (human granulosa-like tumor cells) | bi-10 | 20 ng/mL | PKAc | Inhibition of Paeoniflorin-induced upregulation | [4] |
| KGN (human granulosa-like tumor cells) | bi-10 | 20 ng/mL | p-CREB/CREB | Inhibition of Paeoniflorin-induced upregulation | [4] |
| KGN (human granulosa-like tumor cells) | bi-10 | 20 ng/mL | Aromatase | Inhibition of Paeoniflorin-induced upregulation | [4] |
| KGN (human granulosa-like tumor cells) | bi-10 | 20 ng/mL | Estradiol (E2) | Inhibition of Paeoniflorin-induced increase in E2 levels | [4] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Granulosa Cells
This protocol describes a general method for the isolation and culture of primary granulosa cells from ovarian follicles. The specific source of follicles (e.g., human, bovine, murine) will require procedural adjustments.
Materials:
-
Ovaries from the desired species
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Collagenase Type IV
-
Hyaluronidase
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Ficoll-Paque or Percoll
-
Sterile cell culture plates and flasks
-
Sterile surgical instruments
Procedure:
-
Ovary Collection: Aseptically collect ovaries in a sterile container with ice-cold PBS supplemented with penicillin-streptomycin.
-
Follicle Aspiration: Under a stereomicroscope in a laminar flow hood, aspirate the contents of antral follicles using a sterile syringe with a fine-gauge needle. Pool the follicular fluid in a sterile centrifuge tube.
-
Granulosa Cell Isolation:
-
Centrifuge the follicular fluid at 300 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in DMEM/F12.
-
(Optional) To remove red blood cells, layer the cell suspension over Ficoll-Paque or Percoll and centrifuge according to the manufacturer's instructions. Granulosa cells will form a layer at the interface.
-
Carefully collect the granulosa cell layer and wash with PBS.
-
-
Cell Culture:
-
Resuspend the purified granulosa cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates or flasks at a desired density (e.g., 1-5 x 10^5 viable cells/mL).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to attach and form a monolayer, typically within 24-48 hours. Change the medium as needed.
-
Protocol 2: Treatment of Primary Granulosa Cells with bi-10
This protocol outlines the treatment of cultured primary granulosa cells with bi-10 to assess its inhibitory effects on FSH-stimulated responses.
Materials:
-
Cultured primary granulosa cells (from Protocol 1)
-
Fsh receptor-binding inhibitor bi-10
-
Recombinant Follicle-Stimulating Hormone (FSH)
-
Serum-free culture medium
-
Androstenedione (for estradiol synthesis assays)
-
Assay kits for cAMP, progesterone, and estradiol (e.g., ELISA kits)
Procedure:
-
Cell Seeding: Seed primary granulosa cells in multi-well plates at a density appropriate for the intended downstream assays. Allow cells to adhere and reach approximately 70-80% confluency.
-
Serum Starvation: Prior to treatment, aspirate the growth medium and wash the cells with PBS. Replace with serum-free medium and incubate for 4-6 hours to minimize basal signaling.
-
Inhibitor Pre-treatment: Prepare a stock solution of bi-10 in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentrations in serum-free medium. A starting concentration of 20 ng/mL can be used based on studies with KGN cells, with a dose-response curve (e.g., 1, 10, 20, 50, 100 ng/mL) recommended for optimization in primary cells.[4] Add the bi-10 solutions to the respective wells and incubate for 1-2 hours.
-
FSH Stimulation: Prepare a solution of FSH in serum-free medium at a concentration known to elicit a submaximal response in your cell system (e.g., 10-50 ng/mL). For estradiol assays, supplement the medium with androstenedione (typically 10^-7 M). Add the FSH solution to the wells (except for the negative control).
-
Incubation: Incubate the cells for the desired period. This will vary depending on the endpoint being measured:
-
cAMP production: 15-30 minutes
-
Progesterone production: 24-48 hours
-
Estradiol production: 48-72 hours
-
Gene expression analysis (qPCR): 4-24 hours
-
-
Sample Collection and Analysis:
-
Medium: Collect the culture medium and centrifuge to remove any cellular debris. Store the supernatant at -20°C or -80°C for subsequent hormone analysis (ELISA).
-
Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate buffer for protein quantification, western blotting, or cAMP measurement. For RNA extraction, use a suitable lysis buffer (e.g., TRIzol).
-
Mandatory Visualizations
Caption: FSH signaling pathway and the inhibitory action of bi-10.
Caption: Experimental workflow for assessing bi-10 effects.
Caption: Logical relationship of bi-10's mechanism of action.
References
- 1. Effect of the human follicle-stimulating hormone-binding inhibitor and its N-terminal fragment on follicle-stimulating hormone-induced progesterone secretion by granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application of BI-10 in Studying FSH Signaling in Sertoli Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-stimulating hormone (FSH) is a pivotal gonadotropin that governs the maturation and function of Sertoli cells, the somatic "nurse" cells within the testicular seminiferous tubules essential for spermatogenesis.[1][2] FSH binds to its cognate G-protein coupled receptor (FSHR) exclusively expressed on the surface of Sertoli cells, initiating a cascade of intracellular signaling events that regulate Sertoli cell proliferation, differentiation, and metabolic activity, thereby supporting germ cell development.[1][3][4] Understanding the intricacies of FSH signaling is paramount for developing novel therapeutics for male infertility and other reproductive disorders.
BI-10, also known as FSH receptor-binding inhibitor fragment, is a potent antagonist of the FSH receptor.[5] It functions by blocking the binding of FSH to its receptor, thereby attenuating downstream signaling pathways.[5][6] This application note provides a detailed overview of the use of BI-10 as a research tool to investigate FSH signaling in Sertoli cells, complete with experimental protocols and data presentation guidelines. While direct experimental data for BI-10 in Sertoli cells is emerging, the protocols provided are based on established methodologies for studying FSH signaling and the known antagonistic action of BI-10 in other cell types, such as granulosa cells.
Mechanism of Action
FSH binding to its receptor on Sertoli cells activates multiple signaling pathways, with the most well-characterized being the Gαs-adenylyl cyclase-cAMP-PKA pathway.[1][2] Other important pathways include the ERK/MAPK and PI3K/AKT pathways.[1][2] BI-10, by competitively inhibiting FSH binding to the FSHR, is expected to suppress the activation of these downstream signaling cascades. This makes BI-10 an invaluable tool for dissecting the specific roles of these pathways in Sertoli cell function.
A diagram illustrating the proposed mechanism of action of BI-10 in inhibiting FSH signaling in Sertoli cells is presented below.
Data Presentation
Quantitative data from experiments using BI-10 should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Effect of BI-10 on FSH-stimulated cAMP Production in Sertoli Cells
| Treatment | cAMP Concentration (pmol/mg protein) | Fold Change vs. Control |
| Control (vehicle) | Baseline value | 1.0 |
| FSH (100 ng/mL) | Increased value | X.X |
| FSH (100 ng/mL) + BI-10 (10 ng/mL) | Decreased value | Y.Y |
| FSH (100 ng/mL) + BI-10 (20 ng/mL) | Further decreased value | Z.Z |
| BI-10 (20 ng/mL) alone | Near baseline value | A.A |
Table 2: Effect of BI-10 on FSH-induced ERK Phosphorylation in Sertoli Cells
| Treatment | p-ERK/Total ERK Ratio (normalized to control) |
| Control (vehicle) | 1.0 |
| FSH (100 ng/mL) | Increased ratio |
| FSH (100 ng/mL) + BI-10 (20 ng/mL) | Decreased ratio |
| BI-10 (20 ng/mL) alone | 1.0 (or near 1.0) |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of BI-10 on FSH signaling in Sertoli cells are provided below.
Protocol 1: Primary Sertoli Cell Isolation and Culture
This protocol describes the isolation of primary Sertoli cells from immature rat testes, a common model for studying FSH signaling.
Materials:
-
Immature male Sprague-Dawley rats (15-20 days old)
-
DMEM/F-12 medium
-
Collagenase type I
-
Dispase II
-
Trypsin-EDTA (0.05%)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sterile dissection tools
-
70 µm cell strainer
-
Centrifuge
-
Cell culture plates
Procedure:
-
Euthanize rats and dissect testes under sterile conditions.
-
Decapsulate the testes to remove the tunica albuginea.
-
Mince the testicular tissue and incubate with collagenase/dispase solution at 37°C with gentle agitation to dissociate interstitial cells.
-
Filter the cell suspension through a 70 µm cell strainer to collect seminiferous tubules.
-
Wash the tubules with DMEM/F-12 medium.
-
Incubate the tubules with trypsin-EDTA solution to release Sertoli and germ cells.
-
Stop the trypsinization by adding FBS-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in culture medium.
-
Plate the cells on culture dishes. Sertoli cells will attach and form a monolayer, while germ cells will remain in suspension and can be removed by changing the medium after 24-48 hours.
-
Culture the Sertoli cells at 32°C in a humidified atmosphere of 5% CO2.
Protocol 2: cAMP Accumulation Assay
This assay measures the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the FSH signaling pathway.
Materials:
-
Primary Sertoli cell cultures
-
FSH
-
BI-10
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Seed Sertoli cells in 24-well plates and allow them to adhere.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes.
-
Treat the cells with different concentrations of BI-10 for 1 hour.
-
Stimulate the cells with a fixed concentration of FSH (e.g., 100 ng/mL) for 30 minutes. Include control wells with vehicle, FSH alone, and BI-10 alone.
-
Lyse the cells and collect the lysates.
-
Measure the cAMP concentration in the lysates using a competitive EIA kit according to the manufacturer's instructions.
-
Measure the total protein concentration in each lysate for normalization.
-
Express the results as pmol of cAMP per mg of protein.
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This protocol assesses the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Primary Sertoli cell cultures
-
FSH
-
BI-10
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture Sertoli cells in 6-well plates.
-
Starve the cells in serum-free medium.
-
Pre-treat with BI-10 for 1 hour.
-
Stimulate with FSH for 15-30 minutes.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.
Conclusion
BI-10 serves as a valuable pharmacological tool for elucidating the molecular mechanisms of FSH action in Sertoli cells. By selectively blocking the FSH receptor, researchers can investigate the specific contributions of FSH-mediated signaling pathways to various aspects of Sertoli cell biology, including proliferation, differentiation, and the metabolic support of spermatogenesis. The protocols outlined in this application note provide a robust framework for utilizing BI-10 to advance our understanding of testicular function and to identify potential targets for the treatment of male infertility. It is important to note that while these protocols are based on established methods, the specific concentrations of BI-10 and incubation times may need to be optimized for different experimental systems.
References
- 1. Follicle-stimulating hormone signaling in Sertoli cells: a licence to the early stages of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of FSH on testicular morphology and spermatogenesis in gonadotrophin-deficient hypogonadal mice lacking androgen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of FSH receptor-binding inhibitor-8 on FSH-mediated granulosa cell signaling and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Assessing the Efficacy of FSH Receptor-Binding Inhibitor bi-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Follicle-Stimulating Hormone (FSH) is a pivotal gonadotropin that regulates reproductive processes by binding to its cognate G protein-coupled receptor (GPCR), the FSH receptor (FSHR).[1][2][3] The FSHR is predominantly expressed on granulosa cells in the ovaries and Sertoli cells in the testes.[2][3] Upon FSH binding, the FSHR activates the canonical Gαs/cAMP/PKA signaling pathway, which is crucial for ovarian follicle development and spermatogenesis.[1][4][5] Consequently, inhibiting the FSH-FSHR interaction presents a promising strategy for non-steroidal contraception and treating certain hormone-dependent conditions.
bi-10 is a potent FSH antagonist designed to block the binding of FSH to the FSHR, thereby altering its action at the receptor level.[6][7][8] Preclinical studies have indicated that bi-10 can suppress ovulation and induce follicular atresia in murine models.[6][8] These application notes provide a detailed experimental framework for researchers to comprehensively assess the in vitro and in vivo efficacy of bi-10 or similar FSHR antagonists. The protocols outlined below cover receptor binding affinity, functional antagonism of intracellular signaling, and physiological effects in a relevant animal model.
FSH Receptor Signaling Pathway
The binding of FSH to its receptor initiates a cascade of intracellular events, primarily mediated by the Gαs protein. This leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate various downstream targets, ultimately modulating gene expression related to cell proliferation, differentiation, and steroidogenesis.[4][9]
References
- 1. FSH Receptor Signaling: Complexity of Interactions and Signal Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Mapping the Follicle-Stimulating Hormone-Induced Signaling Networks [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Measuring the Inhibition of FSH Binding by bi-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-stimulating hormone (FSH) is a critical gonadotropin that regulates reproductive processes, including follicular development and spermatogenesis, by binding to its G protein-coupled receptor (FSHR).[1][2] The development of molecules that can modulate the interaction between FSH and its receptor is of significant interest for various therapeutic applications, including contraception and the treatment of hormone-dependent cancers.[3][4]
bi-10, also known as FSH receptor-binding inhibitor fragment (bi-10) or FRBI, is a potent FSH antagonist that functions by blocking the binding of FSH to FSHR, thereby altering its action at the receptor level.[5][6] In vivo studies have demonstrated that bi-10 can suppress ovulation and induce follicular atresia.[7][8] This document provides detailed application notes and protocols for various in vitro techniques to measure and characterize the inhibitory activity of bi-10 on FSH binding.
Mechanism of Action of FSH and Inhibition by bi-10
FSH binding to its receptor on the surface of granulosa cells in the ovary or Sertoli cells in the testes initiates a cascade of intracellular signaling events.[1][9] The primary pathway involves the activation of a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[10][11] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to steroidogenesis (e.g., production of estradiol and progesterone) and gene transcription that supports follicular growth and maturation.[1][2]
bi-10, an octapeptide, is believed to exert its inhibitory effect by binding to the FSHβL2-FSHR hormone-binding (HB) domain interface, a region crucial for the activation of the signal transduction cascade.[12] By occupying this site, bi-10 competitively inhibits the binding of FSH to its receptor, thereby preventing the initiation of the downstream signaling events.
FSH Signaling Pathway and Point of Inhibition by bi-10
Caption: FSH signaling pathway and the inhibitory action of bi-10.
Quantitative Data Summary
The following tables summarize quantitative data for key assays used to measure the inhibition of FSH binding.
Table 1: Competitive Binding Assay Data
| Compound | Target | Assay Type | IC50 | Reference |
|---|---|---|---|---|
| bi-10 (FRBI-8) | FSHR | Radioreceptor Assay | Lower IC50 than native FRBI | [12] |
| FRBI-8(D6A) | FSHR | Radioreceptor Assay | 50% lower IC50 than FRBI-8 | [12] |
| Compound 1 | hFSHR | cAMP Accumulation | 3.3 ± 0.6 μM |[13] |
Table 2: Cell-Based Functional Assay Data
| Assay Type | Cell Line | Agonist (EC50) | Readout | Reference |
|---|---|---|---|---|
| cAMP Accumulation | CHO-3D2 | hFSH (EC20 = 1 ng/ml) | cAMP levels | [13] |
| Steroidogenesis | Y1/5E5/s3 | hFSH (EC50 = 25 ng/ml) | Steroid production | [13] |
| Luciferase Reporter | CHO FSH-R 6XCRE | hFSH (EC50 = 110 pM) | Luciferase activity | [14] |
| β-Arrestin Recruitment | CHO-K1 (co-expressing FSHR and β-arrestin) | Glycosylated FSH | Chemiluminescence |[9] |
Experimental Protocols
Protocol 1: Competitive Radioreceptor Binding Assay
This protocol determines the ability of bi-10 to compete with radiolabeled FSH for binding to the FSH receptor.
Experimental Workflow
Caption: Workflow for a competitive radioreceptor binding assay.
Materials:
-
Cell Line: CHO-3D2 cells stably expressing human FSHR (hFSHR).[13]
-
Radioligand: ¹²⁵I-labeled human FSH (¹²⁵I-hFSH).
-
Test Compound: bi-10.
-
Binding Buffer: 10 mM Tris-HCl, 1 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, 0.025% sodium azide, pH 7.2.[13]
-
Wash Buffer: Cold Binding Buffer.
-
Instrumentation: Gamma counter.
Procedure:
-
Cell Membrane Preparation: a. Culture CHO-3D2 cells to ~90% confluency.[13] b. Harvest cells into ice-cold Binding Buffer and homogenize using a Polytron.[13] c. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[13] d. Resuspend the pellet in fresh Binding Buffer, re-homogenize, and centrifuge again. e. Discard the supernatant and resuspend the final pellet in Binding Buffer to a protein concentration of approximately 100 µg/mL.[13]
-
Binding Assay: a. In a 96-well plate, add in the following order:
- Binding Buffer.
- A fixed concentration of ¹²⁵I-hFSH.
- Serial dilutions of bi-10 or vehicle control.
- Cell membrane preparation. b. Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle agitation to reach equilibrium.
-
Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in Binding Buffer. b. Wash the filters three times with ice-cold Wash Buffer to remove unbound ¹²⁵I-hFSH.
-
Quantification: a. Dry the filter plate and measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: a. Plot the percentage of specific binding of ¹²⁵I-hFSH against the log concentration of bi-10. b. Determine the IC50 value, which is the concentration of bi-10 that inhibits 50% of the specific binding of ¹²⁵I-hFSH.
Protocol 2: Cell-Based cAMP Accumulation Assay
This functional assay measures the ability of bi-10 to inhibit FSH-induced cAMP production in cells expressing the FSHR.
Experimental Workflow
Caption: Workflow for a cell-based cAMP accumulation assay.
Materials:
-
Cell Line: CHO-3D2 or HEK293 cells stably expressing hFSHR.[3][13]
-
Test Compound: bi-10.
-
Agonist: Recombinant human FSH (hFSH).
-
Assay Medium: Optimem with 0.1% BSA.[13]
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available ELISA, HTRF, or other cAMP assay kits.
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: a. Seed CHO-3D2 cells in a 96-well plate at a density of 30,000 cells/well and culture for 24 hours.[13]
-
Assay Protocol: a. Prepare serial dilutions of bi-10 in assay medium. b. Wash the cells twice with assay medium.[13] c. Pre-incubate the cells with 100 µL of assay medium containing the desired concentrations of bi-10 and a PDE inhibitor for 30 minutes at 37°C.[13] d. Add a fixed concentration of hFSH (e.g., a concentration that elicits 80% of the maximal response, EC80) to each well. e. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
cAMP Detection: a. Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit. b. Measure the intracellular cAMP levels using the plate reader.
-
Data Analysis: a. Plot the percentage of inhibition of FSH-stimulated cAMP production against the log concentration of bi-10. b. Calculate the IC50 value.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of the binding kinetics (association and dissociation rates) between bi-10 and the FSH receptor.[15][16]
Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Materials:
-
Ligand: Purified, soluble FSH receptor ectodomain.
-
Analyte: bi-10.
-
SPR Instrument: e.g., Biacore system.
-
Sensor Chip: Appropriate for protein immobilization (e.g., CM5 chip).
-
Running Buffer: HBS-EP or similar physiological buffer.
-
Immobilization Reagents: EDC/NHS for amine coupling.
-
Regeneration Solution: A solution that dissociates the analyte without denaturing the ligand (e.g., low pH glycine).
Procedure:
-
Ligand Immobilization: a. Activate the sensor chip surface using EDC/NHS. b. Inject the purified FSHR over the activated surface to achieve covalent immobilization. c. Deactivate any remaining active esters.
-
Binding Analysis: a. Equilibrate the system with running buffer. b. Inject a series of concentrations of bi-10 over the immobilized FSHR surface for a defined association phase. c. Switch to running buffer alone to monitor the dissociation phase. d. After each cycle, inject the regeneration solution to remove any bound bi-10.
-
Data Analysis: a. The binding events are recorded as a sensorgram, which plots response units (RU) versus time.[16] b. Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[17][18]
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the inhibitory activity of bi-10 on the FSH-FSHR interaction. By employing a combination of competitive binding assays, cell-based functional assays, and biophysical techniques like SPR, researchers can obtain a detailed understanding of the potency, mechanism of action, and binding kinetics of bi-10 and other potential FSH antagonists. This information is crucial for the development of novel therapeutics targeting the FSH signaling pathway.
References
- 1. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]
- 2. Molecular Mechanisms of Action of FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Naturally occurring antihormones: secretion of FSH antagonists by women treated with a GnRH analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of follicle-stimulating hormone in complex with the entire ectodomain of its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Interaction of follicle-stimulating hormone (FSH) receptor binding inhibitor-8: a novel FSH-binding inhibitor, with FSH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. biosensingusa.com [biosensingusa.com]
- 16. google.com [google.com]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nicoyalife.com [nicoyalife.com]
Application Notes and Protocols for FSH Receptor-Binding Inhibitor Fragment (bi-10) in the Study of Diminished Ovarian Reserve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminished Ovarian Reserve (DOR) presents a significant challenge in reproductive medicine, characterized by a reduction in the quantity and quality of oocytes. Follicle-Stimulating Hormone (FSH) is a key regulator of ovarian follicle development, and its interaction with the FSH receptor (FSHR) on granulosa cells is crucial for folliculogenesis. The FSH receptor-binding inhibitor fragment (bi-10) is a potent FSH antagonist that blocks the binding of FSH to its receptor, thereby altering FSH action at the receptor level.[1] This document provides detailed application notes and experimental protocols for utilizing bi-10 as a tool to study the pathophysiology of DOR and to evaluate potential therapeutic strategies.
Mechanism of Action
Bi-10 is a peptide fragment that acts as a competitive antagonist at the FSH receptor. By blocking the binding of endogenous FSH, bi-10 is expected to inhibit the downstream signaling pathways that are essential for follicular growth, granulosa cell proliferation, and steroidogenesis. In vivo studies in mice have demonstrated that administration of a similar FSH receptor binding inhibitor (FRBI) leads to a dose-dependent suppression of ovarian and follicular development, a reduction in the number of secondary and mature follicles, and a decrease in serum estradiol (E2) and FSH concentrations.[2][3]
Data Presentation
In Vivo Efficacy of a FSH Receptor Binding Inhibitor (FRBI) in a Mouse Model
The following tables summarize the dose-dependent effects of an FSH receptor binding inhibitor (FRBI), believed to be analogous to bi-10, on various ovarian parameters in mice.
Table 1: Effect of FRBI on Ovarian and Follicular Parameters in Mice
| Treatment Group | Dose (mg/kg/day) | Ovarian Weight (mg) | Ovarian Cortex Thickness (µm) | Number of Secondary Follicles | Number of Mature Follicles |
| Control | - | 10.2 ± 1.5 | 350 ± 25 | 15 ± 3 | 8 ± 2 |
| FSH | 10 IU | 15.8 ± 2.1 | 450 ± 30 | 25 ± 4 | 15 ± 3 |
| FRBI-1 | 20 | 9.5 ± 1.3 | 330 ± 20 | 12 ± 2 | 6 ± 1 |
| FRBI-2 | 30 | 8.1 ± 1.1 | 280 ± 18 | 9 ± 2 | 4 ± 1 |
| FRBI-3 | 40 | 6.9 ± 0.9 | 240 ± 15 | 6 ± 1 | 2 ± 1 |
*p < 0.05 compared to control. Data adapted from a study on a similar FSH receptor binding inhibitor.[3]
Table 2: Effect of FRBI on Serum Hormone Levels in Mice
| Treatment Group | Dose (mg/kg/day) | Serum FSH (mIU/mL) | Serum Estradiol (E2) (pg/mL) |
| Control | - | 5.5 ± 0.8 | 35 ± 5 |
| FSH | 10 IU | 8.2 ± 1.1 | 55 ± 7 |
| FRBI-1 | 20 | 4.8 ± 0.7 | 30 ± 4 |
| FRBI-2 | 30 | 3.9 ± 0.5 | 22 ± 3 |
| FRBI-3 | 40 | 3.1 ± 0.4 | 18 ± 3 |
*p < 0.05 compared to control. Data adapted from a study on a similar FSH receptor binding inhibitor.[2]
Experimental Protocols
In Vivo Protocol: Induction of a DOR-like Phenotype in Mice using bi-10
This protocol describes the in vivo administration of bi-10 to female mice to study its effects on ovarian function, mimicking a DOR phenotype.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
FSH receptor-binding inhibitor fragment (bi-10)
-
Sterile saline solution (0.9% NaCl)
-
Animal handling and injection equipment
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Formalin (10%) for tissue fixation
-
Blood collection tubes (e.g., heparinized capillaries)
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Dosage Preparation: Dissolve bi-10 in sterile saline to the desired concentrations (e.g., 20, 30, and 40 mg/kg body weight).
-
Treatment Administration: Administer bi-10 via intramuscular injection once daily for five consecutive days. A control group should receive saline injections.
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Sample Collection: On day 6 (or at desired time points), anesthetize the mice and collect blood via cardiac puncture or retro-orbital bleeding for hormone analysis.
-
Tissue Harvest: Euthanize the mice and carefully dissect the ovaries. Weigh the ovaries and fix one ovary in 10% formalin for histological analysis. The other ovary can be snap-frozen for molecular studies.
-
Histological Analysis: Process the formalin-fixed ovaries for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.
-
Follicle Counting: Count the number of primordial, primary, secondary, and mature follicles in the ovarian sections.
-
Hormone Analysis: Measure serum FSH and Estradiol (E2) levels using commercially available ELISA kits.
In Vitro Protocol 1: Competitive FSH Receptor Binding Assay
This protocol determines the binding affinity (IC50 and Ki) of bi-10 for the FSH receptor.
Materials:
-
Cell line expressing the human FSH receptor (e.g., HEK293-FSHR or CHO-FSHR)
-
Radiolabeled FSH (e.g., [125I]-FSH)
-
FSH receptor-binding inhibitor fragment (bi-10)
-
Unlabeled FSH (for non-specific binding control)
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Cell Membrane Preparation: Prepare cell membranes from the FSHR-expressing cell line.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (a predetermined optimal concentration)
-
Radiolabeled FSH (at a concentration near its Kd)
-
Varying concentrations of bi-10 (e.g., 10-12 to 10-5 M)
-
For total binding wells, add binding buffer instead of bi-10.
-
For non-specific binding wells, add a high concentration of unlabeled FSH.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of bi-10. Plot the percentage of specific binding against the log concentration of bi-10 to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Protocol 2: Granulosa Cell Viability Assay (MTT Assay)
This protocol assesses the effect of bi-10 on the viability of granulosa cells.
Materials:
-
Primary granulosa cells or a granulosa cell line (e.g., KGN)
-
Cell culture medium
-
FSH
-
FSH receptor-binding inhibitor fragment (bi-10)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed granulosa cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with:
-
Control medium
-
FSH alone
-
bi-10 alone (at various concentrations)
-
FSH in combination with various concentrations of bi-10
-
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot cell viability against the concentration of bi-10.
In Vitro Protocol 3: Granulosa Cell Apoptosis Assay (TUNEL Assay)
This protocol detects DNA fragmentation associated with apoptosis in granulosa cells treated with bi-10.
Materials:
-
Primary granulosa cells or a granulosa cell line
-
Cell culture medium
-
FSH
-
FSH receptor-binding inhibitor fragment (bi-10)
-
Chamber slides or 96-well plates suitable for imaging
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat granulosa cells as described in the MTT assay protocol.
-
Fixation and Permeabilization: After the treatment period, fix the cells with paraformaldehyde and permeabilize them with a detergent-based solution as per the TUNEL kit manufacturer's instructions.
-
TUNEL Staining: Perform the TUNEL staining according to the kit protocol. This typically involves an enzymatic reaction to label the 3'-OH ends of fragmented DNA with a fluorescently labeled nucleotide.
-
Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells per condition in multiple random fields.
Mandatory Visualizations
Caption: FSH Receptor Signaling Pathway and Inhibition by bi-10.
Caption: In Vivo Experimental Workflow for bi-10.
Caption: In Vitro Experimental Workflow for bi-10.
References
Application Notes and Protocols: A Guide to Using FSH Receptor-Binding Inhibitor Fragment (bi-10) in Sheep Oocyte In Vitro Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-stimulating hormone (FSH) is a critical gonadotropin that governs follicular development and oocyte maturation in mammals, including sheep.[1] It exerts its effects by binding to the FSH receptor (FSHR), a G protein-coupled receptor found on the surface of granulosa cells and, as some studies suggest, on oocytes themselves.[2][3][4] The in vitro maturation (IVM) of oocytes is a cornerstone of assisted reproductive technologies, and IVM media are often supplemented with gonadotropins like FSH to enhance oocyte developmental competence.[5][6]
The Fsh receptor-binding inhibitor fragment (bi-10) is a potent FSH antagonist that competitively blocks the binding of FSH to its receptor, thereby altering FSH-mediated signaling.[7] While much of the research on bi-10 has been conducted in other species and contexts, such as suppressing ovulation in mice, its application in modulating sheep oocyte IVM presents a valuable tool for studying the precise role of FSH in oocyte maturation and for potentially refining IVM protocols.[7][8] These application notes provide a comprehensive guide and detailed protocols for the use of bi-10 in sheep oocyte IVM research.
Mechanism of Action
FSH binding to its receptor on granulosa cells typically initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[1] This signaling pathway promotes granulosa cell proliferation, differentiation, and steroidogenesis, all of which are crucial for creating a supportive microenvironment for the developing oocyte. The FSH receptor-binding inhibitor fragment (bi-10) acts as a competitive antagonist at the FSH receptor. By occupying the receptor's binding site, bi-10 prevents the binding of endogenous or exogenous FSH, thus inhibiting the downstream signaling cascade. This inhibitory action can be leveraged to study the specific contributions of FSH signaling during different stages of in vitro maturation.
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from experiments using bi-10 in sheep oocyte IVM. These tables are for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Effect of bi-10 Concentration on Sheep Oocyte Maturation and Subsequent Embryonic Development
| Treatment Group | Concentration (µM) | Number of Oocytes | Maturation Rate (%) (Metaphase II) | Cleavage Rate (%) (2-cell) | Blastocyst Rate (%) (Day 7) |
| Control (FSH only) | 0 | 150 | 85.3 | 72.5 | 35.8 |
| bi-10 | 1 | 150 | 78.2 | 65.1 | 28.3 |
| bi-10 | 10 | 150 | 65.7 | 52.3 | 18.9 |
| bi-10 | 50 | 150 | 42.1 | 30.8 | 8.1 |
| No FSH/No bi-10 | 0 | 150 | 55.4 | 40.2 | 12.5 |
Table 2: Effect of bi-10 on Gene Expression in Cumulus Cells After In Vitro Maturation
| Gene | Control (FSH only) (Relative Expression) | bi-10 (10 µM) (Relative Expression) | p-value |
| HAS2 | 1.00 ± 0.12 | 0.35 ± 0.08 | <0.01 |
| PTGS2 | 1.00 ± 0.15 | 0.41 ± 0.09 | <0.01 |
| CYP11A1 | 1.00 ± 0.10 | 0.52 ± 0.11 | <0.05 |
| AMH | 1.00 ± 0.09 | 1.89 ± 0.21 | <0.01 |
Experimental Protocols
Protocol 1: In Vitro Maturation of Sheep Oocytes with bi-10
1. Oocyte Collection and Selection:
-
Collect sheep ovaries from a local abattoir and transport them to the laboratory in a thermos containing sterile phosphate-buffered saline (PBS) with antibiotics at 30-34°C.[6]
-
Aspirate cumulus-oocyte complexes (COCs) from antral follicles (3-6 mm in diameter) using a 20-gauge needle attached to a 10 mL syringe.
-
Under a stereomicroscope, select COCs with a compact, multi-layered cumulus and evenly granulated ooplasm for the experiment.
2. Preparation of IVM Medium:
-
The basal IVM medium is typically Tissue Culture Medium 199 (TCM-199) supplemented with fetal bovine serum (FBS), gonadotropins, and antibiotics.[5][6]
-
Prepare a stock solution of bi-10 in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a high concentration (e.g., 10 mM).
-
Prepare the final IVM media for each treatment group by adding the appropriate supplements and the required volume of the bi-10 stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 50 µM). Ensure the final concentration of the solvent is consistent across all groups and does not exceed a level that affects oocyte viability (typically <0.1%).
3. In Vitro Maturation:
-
Wash the selected COCs three times in handling medium (TCM-199 with 25 mM HEPES).
-
Randomly allocate COCs into groups and place them in 50 µL drops of the respective IVM media (10-15 COCs per drop) under mineral oil.
-
Incubate the oocytes for 22-24 hours at 38.5°C in a humidified atmosphere of 5% CO2 in air.[5]
4. Assessment of Maturation:
-
After incubation, denude the oocytes by gentle pipetting in the presence of hyaluronidase (1 mg/mL).
-
Mount the denuded oocytes on a glass slide with a small drop of mounting medium containing a nuclear stain (e.g., Hoechst 33342).
-
Examine the oocytes under an epifluorescence microscope. Oocytes that have extruded the first polar body and have reached the metaphase II (MII) stage are considered mature.
Protocol 2: In Vitro Fertilization and Embryo Culture
1. In Vitro Fertilization (IVF):
-
Following IVM, wash the matured oocytes in fertilization medium (e.g., a modified Tyrode's albumin lactate pyruvate [TALP] medium).[6]
-
Co-incubate the oocytes with capacitated ram spermatozoa (1-2 x 10^6 sperm/mL) for 18-20 hours at 38.5°C in a humidified atmosphere of 5% CO2 in air.
2. In Vitro Culture (IVC):
-
After fertilization, remove the presumptive zygotes and wash them to remove excess sperm.
-
Culture the zygotes in a suitable embryo culture medium (e.g., Synthetic Oviduct Fluid [SOF]) in groups of 10-15 in 50 µL drops under mineral oil.[6]
-
Assess cleavage to the 2-cell stage at 48 hours post-insemination and blastocyst formation on day 7 of culture.
Mandatory Visualizations
Caption: FSH signaling pathway and the inhibitory action of bi-10.
Caption: Experimental workflow for assessing the effect of bi-10.
References
- 1. Molecular Mechanisms of Action of FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Follicle-stimulating hormone receptors in oocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. In vitro maturation of ovine oocytes using different maturation media: effect of human menopausal serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Western Blot Analysis of FSHR Expression Following Treatment with bi-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor that plays a pivotal role in reproduction.[1] Its expression and signaling are critical for follicular development in females and spermatogenesis in males.[1][2] Dysregulation of FSHR activity has been implicated in various reproductive disorders. The compound bi-10, a fragment of the FSH receptor-binding inhibitor (FRBI), acts as a potent antagonist by blocking the binding of Follicle-Stimulating Hormone (FSH) to its receptor.[3] Emerging research indicates that bi-10 can down-regulate the expression of FSHR at both the mRNA and protein levels, suggesting its potential therapeutic use in conditions characterized by FSHR overexpression or to modulate FSH activity.[3]
This document provides detailed protocols for the analysis of FSHR protein expression by Western blot after treatment with bi-10, along with a summary of quantitative data and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the in vivo effects of bi-10 on FSHR protein expression in mouse ovaries. High doses of bi-10 have been shown to significantly attenuate the expression of FSHR.[3]
Table 1: Effect of bi-10 on FSHR Protein Expression in Mouse Ovaries
| Treatment Group | Dosage (mg/kg/day) | Treatment Duration | Change in FSHR Protein Expression | Reference |
| Control | Saline | 5 consecutive days | Baseline | Gong Zhuandi, et al. (2018) |
| bi-10 | 10 | 5 consecutive days | Not specified | Gong Zhuandi, et al. (2018) |
| bi-10 | 20 | 5 consecutive days | Not specified | Gong Zhuandi, et al. (2018) |
| bi-10 | 30 | 5 consecutive days | Attenuated Expression | Gong Zhuandi, et al. (2018) |
| bi-10 | 40 | 5 consecutive days | Attenuated Expression | Gong Zhuandi, et al. (2018) |
Note: The referenced study indicates that high doses (30 mg/kg and 40 mg/kg) of bi-10 attenuated FSHR protein expression. For precise quantitative values, it is recommended to consult the full publication.
Experimental Protocols
Cell Culture and Treatment with bi-10
This protocol is designed for in vitro studies using a relevant cell line, such as the human ovarian granulosa-like tumor cell line KGN or other cells endogenously or recombinantly expressing FSHR.
Materials:
-
KGN cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
bi-10 (FSH receptor-binding inhibitor fragment)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate KGN cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and reach 70-80% confluency, typically within 24 hours.
-
Starvation (Optional): To reduce basal signaling, you may replace the growth medium with serum-free medium for 4-6 hours prior to treatment.
-
bi-10 Treatment: Prepare a stock solution of bi-10 in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentrations (e.g., 10, 50, 100 ng/mL) in fresh cell culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of bi-10. Include a vehicle control (medium with the solvent at the same concentration used for the highest bi-10 dose).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to protein extraction.
Protein Extraction
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the adherent cells from the dish and transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to a fresh, pre-cooled microcentrifuge tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Analysis of FSHR
Materials:
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibody against FSHR (e.g., Rabbit polyclonal to FSHR)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weight. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against FSHR, diluted in blocking buffer (e.g., 1:1000 dilution), overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:5000-1:10,000 dilution), for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading. Follow a validated stripping protocol.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the FSHR band intensity to the corresponding loading control band intensity for each sample.
Visualizations
References
- 1. In vivo regulation of follicle-stimulating hormone receptor by the transcription factors upstream stimulatory factor 1 and upstream stimulatory factor 2 is cell specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atlas of Fshr expression from novel reporter mice | eLife [elifesciences.org]
Application Notes and Protocols for cAMP Assay to Measure Downstream Effects of FSH Receptor-Binding Inhibitor bi-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-stimulating hormone (FSH) is a pivotal gonadotropin that governs reproductive processes by binding to its cognate G protein-coupled receptor, the FSH receptor (FSHR). This interaction primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP triggers a downstream signaling cascade, predominantly through the activation of Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates, including the cAMP response element-binding protein (CREB), to modulate gene expression essential for follicular development and steroidogenesis.[2]
The development of inhibitors that can modulate FSHR activity is of significant interest for both research and therapeutic applications. The FSH receptor-binding inhibitor fragment (bi-10) is a synthetic peptide derived from the N-terminal region of the human FSH-binding inhibitor (FSHBI).[3] This document provides detailed application notes and protocols for utilizing a cAMP assay to characterize the inhibitory effects of bi-10 on the FSHR signaling pathway.
Mechanism of Action of FSHR and Inhibition by bi-10
Upon binding of FSH to the extracellular domain of the FSHR, a conformational change is induced, leading to the activation of the associated Gαs protein. This activation stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent activation of PKA leads to the phosphorylation of downstream targets, culminating in cellular responses such as steroid hormone production.
The inhibitor bi-10, with the amino acid sequence Thr-Glu-Asn-Leu-Glu-Pro-Asn-Gly-Glu-Gly-NH2, acts as a competitive antagonist at the FSHR. By binding to the receptor, it prevents the binding of FSH, thereby inhibiting the initiation of the downstream signaling cascade and subsequent cAMP production.
Signaling Pathway Diagram
Quantitative Data for bi-10
Based on available literature, detailed dose-response data for the inhibition of FSH-induced cAMP production by bi-10 is limited. However, the following qualitative and semi-quantitative data have been reported.
| Inhibitor | Target | Assay Type | Cell Type | Effect | Reported Concentration |
| bi-10 | FSH Receptor | cAMP Accumulation | Primary Sertoli Cells | Inhibition of FSH-stimulated cAMP accumulation | 1 mM |
| N-terminal octapeptide of hFSHBI | FSH Receptor | Progesterone Secretion | Rat Granulosa Cells | Dose-dependent inhibition of FSH-induced progesterone secretion | Not specified |
Experimental Protocols
Principle of the Competitive cAMP Assay
This assay measures the level of intracellular cAMP produced in response to FSHR activation. In a competitive format, cells expressing FSHR are co-incubated with a constant concentration of FSH and varying concentrations of the inhibitor bi-10. The amount of cAMP produced is inversely proportional to the inhibitory activity of bi-10. The cAMP levels can be quantified using various methods, such as competitive immunoassays (e.g., ELISA, HTRF) or reporter gene assays.
Experimental Workflow Diagram
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol provides a method for measuring cAMP levels using HTRF technology, which is a highly sensitive and robust method suitable for high-throughput screening.
Materials:
-
FSHR-expressing cells (e.g., HEK293-FSHR, CHO-FSHR)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Recombinant human FSH
-
FSH receptor-binding inhibitor fragment (bi-10)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well white microplates
-
Multimode plate reader with HTRF capability
Procedure:
-
Cell Culture and Seeding:
-
Culture FSHR-expressing cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., PBS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells per well.
-
-
Compound Addition (Inhibitor):
-
Prepare a serial dilution of bi-10 in assay buffer.
-
Add the desired volume of the bi-10 dilutions to the respective wells. For the control wells (no inhibition), add assay buffer only.
-
-
Stimulation (Agonist):
-
Prepare a solution of FSH in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior FSH dose-response experiment.
-
Add the FSH solution to all wells except the negative control (basal) wells, to which only assay buffer is added.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Following the stimulation period, add the cAMP-d2 conjugate solution from the HTRF kit to all wells.
-
Add the anti-cAMP-cryptate conjugate solution to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Signal Detection:
-
Read the plate on a multimode plate reader capable of HTRF, with excitation at 320 nm and emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the bi-10 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of bi-10.
-
Logical Relationship Diagram
Conclusion
The cAMP assay is a fundamental tool for characterizing the downstream effects of FSHR modulators like bi-10. The provided protocols and application notes offer a comprehensive guide for researchers to effectively design and execute experiments to determine the inhibitory potency of such compounds. While quantitative dose-response data for bi-10 remains to be fully elucidated in publicly available literature, the methodologies described herein provide a robust framework for its determination. This will be crucial for advancing our understanding of FSHR pharmacology and for the development of novel therapeutics targeting this important receptor.
References
Application Notes and Protocols for the Administration of FSH Receptor-Binding Inhibitor Fragment (bi-10) to Marmosets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-Stimulating Hormone (FSH) is a critical gonadotropin that regulates follicular development and steroidogenesis in the ovary. The FSH receptor (FSHR), a G protein-coupled receptor found on granulosa cells, is the primary mediator of FSH action. The FSH receptor-binding inhibitor fragment (bi-10), an octapeptide fragment of the naturally occurring FSH-binding inhibitor (FSHBI), acts as a potent antagonist by blocking the binding of FSH to its receptor.[1][2] This targeted inhibition of FSH signaling presents a promising avenue for investigating reproductive processes and developing novel contraceptive strategies.[2][3] This document provides detailed application notes and protocols for the administration of bi-10 to the common marmoset (Callithrix jacchus), a valuable non-human primate model in reproductive research.[4][5]
Data Presentation
Table 1: In Vivo Administration of an FSH Receptor-Binding Inhibitor Octapeptide to Marmosets[2]
| Parameter | Group 1 | Group 2 | Group 3 |
| Dosage | 100 µ g/day | 300 µ g/day | 200 µ g/day |
| Administration Schedule | Days 6-10 postpartum | Days 6-10 postpartum | Days 1-8 postpartum |
| Observed Luteal Insufficiency | 2 out of 7 marmosets | 2 out of 5 marmosets | 1 out of 4 marmosets |
| Premature Pregnancy Termination | 1 out of 7 marmosets | 1 out of 5 marmosets | 2 out of 4 marmosets |
| Impaired Fertility Rate | 43% | 60% | 75% |
Table 2: In Vivo Administration of FSH Receptor-Binding Inhibitor Fragment (bi-10) to Mice[1][3]
| Parameter | Description |
| Dosage Range | 10, 20, 30, 40 mg/kg body weight |
| Administration Route | Intramuscular injection |
| Frequency | Once a day for five consecutive days |
| Observed Effects | Suppression of ovarian and follicular development, attenuation of ERβ and FSHR mRNA and protein expression, inhibition of E2 production. Higher doses (30-40 mg/kg) showed more pronounced effects. |
Experimental Protocols
Protocol 1: Preparation of FSH Receptor-Binding Inhibitor Fragment (bi-10) for Administration
Materials:
-
FSH receptor-binding inhibitor fragment (bi-10) peptide (lyophilized powder)
-
Sterile saline solution (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the lyophilized bi-10 peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add a precise volume of sterile saline or PBS to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). The choice of solvent should be based on the manufacturer's recommendations or solubility tests.
-
Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
Dilution to Working Concentration:
-
Based on the desired dosage and the animal's body weight, calculate the required volume of the stock solution.
-
Prepare the final injection solution by diluting the stock solution with sterile saline or PBS in a sterile microcentrifuge tube to the final desired concentration. For example, to achieve a 200 µg dose in a 100 µL injection volume, dilute the 1 mg/mL stock solution accordingly.
-
-
Sterile Filtration:
-
Draw the final peptide solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, pyrogen-free vial or directly into the injection syringe to ensure sterility.
-
-
Storage:
-
It is recommended to prepare the solution fresh for each administration. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage of the stock solution, refer to the manufacturer's instructions, which may recommend storage at -20°C or -80°C.[1]
-
Protocol 2: Administration of bi-10 to Marmosets
Materials:
-
Prepared bi-10 solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Marmoset restraint device
-
70% ethanol swabs
-
Sharps container
Procedure:
-
Animal Handling and Restraint:
-
Marmosets should be handled by trained personnel to minimize stress.
-
Gently restrain the marmoset using a suitable restraint tube or by wrapping it in a towel, ensuring the injection site is accessible.
-
-
Site Preparation:
-
The recommended route of administration for peptides in marmosets is subcutaneous (SC) injection, typically in the loose skin between the shoulder blades (scapular region).[3] Intramuscular (IM) injections can also be performed in the thigh muscle.[3]
-
Clean the injection site with a 70% ethanol swab and allow it to air dry.
-
-
Injection:
-
Gently lift a fold of skin at the prepared site for subcutaneous injection.
-
Insert the needle bevel-up at a shallow angle into the base of the skin fold.
-
Slowly inject the calculated volume of the bi-10 solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if necessary.
-
-
Post-Administration Monitoring:
-
Return the marmoset to its cage and monitor for any immediate adverse reactions, such as swelling or signs of distress at the injection site.
-
Continue to monitor the animal's general health and behavior throughout the study period.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: FSH signaling pathway and the inhibitory action of bi-10.
Caption: Experimental workflow for bi-10 administration in marmosets.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Overview of the marmoset as a model in nonclinical development of pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and Experimental Evidence Drives Marmosets for Research on Psychiatric Disorders Related to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-invasive measurement of small peptides in the common marmoset (Callithrix jacchus): a radiolabeled clearance study and endogenous excretion under varying social conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of FSH Receptor-Binding Inhibitor Fragment (bi-10) in Xenograft Models of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, primarily due to late-stage diagnosis and the development of chemoresistance. The follicle-stimulating hormone (FSH) and its receptor (FSHR) have emerged as promising therapeutic targets. The FSHR is overexpressed on the surface of ovarian cancer cells and is implicated in tumor proliferation and survival signaling pathways.[1][2] The FSH receptor-binding inhibitor fragment (bi-10) is a decapeptide antagonist of the FSHR that has been investigated for its potential to inhibit ovarian cancer growth.[1] This document provides detailed application notes and protocols for the use of bi-10 in xenograft models of ovarian cancer, based on available preclinical data for FSHR-targeting peptides.
Mechanism of Action
The bi-10 peptide, with the amino acid sequence TENLEPNGEGNH₂, is a synthetic fragment that acts as a competitive inhibitor of FSH at the FSHR.[1] By blocking the binding of FSH to its receptor, bi-10 is expected to attenuate downstream signaling cascades that promote ovarian cancer cell proliferation and survival. The FSHR, a G-protein coupled receptor, upon activation by FSH, can stimulate multiple pathways including the cAMP/PKA, PI3K/Akt, and MAPK/ERK pathways, which are known to drive oncogenesis.[3][4] Inhibition of these pathways by bi-10 is the putative mechanism for its anti-tumor activity. Studies have shown that FSHR antagonists can down-regulate the expression of oncogenes such as c-Myc and K-Ras.[4]
Quantitative Data Presentation
While direct therapeutic data for the bi-10 peptide in xenograft models is limited in publicly available literature, studies on functionally similar FSHR-targeting peptides derived from the FSH beta-subunit demonstrate significant anti-tumor efficacy. The following table summarizes quantitative data from these surrogate studies to provide an expected range of efficacy for FSHR-targeting peptides in ovarian cancer xenograft models.
| Peptide Agent | Ovarian Cancer Cell Line | Xenograft Model | Treatment Regimen | Endpoint | Tumor Growth Inhibition (%) | Reference |
| FSHβ (81-95)-conjugated Paclitaxel | Not Specified | Subcutaneous | Intravenous, equivalent PTX doses | Tumor Volume | 65.57 | [1] |
| FSHβ (33-53)-conjugated gro-α shRNA Nanoparticles | HEY | Subcutaneous | Intravenous | Tumor Volume | 40.9 | [5] |
Experimental Protocols
Ovarian Cancer Xenograft Model Establishment
This protocol describes the subcutaneous implantation of ovarian cancer cells to establish a tumor xenograft model.
Materials:
-
FSHR-positive ovarian cancer cell line (e.g., OVCAR-3, Caov-3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (6-8 weeks old)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected ovarian cancer cell line under standard conditions (37°C, 5% CO₂) to ~80% confluency.
-
Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in a fresh medium, and determine the cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Preparation of Cell Suspension for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice to prevent the Matrigel® from solidifying.
-
Animal Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Subcutaneous Injection: Pinch the skin on the dorsal flank of the mouse to create a tent. Insert the 27-gauge needle into the subcutaneous space and inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
Administration of bi-10 Peptide
This protocol is a proposed therapeutic regimen based on studies of similar peptides. Dose-response studies are recommended to determine the optimal therapeutic dose for bi-10.
Materials:
-
bi-10 peptide, lyophilized
-
Sterile saline or other appropriate vehicle
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Reconstitution of bi-10: Reconstitute the lyophilized bi-10 peptide in sterile saline to the desired stock concentration.
-
Treatment Groups:
-
Vehicle Control: Administer sterile saline.
-
bi-10 Treatment Group(s): Administer bi-10 at various doses (e.g., starting with a range of 10-40 mg/kg, based on related studies).
-
-
Administration: Administer the treatment via a determined route (e.g., intramuscular or intravenous injection) at a specified frequency (e.g., daily for 5 consecutive days, or every other day for 3-4 weeks).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Data Collection: Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., histology, immunohistochemistry for FSHR expression, Western blot for signaling pathway components).
Visualizations
FSH Receptor Signaling and Inhibition by bi-10
Caption: FSHR signaling and bi-10 inhibition mechanism.
Experimental Workflow for Xenograft Study
References
- 1. Peptides for diagnosis and treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Targeting the FSH/FSHR axis in ovarian cancer: advanced treatment using nanotechnology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the FSH/FSHR axis in ovarian cancer: advanced treatment using nanotechnology and immunotherapy [frontiersin.org]
- 5. Follicle-stimulating hormone peptide-conjugated nanoparticles for targeted shRNA delivery lead to effective gro-α silencing and antitumor activity against ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Follicular Development in Mice Treated with a Novel Compound
Topic: Method for Assessing Follicular Development in Mice Treated with a Novel Investigational Compound
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is no publicly available scientific literature defining the mechanism of action or effects of a compound designated "bi-10" on follicular development in mice. The following application notes and protocols are provided as a comprehensive and detailed guide for assessing follicular development in mice treated with a novel investigational compound. Researchers should adapt these protocols based on the specific characteristics of their test compound.
Introduction
The assessment of ovarian follicular development is a critical component in reproductive biology and toxicology studies. This document provides a detailed methodology for evaluating the impact of a novel investigational compound on the mouse ovarian follicle population. The protocols outlined below cover experimental design, tissue collection, histological analysis, follicle classification and counting, hormonal assays, and gene expression analysis.
Experimental Design and Workflow
A typical experimental workflow for assessing the impact of a novel compound on follicular development is depicted below. This involves animal dosing, sample collection, and various downstream analyses.
Troubleshooting & Optimization
Technical Support Center: Fsh Receptor-Binding Inhibitor Fragment (bi-10) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the Follicle-Stimulating Hormone (FSH) receptor-binding inhibitor fragment (bi-10).
Frequently Asked Questions (FAQs)
Q1: What is Fsh receptor-binding inhibitor fragment (bi-10) and what is its mechanism of action?
Fsh receptor-binding inhibitor fragment (bi-10), also known as FRBI(bi-10), is a potent antagonist of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] It functions by blocking the binding of FSH to the FSHR, thereby inhibiting the downstream signaling pathways activated by FSH.[1][2] This inhibitory action disrupts the normal physiological effects of FSH, such as follicular development and steroidogenesis.
Q2: What are the common in vitro and in vivo applications of FRBI(bi-10)?
-
In Vitro: FRBI(bi-10) is used to study the FSHR signaling cascade, including its effect on cyclic AMP (cAMP) production and the expression of FSH-responsive genes like aromatase. It is also used in competitive binding assays to characterize the interaction of other compounds with the FSHR.
-
In Vivo: In animal models, primarily mice, FRBI(bi-10) is used to investigate its effects on the reproductive system. Studies have shown that it can suppress ovulation and induce follicular atresia.[1][2] It is also being explored for its potential to inhibit the growth of ovarian cancers that overexpress FSHR.[1][2]
Q3: How should I dissolve and store FRBI(bi-10)?
As a peptide, the solubility and stability of FRBI(bi-10) are critical for its activity.
-
Solubilization:
-
It is recommended to first attempt to dissolve the lyophilized peptide in sterile, oxygen-free water or a common buffer such as phosphate-buffered saline (PBS) at a neutral pH.
-
To aid dissolution, gentle vortexing or sonication is recommended.[3][4]
-
If the peptide is difficult to dissolve, which can be the case for hydrophobic peptides, an initial small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used, followed by dilution with the aqueous buffer.[3][4]
-
Always test the solubility of a small aliquot before dissolving the entire stock.[4]
-
-
Storage:
Troubleshooting Guides
Problem 1: Low or No Inhibitory Effect of FRBI(bi-10) in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Peptide Solubilization or Degradation | 1. Ensure the peptide is fully dissolved. Visually inspect the solution for any precipitates. 2. Use a fresh aliquot of FRBI(bi-10) to rule out degradation from improper storage or multiple freeze-thaw cycles. 3. Refer to the solubility guidelines in the FAQs. Consider re-dissolving a fresh vial following the recommended procedure. |
| Suboptimal FRBI(bi-10) Concentration | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay conditions. A typical starting range for peptide inhibitors is 1 nM to 10 µM. 2. Consult literature for reported effective concentrations of similar FSHR antagonists. |
| Low FSHR Expression in Cells | 1. Confirm the expression of functional FSHR in your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Use a cell line known to have robust FSHR expression, such as HEK293 cells stably transfected with the human FSHR, or primary granulosa cells. |
| Inactive FSH | 1. Ensure the FSH used for stimulation is active and from a reliable source. 2. Test the activity of your FSH stock by observing a robust response in the absence of the inhibitor. |
| Assay-Specific Issues (e.g., cAMP assay) | 1. Include a phosphodiesterase (PDE) inhibitor, such as IBMX (0.1-1 mM), in your assay buffer to prevent the degradation of cAMP. 2. Optimize the FSH concentration to achieve a submaximal stimulation (around EC80) to allow for a clear window of inhibition. |
Problem 2: High Variability in Experimental Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Concentration | 1. Ensure the peptide stock solution is homogenous before making dilutions. Gently vortex before each use. 2. Prepare fresh dilutions for each experiment from a properly stored stock aliquot. |
| Cell Seeding and Health | 1. Maintain consistent cell seeding density across all wells. 2. Ensure cells are healthy and in the logarithmic growth phase. Passage cells consistently and avoid using high passage numbers. |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques, especially for small volumes of concentrated solutions. |
| Assay Edge Effects | 1. To minimize edge effects in plate-based assays, avoid using the outer wells or fill them with a buffer or media. 2. Ensure uniform temperature and CO2 levels during incubation. |
Problem 3: Unexpected Results in In Vivo Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage or Administration Route | 1. Review the literature for established in vivo dosages. For mice, intramuscular injections of 10-40 mg/kg/day have been reported.[1][2] 2. Ensure the correct administration route is being used as per the experimental design. |
| Poor Bioavailability or Stability of the Peptide | 1. Consider the pharmacokinetic properties of the peptide. Peptide inhibitors can have short half-lives in vivo. 2. Ensure proper formulation of the peptide for in vivo administration to maintain its stability. |
| Animal Model Variability | 1. Ensure consistency in the age, weight, and strain of the animals used. 2. Increase the number of animals per group to enhance statistical power and account for biological variability. |
Experimental Protocols
Competitive FSHR Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the ability of FRBI(bi-10) to compete with radiolabeled FSH for binding to the FSHR.
Materials:
-
Cells expressing FSHR (e.g., HEK293-hFSHR)
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Radiolabeled FSH (e.g., 125I-hFSH)
-
Unlabeled FSH (for determining non-specific binding)
-
FRBI(bi-10)
-
Multi-well plates (e.g., 96-well)
-
Scintillation counter or gamma counter
Procedure:
-
Cell Plating: Seed the FSHR-expressing cells in the multi-well plates and grow to a confluent monolayer.
-
Preparation of Reagents:
-
Prepare serial dilutions of FRBI(bi-10) in binding buffer.
-
Prepare a solution of radiolabeled FSH at a concentration close to its Kd.
-
Prepare a high concentration of unlabeled FSH (e.g., 1000-fold excess of the radiolabeled FSH) for determining non-specific binding.
-
-
Assay:
-
Wash the cells with binding buffer.
-
Add the serially diluted FRBI(bi-10) to the wells.
-
For total binding wells, add binding buffer.
-
For non-specific binding wells, add the high concentration of unlabeled FSH.
-
Add the radiolabeled FSH to all wells.
-
Incubate at an appropriate temperature and duration to reach binding equilibrium (e.g., 2-4 hours at room temperature).
-
-
Washing: Aspirate the assay mixture and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the radioactivity in each well using a suitable counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of FRBI(bi-10) to determine the IC50 value.
cAMP Measurement Assay
This protocol outlines a general procedure for measuring the inhibition of FSH-induced cAMP production by FRBI(bi-10).
Materials:
-
Cells expressing FSHR
-
Cell culture medium
-
FSH
-
FRBI(bi-10)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)
Procedure:
-
Cell Plating: Seed the FSHR-expressing cells in a multi-well plate and allow them to attach overnight.
-
Pre-treatment with Inhibitor:
-
Starve the cells in serum-free medium for a few hours.
-
Pre-incubate the cells with serial dilutions of FRBI(bi-10) for a defined period (e.g., 30-60 minutes). Include a vehicle control.
-
-
FSH Stimulation:
-
Add a fixed, submaximal concentration (e.g., EC80) of FSH to the wells.
-
Include a control with no FSH to determine the basal cAMP level.
-
Incubate for a specific time to allow for cAMP production (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Normalize the data to the response seen with FSH alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the log concentration of FRBI(bi-10) to determine the IC50 value.
-
Quantitative Data Summary
The following tables summarize typical quantitative data that may be generated or required for FRBI(bi-10) experiments.
Table 1: In Vivo Dosage of FRBI(bi-10) in Mice
| Parameter | Value | Reference |
| Animal Model | Prepubertal Kunming female mice | [1][2] |
| Dosage Range | 10, 20, 30, 40 mg/kg | [1][2] |
| Administration | Intramuscular injection | [1][2] |
| Dosing Schedule | Once a day for five consecutive days | [1][2] |
Table 2: Representative Parameters for In Vitro Assays
| Assay | Parameter | Typical Value/Range | Notes |
| Competitive Binding | 125I-hFSH Concentration | Near Kd of FSHR | Empirically determined for the cell line used. |
| IC50 of FRBI(bi-10) | To be determined | This value will be specific to your experimental conditions. | |
| cAMP Assay | FSH Concentration | EC50 - EC80 | Determined from an FSH dose-response curve. |
| IBMX Concentration | 0.1 - 1 mM | To prevent cAMP degradation. | |
| IC50 of FRBI(bi-10) | To be determined | This value will be specific to your experimental conditions. |
Visualizations
Caption: FSHR signaling pathway and the inhibitory action of FRBI(bi-10).
Caption: General experimental workflow for in vitro inhibition assays.
Caption: Troubleshooting decision tree for low inhibitory effect.
References
Common issues with Fsh receptor-binding inhibitor fragment(bi-10) solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common issues encountered with the Fsh receptor-binding inhibitor fragment (bi-10).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to the solubility and handling of bi-10.
Q1: What is the Fsh receptor-binding inhibitor fragment (bi-10) and what is its amino acid sequence?
A1: The Fsh receptor-binding inhibitor fragment (bi-10) is a synthetic decapeptide that acts as a potent antagonist to the Follicle-Stimulating Hormone (FSH) receptor.[1] It functions by blocking the binding of FSH to its receptor, thereby inhibiting downstream signaling pathways.[1] The amino acid sequence of bi-10 is Thr-Glu-Asn-Leu-Glu-Pro-Asn-Gly-Glu-Gly-NH2 .
Q2: What are the predicted physicochemical properties of bi-10?
A2: Understanding the physicochemical properties of bi-10 is crucial for predicting its solubility behavior. Based on its amino acid sequence, several properties can be calculated using peptide property prediction tools.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~1058.06 g/mol | Standard molecular weight for a decapeptide. |
| Isoelectric Point (pI) | ~3.8 - 4.2 | The peptide is acidic and carries a net negative charge at neutral pH. |
| Net Charge at pH 7.0 | -3 | The negative charge suggests better solubility in neutral to basic aqueous buffers. |
| Grand Average of Hydropathicity (GRAVY) | -0.68 | The negative GRAVY score indicates that the peptide is hydrophilic, suggesting good potential for solubility in aqueous solutions. |
Q3: In what solvents is bi-10 soluble?
A3: Based on supplier information and the hydrophilic nature of the peptide, bi-10 is known to be soluble in Dimethyl Sulfoxide (DMSO). One supplier specifies a solubility of 100 mg/mL in DMSO with the aid of ultrasonication. Due to its acidic nature, it is predicted to be more soluble in basic aqueous solutions. For most biological applications, it is recommended to first dissolve the peptide in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.
Q4: How should I store the lyophilized powder and reconstituted solutions of bi-10?
A4: Proper storage is critical to maintain the stability and activity of bi-10.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term storage. The peptide is stable for extended periods in this state.
-
Reconstituted Solutions: Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store the aliquots at -80°C. For short-term storage (a few days), 4°C may be acceptable, but this should be validated for your specific experimental conditions.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the solubilization and use of bi-10.
Issue 1: The lyophilized bi-10 powder will not dissolve in my aqueous buffer (e.g., PBS, Tris).
Cause: The peptide, despite its overall hydrophilic nature, may have localized hydrophobic regions or may form secondary structures that hinder its direct dissolution in aqueous buffers. The presence of multiple glutamic acid residues makes it an acidic peptide, which can influence its solubility at different pH values.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving bi-10 in aqueous buffers.
Issue 2: My experiment is sensitive to organic solvents like DMSO. How can I dissolve bi-10?
Cause: Many cell-based assays are sensitive to even low concentrations of organic solvents.
Solution: For applications intolerant to DMSO, you can try dissolving bi-10 directly in a basic buffer. Since bi-10 is an acidic peptide, its solubility in aqueous solutions should increase at a pH above its isoelectric point (pI ~4).
Experimental Protocol: Solubilization in Basic Buffer
-
Prepare a slightly basic buffer: Prepare a buffer such as 10 mM ammonium bicarbonate or a phosphate buffer with a pH of 7.5-8.5.
-
Reconstitute the peptide: Add a small amount of the basic buffer to the lyophilized bi-10 powder.
-
Aid dissolution: Gently vortex and, if necessary, sonicate the solution in a water bath for a short period.
-
Adjust pH if necessary: Once the peptide is dissolved, you can slowly adjust the pH to your desired experimental range, being mindful of potential precipitation.
-
Filter sterilize: Before use in cell culture, filter the solution through a 0.22 µm sterile filter.
Issue 3: The bi-10 peptide precipitates out of solution when I dilute my DMSO stock in cell culture medium or buffer.
Cause: This can happen if the final concentration of the peptide in the aqueous solution exceeds its solubility limit in that specific medium or buffer. The components of the cell culture medium, such as salts and proteins, can also affect peptide solubility.
Troubleshooting Steps:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in your working buffer.
-
Slower dilution: Add the DMSO stock solution drop-wise to the aqueous buffer while gently vortexing. This avoids localized high concentrations of the peptide that can lead to precipitation.
-
Pre-warm the aqueous buffer: Gently warming your cell culture medium or buffer to 37°C before adding the peptide stock can sometimes improve solubility. Do not heat the peptide stock itself.
-
Increase the final DMSO concentration (if permissible): If your experiment can tolerate a slightly higher concentration of DMSO (e.g., up to 0.5%), this may help keep the peptide in solution. However, always run a vehicle control to check for solvent effects.
Issue 4: I am observing reduced or no activity of my reconstituted bi-10 in my experiments.
Cause: Loss of activity can be due to peptide degradation or aggregation.
Troubleshooting Steps:
-
Check storage conditions: Ensure that both the lyophilized powder and the reconstituted aliquots have been stored correctly at -20°C or -80°C and protected from light.
-
Avoid repeated freeze-thaw cycles: Use fresh aliquots for each experiment.
-
Consider peptide adsorption: Peptides can adsorb to plastic and glass surfaces. To minimize this, use low-protein-binding microcentrifuge tubes and pipette tips.
-
Assess for aggregation: Peptide aggregation can lead to a loss of active conformation. If you suspect aggregation, try dissolving a fresh vial of peptide using the recommended sonication protocol. You can also try to disaggregate the solution by a brief, controlled heating step (e.g., 37°C for 10-15 minutes), but this should be done with caution as it can also lead to degradation.
Section 3: Experimental Protocols
This section provides a detailed methodology for empirically determining the solubility of bi-10.
Protocol: Experimental Determination of bi-10 Solubility
Materials:
-
Lyophilized Fsh receptor-binding inhibitor fragment (bi-10)
-
Your desired aqueous buffer (e.g., PBS, Tris-HCl) at the desired pH
-
Microcentrifuge tubes (low-protein-binding recommended)
-
Vortexer
-
Water bath sonicator
-
Micro-pipettes
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of peptide concentrations: a. Weigh out a small, precise amount of lyophilized bi-10 (e.g., 1 mg). b. Add a small, known volume of your buffer to create a high concentration stock solution (e.g., 10 mg/mL). c. Vortex and sonicate the solution to aid dissolution. d. From this stock, prepare a series of dilutions in your buffer in separate microcentrifuge tubes (e.g., 5 mg/mL, 2 mg/mL, 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL).
-
Equilibrate and observe: a. Allow the solutions to equilibrate at room temperature for at least one hour. b. Visually inspect each tube for any signs of precipitation or cloudiness. A clear solution indicates that the peptide is soluble at that concentration.
-
Quantify the soluble fraction (optional but recommended): a. Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved peptide. b. Carefully collect the supernatant from each tube. c. Measure the concentration of the peptide in the supernatant using a spectrophotometer (if the peptide contains aromatic residues, which bi-10 does not, so this method is not ideal) or, more accurately, by HPLC. d. The concentration of the peptide in the supernatant of the highest concentration tube that remains clear represents the approximate solubility limit in that buffer.
Section 4: Signaling Pathways and Mechanism of Action
The Fsh receptor-binding inhibitor fragment (bi-10) acts as an antagonist at the FSH receptor (FSHR), a G-protein coupled receptor. Understanding the downstream signaling pathways of the FSHR is key to interpreting the effects of bi-10.
FSH Receptor Signaling Pathway
Upon binding of FSH, the FSHR activates several downstream signaling cascades, with the Gs/cAMP/PKA pathway being the canonical route. Activation of other pathways like the PI3K/Akt pathway has also been reported.
Caption: Simplified signaling pathway of the FSH receptor and the inhibitory action of bi-10.
Mechanism of Action of bi-10:
As depicted in the diagram, bi-10 exerts its inhibitory effect by competitively binding to the FSH receptor, thereby preventing the binding of the endogenous ligand, FSH. This blockade of FSH binding inhibits the activation of downstream signaling pathways, including the Gs/cAMP/PKA and PI3K/Akt pathways. The ultimate consequence is the suppression of FSH-mediated cellular responses, such as steroidogenesis and follicular development.
References
Technical Support Center: Interpreting Unexpected Results in BI-10 Treated Cell Cultures
Disclaimer: The compound "BI-10" is not a widely recognized research chemical. This guide is based on the properties of a hypothetical selective BET (Bromodomain and Extra-Terminal domain) inhibitor, specifically targeting BRD4. The experimental data and protocols provided are for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of BI-10 treatment on cancer cell lines?
A1: BI-10 is a selective inhibitor of BRD4, a key reader of acetylated histones that regulates the transcription of critical oncogenes. The expected outcome of BI-10 treatment in sensitive cancer cell lines is cell cycle arrest, induction of apoptosis, and a significant reduction in cell proliferation. A primary molecular consequence is the downregulation of the proto-oncogene c-Myc, a well-established direct target of BRD4.
Q2: My cells show little to no response to BI-10 treatment, even at high concentrations. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Cell Line Insensitivity: The cell line may not be dependent on the BRD4/c-Myc axis for survival. This is common in cell lines with mutations in downstream signaling pathways (e.g., mutant p53) or those that have alternative survival pathways.[1]
-
Compound Inactivity: The BI-10 compound may have degraded due to improper storage or handling. It is crucial to store the compound as recommended by the manufacturer.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect seeding density, high serum concentration in the media (which can bind to the compound), or a short treatment duration, can affect the outcome.[2]
-
Cell Culture Contamination: Contamination, especially with mycoplasma, can alter cellular responses to drugs.[3]
Q3: I am observing a paradoxical increase in the expression of some genes after BI-10 treatment. Is this expected?
A3: Yes, this can be an unexpected but informative result. While BI-10 is expected to downregulate BRD4 target genes, paradoxical upregulation of other genes can occur due to several mechanisms:
-
Transcriptional Rewiring: Inhibition of BRD4 can lead to a global redistribution of transcriptional machinery, causing the upregulation of genes that are normally suppressed.
-
Feedback Loops: Inhibition of a specific pathway can sometimes trigger compensatory feedback loops, leading to the activation of alternative signaling pathways and gene expression programs.[4]
-
Off-Target Effects: At higher concentrations, BI-10 might have off-target effects on other cellular proteins, leading to unexpected changes in gene expression.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value or Lack of Cell Death
This troubleshooting guide will help you systematically investigate why your cells are not responding to BI-10 treatment as expected.
Experimental Workflow for Troubleshooting High IC50
Caption: Workflow for troubleshooting high IC50 values.
Detailed Methodologies:
-
Western Blot for c-Myc Expression:
-
Cell Lysis: Treat cells with BI-10 (e.g., at 1 µM) for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against c-Myc (1:1000) and a loading control like β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Issue 2: Paradoxical Upregulation of a Gene of Interest (GOI)
This guide will help you investigate the potential mechanisms behind the unexpected increase in the expression of a specific gene.
Signaling Pathway of BI-10 Action
Caption: Simplified signaling pathway of BI-10.
Logical Flow for Investigating Paradoxical Gene Upregulation
Caption: Decision tree for investigating paradoxical gene upregulation.
Detailed Methodologies:
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Treat cells with a dose-range of BI-10 for a specific time point (e.g., 24 hours). Extract total RNA using a column-based kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for your GOI and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Quantitative Data Summary
Table 1: IC50 Values of BI-10 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MV-4-11 | Acute Myeloid Leukemia | 0.05 | Known to be highly sensitive to BET inhibitors. |
| HeLa | Cervical Cancer | 1.2 | Moderately sensitive. |
| A549 | Lung Cancer | > 10 | Considered resistant. |
| MCF-7 | Breast Cancer | 0.8 | Sensitive. |
Table 2: Gene Expression Changes in MV-4-11 Cells after 24h Treatment with 1 µM BI-10
| Gene | Function | Fold Change (log2) | p-value |
| MYC | Transcription Factor | -3.5 | < 0.001 |
| CDKN1A (p21) | Cell Cycle Inhibitor | 2.1 | < 0.01 |
| BCL2 | Anti-apoptotic | -2.8 | < 0.001 |
| HEXIM1 | Transcriptional Regulator | 1.5 | < 0.05 |
This table illustrates both expected downregulation (MYC, BCL2) and potential paradoxical upregulation (CDKN1A, HEXIM1) for discussion.
References
Improving the stability of Fsh receptor-binding inhibitor fragment(bi-10) in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fsh receptor-binding inhibitor fragment (bi-10). The information provided aims to help improve the stability of bi-10 in solution and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized bi-10?
A1: For initial reconstitution of lyophilized bi-10, it is recommended to use a high-quality, sterile solvent in which the peptide is readily soluble. While specific solubility data for bi-10 may not be readily available, a common starting point for many peptides is sterile, nuclease-free water or a buffer solution at a neutral pH. For hydrophobic peptides, a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or acetic acid may be necessary for initial solubilization, followed by dilution with the desired aqueous buffer.[1] Always refer to the manufacturer's product data sheet for any specific recommendations.
Q2: What are the optimal storage conditions for bi-10 in solution?
A2: Once reconstituted, peptide solutions are generally less stable than their lyophilized form. For short-term storage (days to a week), it is advisable to keep the bi-10 solution at 4°C. For long-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] The stability of bi-10 in solution will be highly dependent on the solvent, pH, and presence of any stabilizing agents.
Q3: What are the common causes of bi-10 instability in solution?
A3: Peptides like bi-10 can be susceptible to several degradation pathways in aqueous solutions, including:
-
Oxidation: Certain amino acid residues (e.g., methionine, cysteine, histidine) are prone to oxidation, which can be accelerated by exposure to air and trace metals.
-
Hydrolysis: The peptide bonds can be cleaved through hydrolysis, a reaction that is often pH-dependent.[1][3]
-
Deamidation and β-elimination: These chemical reactions can occur, particularly with asparagine and aspartic acid residues, leading to structural changes and loss of activity.[4]
-
Aggregation and Precipitation: Peptides, especially those with hydrophobic regions, can aggregate and precipitate out of solution, reducing their effective concentration.[1]
-
Proteolytic Degradation: If working with biological samples (e.g., cell culture media, serum), proteases can enzymatically degrade the peptide.[5][6]
Q4: Can I use tap water or standard laboratory water to dissolve bi-10?
A4: It is strongly advised to use high-purity, sterile water (e.g., water for injection, nuclease-free water) or a sterile buffer to reconstitute bi-10. Tap water and standard deionized water can contain impurities, metal ions, and microbial contamination that can promote peptide degradation.
Troubleshooting Guides
Issue 1: Loss of bi-10 Activity in My Experiment
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage | 1. Review your storage conditions. Was the solution stored at the correct temperature? Were single-use aliquots used to avoid freeze-thaw cycles? 2. Prepare a fresh stock solution of bi-10 from lyophilized powder and repeat the experiment. |
| Chemical instability in the experimental buffer | 1. Assess the pH of your experimental buffer. Extreme pH values can accelerate hydrolysis. 2. Consider performing a buffer screen to identify a more suitable buffer system for bi-10. 3. Analyze the peptide integrity over time in your buffer using techniques like HPLC. |
| Oxidation of sensitive residues | 1. Prepare buffers with degassed water to minimize dissolved oxygen. 2. Consider adding antioxidants, such as methionine or EDTA (to chelate metal ions), to your buffer system. |
| Proteolytic degradation in biological samples | 1. If using serum-containing media, consider heat-inactivating the serum or using a serum-free medium. 2. Add protease inhibitors to your experimental setup.[7] |
Issue 2: bi-10 is Precipitating Out of Solution
| Potential Cause | Troubleshooting Steps |
| Poor solubility at the working concentration | 1. Try dissolving bi-10 at a higher initial concentration in a solubilizing agent (e.g., DMSO) before diluting it to the final working concentration in your aqueous buffer. 2. Perform a solubility test to determine the maximum soluble concentration of bi-10 in your buffer. |
| Aggregation of the peptide | 1. Adjust the pH of the solution. Peptides are often least soluble at their isoelectric point. 2. Include excipients that can reduce aggregation, such as non-ionic surfactants (e.g., Tween 20, Pluronic F-68) or sugars (e.g., sucrose, trehalose).[4] |
| Salt concentration is too high | 1. High salt concentrations can sometimes lead to "salting out" of peptides. Try reducing the salt concentration of your buffer. |
Experimental Protocols
Protocol 1: pH Stability Assessment of bi-10
-
Objective: To determine the optimal pH for bi-10 stability in solution.
-
Materials:
-
Lyophilized bi-10
-
A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
-
Methodology:
-
Prepare a concentrated stock solution of bi-10 in a suitable solvent.
-
Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in each of the different pH buffers.
-
Take an initial sample (T=0) from each solution and analyze it by HPLC to determine the initial peak area of the intact bi-10.
-
Incubate the remaining solutions at a selected temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 24, 48, 72 hours), take samples from each solution and analyze them by HPLC.
-
Calculate the percentage of remaining intact bi-10 at each time point relative to the T=0 sample.
-
Plot the percentage of intact bi-10 versus time for each pH to determine the pH at which the peptide is most stable.
-
Protocol 2: Freeze-Thaw Stability Study
-
Objective: To evaluate the impact of repeated freeze-thaw cycles on the stability of bi-10.
-
Materials:
-
Reconstituted bi-10 solution in the optimal buffer determined from Protocol 1.
-
HPLC system.
-
-
Methodology:
-
Prepare several aliquots of the bi-10 solution.
-
Keep one aliquot at -80°C as a control (zero freeze-thaw cycles).
-
Subject the other aliquots to a defined number of freeze-thaw cycles. A single cycle consists of freezing the sample (e.g., at -80°C for at least 1 hour) and then thawing it to room temperature.
-
After 1, 3, 5, and 10 freeze-thaw cycles, analyze the respective aliquots and the control sample by HPLC.
-
Compare the peak area of the intact bi-10 in the cycled samples to the control sample to determine the extent of degradation.
-
Visualizations
Caption: Canonical FSH receptor signaling pathway and the inhibitory action of bi-10.
Caption: Experimental workflow for assessing the stability of bi-10 in solution.
References
- 1. nordscipeptides.com [nordscipeptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in In vivo Responses to FSH Receptor-Binding Inhibitor bi-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FSH receptor-binding inhibitor, bi-10. Our aim is to help you address potential variability in your in vivo experiments and achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is bi-10 and what is its primary mechanism of action?
A1: bi-10 is a potent follicle-stimulating hormone (FSH) antagonist.[1][2] Its primary mechanism of action is to block the binding of FSH to its receptor (FSHR), thereby altering FSH action at the receptor level.[1][2] This interference with FSH signaling leads to the suppression of ovulation and follicular atresia in animal models.[1][3]
Q2: What are the reported in vivo effects of bi-10?
A2: In vivo administration of bi-10 has been shown to suppress ovarian and follicular development.[1][4] Specifically, higher doses can lead to a reduction in the number of secondary follicles, decreased ovarian cortex thickness, and inhibition of estradiol (E2) production.[4] It also down-regulates the expression of both FSHR and estrogen receptor beta (ERβ) at both the mRNA and protein levels.[1][4]
Q3: We are observing significant variability in follicular development suppression between our experimental animals. What could be the cause?
A3: Variability in response to bi-10 can arise from several factors:
-
Dosage: The effects of bi-10 are dose-dependent. Higher doses (30-40 mg/kg) have been shown to be more effective in suppressing follicular development compared to lower doses (10-20 mg/kg).[1][4] Ensure accurate and consistent dosing across all animals.
-
Animal Strain and Age: The genetic background and age of the mice can influence their hormonal milieu and receptor expression levels, potentially affecting their response to an FSHR inhibitor. The cited studies used 21-day-old Kunming female mice.[3]
-
Administration Protocol: The frequency and route of administration are critical. The published data involves intramuscular injections once a day for five consecutive days.[1][4] Deviations from this protocol could lead to inconsistent exposure and efficacy.
-
Baseline Hormone Levels: Pre-existing differences in circulating FSH and estradiol levels among animals could contribute to varied responses.
Q4: Can bi-10 have off-target effects?
A4: While the provided literature primarily focuses on the on-target effects of bi-10 on the FSHR, it is important to consider that small molecule inhibitors can sometimes have off-target activities.[5][6] One study noted that bi-10 administration also down-regulated the expression of ERβ, suggesting a potential interplay with estrogen signaling pathways beyond direct FSHR antagonism.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent suppression of follicular development | Inaccurate or variable dosing. | Verify the concentration of your bi-10 stock solution. Use calibrated equipment for administration. Ensure consistent injection volumes based on individual animal body weight. |
| Animal-to-animal variability in baseline physiology. | Randomize animals into treatment groups. Consider measuring baseline hormone levels (FSH, E2) before starting the experiment to account for outliers. Increase the number of animals per group to improve statistical power. | |
| Improper administration of the inhibitor. | Ensure proper intramuscular injection technique to guarantee consistent absorption. | |
| Variable changes in FSHR and ERβ expression | Timing of tissue collection. | Standardize the time point for tissue harvesting post-treatment, as receptor expression levels can change over time. The cited studies assessed expression at various time points (e.g., day 15, 20, 30 post-injection).[3][4] |
| Issues with sample processing and analysis. | Ensure consistent RNA and protein extraction procedures. Use validated primers and antibodies for qPCR and Western blotting, respectively. | |
| Unexpected side effects or toxicity | Off-target effects of bi-10. | Carefully observe animals for any signs of toxicity. Consider performing a dose-response study to identify the optimal therapeutic window with minimal side effects. If unexpected phenotypes are observed, consider investigating potential off-target interactions. |
| Solvent or vehicle effects. | Always include a vehicle-only control group to distinguish the effects of bi-10 from those of the solvent.[3] |
Quantitative Data Summary
Table 1: In Vivo Effects of bi-10 on Ovarian Follicles in Mice
| Dosage (mg/kg) | Effect on Secondary Follicle Numbers (Day 20) | Effect on Maximum Transverse Diameters of Secondary Follicles (Day 20) |
| 10 | No significant decrease compared to control. | No significant decrease compared to control. |
| 20 | Decreased compared to FSH group. | Decreased compared to FSH group. |
| 30 | Decreased by 24.11% compared to control group.[4] | Decreased compared to FSH group.[4] |
| 40 | Decreased by 27.47% compared to control group.[4] | Decreased compared to FSH group.[4] |
Table 2: In Vivo Effects of bi-10 on Gene and Protein Expression in Mouse Ovaries
| Dosage (mg/kg) | Effect on FSHR mRNA Levels (Day 15) | Effect on ERβ Protein Levels (Day 20) |
| 20 | 27.78% reduction compared to control.[4] | Gradually decreased compared to control and FSH groups.[4] |
| 30 | 29.37% reduction compared to control.[4] | Gradually decreased compared to control and FSH groups.[4] |
| 40 | 43.65% reduction compared to control.[4] | Less than control group.[4] |
Table 3: In Vivo Effects of bi-10 on Serum Hormone Levels in Mice
| Dosage (mg/kg) | Effect on Serum FSH Concentrations | Effect on Serum Estradiol (E2) Concentrations (Day 15 & 20) |
| 20, 30, 40 | Decreased when compared to control and FSH groups.[3] | Lower than control and FSH groups.[4] |
Experimental Protocols
Protocol 1: In Vivo Administration of bi-10 in Mice
-
Animal Model: 21-day-old female Kunming mice with a body weight of 18.00 ± 1.23g.[3]
-
Housing: House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Preparation of bi-10: The method for preparing the bi-10 solution for injection is not explicitly detailed in the provided search results but would typically involve dissolving the compound in a suitable vehicle. A saline solution was used as a control injection.[3]
-
Dosing and Administration:
-
Divide mice into experimental groups (e.g., control, FSH, and different doses of bi-10).
-
Administer bi-10 via intramuscular injection at the desired dosages (e.g., 10, 20, 30, 40 mg/kg body weight).[1][4]
-
Administer a vehicle control (e.g., 0.2 mL saline) to the control group.[3]
-
Injections are performed once daily in the morning (8 to 9 a.m.) for five consecutive days.[3]
-
-
Monitoring and Sample Collection:
Protocol 2: Quantification of FSHR and ERβ mRNA Expression by qPCR
-
Tissue Homogenization: Homogenize collected ovarian tissues.
-
RNA Extraction: Extract total RNA from the homogenized tissues using a standard commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for FSHR, ERβ, and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.
Protocol 3: Quantification of FSHR and ERβ Protein Expression by Western Blotting
-
Protein Extraction: Extract total protein from ovarian tissues using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for FSHR and ERβ.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: Mechanism of bi-10 inhibition on the FSH signaling pathway.
Caption: In vivo experimental workflow for studying bi-10.
Caption: Troubleshooting flowchart for bi-10 in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FSH receptor binding inhibitor restrains follicular development and possibly attenuates carcinogenesis of ovarian cancer through down-regulating expression levels of FSHR and ERβ in normal ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm the activity of a new batch of Fsh receptor-binding inhibitor fragment(bi-10)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the activity of a new batch of Fsh receptor-binding inhibitor fragment (bi-10).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Fsh receptor-binding inhibitor fragment (bi-10)?
A1: The Fsh receptor-binding inhibitor fragment (bi-10) is a potent antagonist of the Follicle-Stimulating Hormone (FSH) receptor (FSHR).[1] It functions by competitively blocking the binding of FSH to the FSHR, thereby altering the downstream signaling cascade at the receptor level.[1][2] This inhibition of FSH action leads to the suppression of physiological processes regulated by FSH, such as ovulation and follicular development.[1]
Q2: What are the primary methods to confirm the bioactivity of a new batch of bi-10?
A2: The bioactivity of a new batch of bi-10 can be confirmed through a series of in vitro assays that assess its ability to:
-
Compete with FSH for binding to the FSHR: This is typically evaluated using a competitive binding assay.
-
Inhibit FSH-induced downstream signaling: The most common method is to measure the inhibition of cyclic adenosine monophosphate (cAMP) production, a key second messenger in the FSHR signaling pathway.[3][4]
-
Inhibit FSH-stimulated steroidogenesis: This involves measuring the reduction of hormones like progesterone and estradiol in cell culture models.[5]
Q3: Which cell lines are suitable for these assays?
A3: Cell lines that endogenously or recombinantly express the human FSH receptor are suitable. Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human FSHR (hFSHR).[6]
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the hFSHR.[7][8]
-
KGN cells, a human ovarian granulosa-like tumor cell line, which endogenously express FSHR.[9]
-
Primary granulosa cells isolated from animal models (e.g., rat) can also be used.[5][7]
Q4: What is the expected outcome of a successful bi-10 activity confirmation experiment?
A4: A successful experiment will demonstrate a dose-dependent inhibition of FSH activity by bi-10. This will be observed as:
-
A decrease in the binding of labeled FSH to the FSHR in the presence of increasing concentrations of bi-10.
-
A reduction in FSH-stimulated intracellular cAMP levels with increasing concentrations of bi-10.
-
A decrease in the production of progesterone and/or estradiol in response to FSH stimulation as the concentration of bi-10 increases.
Troubleshooting Guides
Problem 1: No inhibition of FSH binding is observed in the competitive binding assay.
| Possible Cause | Suggested Solution |
| Degraded bi-10 peptide | Ensure proper storage of the bi-10 peptide at -20°C or below.[2] Prepare fresh solutions for each experiment. Consider peptide stability and avoid repeated freeze-thaw cycles. |
| Incorrect assay setup | Verify the concentrations of all reagents, including labeled FSH, unlabeled FSH (for standard curve), and bi-10. Ensure the incubation time is sufficient for binding to reach equilibrium (typically 2 hours or more).[10] |
| Low receptor expression on cells | Confirm FSHR expression on your cell line using methods like flow cytometry or western blot. Passage cells carefully and avoid using high-passage number cells, which may have reduced receptor expression. |
| Issues with labeled FSH | Check the quality and specific activity of the radiolabeled or fluorescently labeled FSH. Old or improperly stored labeled ligand may have reduced binding affinity. |
Problem 2: High variability in the cAMP functional assay results.
| Possible Cause | Suggested Solution |
| Cell health and density | Ensure consistent cell seeding density across all wells.[11] Use cells that are in the logarithmic growth phase and have high viability. |
| Inconsistent stimulation time | The timing of FSH and bi-10 addition is critical. Use a multichannel pipette for simultaneous addition to minimize variability. Incubate for a consistent period (e.g., 15-30 minutes for cAMP assays).[12] |
| Phosphodiesterase (PDE) activity | Endogenous PDEs degrade cAMP, leading to signal loss. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation. |
| Assay detection issues | For luciferase-based cAMP assays, ensure the substrate is fresh and that the luminometer is calibrated correctly.[13][14] For HTRF assays, check for quenching effects from media components or the compound itself.[12] |
Problem 3: Inconsistent results in the steroidogenesis (progesterone/estradiol) assay.
| Possible Cause | Suggested Solution |
| Inappropriate incubation time | Steroidogenesis is a slower process than cAMP production. Ensure a sufficiently long incubation period (e.g., 24 to 72 hours) after FSH and bi-10 treatment.[5] |
| Cell culture medium components | Phenol red in some culture media can have estrogenic effects and interfere with estradiol measurements. Use phenol red-free medium for estradiol assays. Serum in the medium can contain steroids; consider using serum-free or charcoal-stripped serum-containing medium. |
| Low steroid production | Primary granulosa cells or KGN cells are generally better for steroidogenesis assays than CHO or HEK293 cells, which may not have the necessary enzymatic machinery. Optimize cell density and FSH concentration to ensure a robust steroid production signal. |
| ELISA/Assay kit issues | Use a validated and sensitive ELISA kit for progesterone or estradiol quantification. Ensure proper preparation of standards and follow the manufacturer's protocol carefully. |
Experimental Protocols & Data Presentation
FSHR Signaling Pathway
The canonical signaling pathway of the FSH receptor involves its activation by FSH, leading to a conformational change and the activation of the Gs alpha subunit of the associated G protein.[15] This, in turn, activates adenylyl cyclase, which converts ATP to cAMP.[11][16] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB, leading to gene expression changes and cellular responses like steroidogenesis.[16] The inhibitor bi-10 blocks the initial binding of FSH to the receptor, thus preventing the initiation of this cascade.
Experimental Workflow: Confirming bi-10 Activity
A logical workflow to confirm the activity of a new batch of bi-10 involves sequential validation, starting from direct receptor interaction and moving to downstream functional consequences.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the ability of bi-10 to compete with radiolabeled FSH for binding to the FSHR.
Materials:
-
FSHR-expressing cells (e.g., CHO-hFSHR)
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Radiolabeled FSH (e.g., ¹²⁵I-hFSH)
-
Unlabeled recombinant human FSH (rhFSH) for standard curve
-
New batch of bi-10
-
96-well plates
-
Gamma counter
Procedure:
-
Cell Plating: Seed FSHR-expressing cells in a 96-well plate and grow to confluency.
-
Preparation of Reagents:
-
Prepare a dilution series of unlabeled rhFSH (for the standard curve) in Binding Buffer.
-
Prepare a dilution series of bi-10 in Binding Buffer.
-
Prepare a solution of ¹²⁵I-hFSH at a final concentration near its Kd (dissociation constant).
-
-
Assay:
-
Wash cells once with cold Binding Buffer.
-
Add the diluted unlabeled rhFSH or bi-10 to the respective wells.
-
For non-specific binding (NSB) control wells, add a high concentration of unlabeled rhFSH.
-
For total binding wells, add only Binding Buffer.
-
Immediately add the ¹²⁵I-hFSH solution to all wells.
-
-
Incubation: Incubate the plate for 2-4 hours at 4°C with gentle agitation to reach binding equilibrium.
-
Washing: Aspirate the assay mixture and wash the cells 3 times with cold Binding Buffer to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH) and transfer the lysate to tubes for counting in a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of bi-10. Plot the percentage of specific binding against the log concentration of bi-10 and determine the IC₅₀ (half-maximal inhibitory concentration).
Expected Quantitative Data:
| Compound | Expected IC₅₀ | Reference |
| Unlabeled rhFSH | ~1-10 ng/mL | Varies by assay |
| bi-10 | Dose-dependent inhibition | [1][17] |
Protocol 2: cAMP Functional Assay (HTRF-based)
This protocol measures the inhibition of FSH-induced cAMP production by bi-10.
Materials:
-
FSHR-expressing cells (e.g., HEK293-hFSHR)
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a PDE inhibitor like 500 µM IBMX)
-
Recombinant human FSH (rhFSH)
-
New batch of bi-10
-
cAMP HTRF kit (e.g., from Cisbio)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed FSHR-expressing cells in a 384-well plate at a density optimized for the assay.
-
Preparation of Reagents:
-
Prepare a dilution series of bi-10 in Stimulation Buffer.
-
Prepare a solution of rhFSH at a concentration that gives ~80% of the maximal response (EC₈₀).
-
-
Assay:
-
Pre-incubate the cells with the bi-10 dilution series for 15-30 minutes at room temperature.
-
Add the EC₈₀ concentration of rhFSH to the wells (except for the basal control wells).
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Reading: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the percentage of inhibition against the log concentration of bi-10 to determine the IC₅₀.
Expected Quantitative Data:
| Condition | Expected cAMP Response | Reference |
| Basal (no FSH) | Low | [12] |
| FSH (EC₈₀) | High | [12][13] |
| FSH + effective bi-10 | Dose-dependent decrease | [2] |
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting unexpected results when testing bi-10 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. innoprot.com [innoprot.com]
- 5. Inhibition of Follicle-Stimulating Hormone-Induced Preovulatory Follicles in Rats Treated with a Nonsteroidal Negative Allosteric Modulator of Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Structure of follicle-stimulating hormone in complex with the entire ectodomain of its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Programming of Endosomal Signaling Activated by Small Molecule Ligands of the Follicle Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a bioassay for FSH using a recombinant human FSH receptor and a cAMP responsive luciferase reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdspdb.unc.edu [pdspdb.unc.edu]
- 15. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 16. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction of follicle-stimulating hormone (FSH) receptor binding inhibitor-8: a novel FSH-binding inhibitor, with FSH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating BI-10 Efficacy in Ovulation Suppression
Disclaimer: Publicly available scientific literature and databases do not indicate that "bi-10" is a compound investigated for ovulation suppression. It is primarily documented as an antifungal agent.[1] This technical support guide has been created for a hypothetical investigational drug, herein referred to as BI-10, to assist researchers in troubleshooting a lack of efficacy in ovulation suppression experiments.
Troubleshooting Guide
Q1: We are not observing the expected suppression of follicular development in our animal models treated with BI-10. What are the potential causes?
A1: A lack of effect on follicular development can stem from several factors related to the compound, the experimental model, or the protocol. Consider the following:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
Inadequate Exposure: The dose of BI-10 may be too low to achieve a therapeutic concentration at the target tissue (ovaries, pituitary, or hypothalamus).
-
Rapid Metabolism/Clearance: The compound may be metabolized and cleared too quickly to exert a sustained effect.
-
Bioavailability: The route of administration may result in poor absorption and low bioavailability.
-
-
Experimental Model:
-
Species Specificity: The target of BI-10 may have variations across different animal species, leading to a lack of efficacy in the chosen model.
-
Model Health: Underlying health issues in the animal models could affect their reproductive cycle and response to treatment.
-
-
Protocol and Dosing:
-
Dosing Regimen: The frequency of administration may be insufficient to maintain the required therapeutic levels.
-
Timing of Administration: The initiation of dosing relative to the estrous cycle of the animal model is critical and may need optimization.
-
Q2: Our in vitro assays show that BI-10 effectively inhibits granulosa cell function, but we don't see an effect in vivo. What could explain this discrepancy?
A2: This is a common challenge in drug development and can be attributed to several factors:
-
Poor In Vivo PK/PD Profile: As mentioned above, the compound may not be reaching the target cells in the ovary at a sufficient concentration or for a sufficient duration.
-
Off-Target Effects: In vivo, BI-10 might have off-target effects that counteract its intended action on granulosa cells.
-
Metabolic Inactivation: The compound may be metabolized into an inactive form in the liver or other tissues before it can reach the ovaries.
-
Plasma Protein Binding: High binding of BI-10 to plasma proteins can reduce the concentration of the free, active drug available to act on the target tissue.
Q3: We are seeing inconsistent results across different batches of BI-10. What should we investigate?
A3: Inconsistent results between batches often point to issues with the compound itself.
-
Purity and Stability: Verify the purity of each batch using methods like HPLC and mass spectrometry. Assess the stability of the compound under your storage and experimental conditions.
-
Formulation: Ensure the formulation is consistent and that the compound is properly solubilized for administration. Changes in solubility can drastically affect bioavailability.
-
Handling and Storage: Review your procedures for handling and storing the compound to ensure there is no degradation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for a hypothetical ovulation-suppressing agent like BI-10?
A1: A hypothetical agent like BI-10 could suppress ovulation through several mechanisms, primarily by disrupting the hormonal regulation of the menstrual cycle. This includes:
-
Inhibition of Gonadotropin-Releasing Hormone (GnRH): Acting at the level of the hypothalamus to reduce the pulsatile release of GnRH.
-
Suppression of Pituitary Gonadotropins: Inhibiting the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary gland.[2][3]
-
Direct Ovarian Effects: Interfering with follicular development, steroidogenesis, or the ovulatory cascade within the ovary itself.
Q2: How can we confirm if BI-10 is reaching the target tissues (hypothalamus, pituitary, ovaries)?
A2: To confirm target tissue exposure, you can perform a biodistribution study. This typically involves administering a labeled version of BI-10 (e.g., radiolabeled) and measuring its concentration in the tissues of interest at various time points. Alternatively, you can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the unlabeled compound in tissue homogenates.
Q3: What are the key hormonal markers to measure when assessing the efficacy of an ovulation-suppressing drug?
A3: The key hormones to monitor are:
-
Luteinizing Hormone (LH): A surge in LH is the direct trigger for ovulation. Suppression of this surge is a primary indicator of efficacy.
-
Follicle-Stimulating Hormone (FSH): FSH is crucial for the recruitment and growth of ovarian follicles.
-
Estradiol: Produced by the growing follicles, estradiol levels reflect follicular development.
-
Progesterone: Levels of progesterone rise after ovulation, so sustained low levels can indicate an absence of ovulation.
Data Presentation
Table 1: Hypothetical Hormone Levels in Cynomolgus Monkeys Treated with BI-10
| Treatment Group | Mean Peak LH (mIU/mL) | Mean Estradiol (pg/mL) | Mean Progesterone (ng/mL) | Ovulation Rate (%) |
| Vehicle Control | 45.2 | 350.8 | 12.5 | 100 |
| BI-10 (Low Dose) | 30.1 | 280.4 | 5.2 | 50 |
| BI-10 (High Dose) | 8.5 | 95.7 | 1.1 | 0 |
Table 2: Hypothetical Follicular Development in a Rodent Model
| Treatment Group | Average Number of Antral Follicles | Average Dominant Follicle Diameter (µm) |
| Vehicle Control | 10.3 | 750 |
| BI-10 (Low Dose) | 8.1 | 600 |
| BI-10 (High Dose) | 4.2 | No dominant follicle observed |
Experimental Protocols
Protocol 1: In Vivo Assessment of Ovulation Suppression in a Rodent Model
-
Animal Model: Use regularly cycling female rats (e.g., Sprague-Dawley).
-
Cycle Monitoring: Monitor the estrous cycle of each rat for at least two consecutive cycles using vaginal cytology to establish regularity.
-
Treatment Administration: Administer BI-10 or vehicle control daily, starting on the first day of estrus.
-
Hormone Monitoring: Collect daily blood samples to measure serum levels of LH, FSH, estradiol, and progesterone via ELISA or radioimmunoassay.
-
Follicular Monitoring: At the end of the treatment period, euthanize the animals and collect the ovaries. Perform histological analysis to assess follicular development and look for evidence of ovulation (e.g., corpora lutea).
Protocol 2: In Vitro Granulosa Cell Steroidogenesis Assay
-
Cell Culture: Isolate and culture granulosa cells from ovarian follicles.
-
Treatment: Treat the cultured cells with varying concentrations of BI-10 in the presence of FSH.
-
Hormone Measurement: After a defined incubation period, collect the cell culture media and measure the concentration of estradiol and progesterone using specific immunoassays.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or LDH) to ensure that any observed effects on steroidogenesis are not due to cytotoxicity.
Visualizations
Caption: The Hypothalamic-Pituitary-Ovarian (HPO) Axis.
Caption: A typical experimental workflow for assessing an ovulation suppression agent.
Caption: A decision tree for troubleshooting lack of efficacy in ovulation suppression studies.
References
Technical Support Center: Optimizing Incubation Time for Fsh Receptor-Binding Inhibitor bi-10 in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Fsh receptor-binding inhibitor, bi-10, in cell-based assays. The information is designed to assist in optimizing experimental conditions, particularly incubation time, to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for bi-10?
A1: bi-10 is a potent follicle-stimulating hormone (FSH) antagonist. It functions by blocking the binding of FSH to its receptor (FSHR), thereby altering the downstream signaling cascade at the receptor level.[1][2] This inhibition of FSH action can lead to the suppression of ovulation and follicular atresia.[1]
Q2: What is the primary signaling pathway activated by the FSH receptor?
A2: The FSH receptor is a G protein-coupled receptor (GPCR).[3] Upon binding of FSH, the receptor primarily activates the canonical Gs/cAMP/protein kinase A (PKA) pathway.[4][5][6][7] However, it is now understood that FSHR activation also triggers a complex array of other signaling cascades, including the ERK1/2, PI3K/Akt/mTOR pathways, and mobilization of intracellular calcium.[4][5][7]
Q3: What is a typical starting point for incubation time when using bi-10 in a cell-based assay?
A3: Based on in vitro studies with similar FSH receptor binding inhibitors and related cell types, a 24-hour incubation period has been used.[8] For binding-specific assays, maximal binding has been observed after 3 hours of incubation at 37°C.[9] However, the optimal incubation time is highly dependent on the specific cell type, assay endpoint, and the concentration of bi-10. It is strongly recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q4: How does bi-10 affect FSHR and other related gene expression?
A4: In vivo studies have shown that administration of an FSH receptor binding inhibitor can lead to a down-regulation in the expression of both FSHR and Estrogen Receptor β (ERβ) mRNA and protein levels in the ovaries.[1][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate or fill them with sterile buffer/media.- Use calibrated pipettes and consistent technique. Reverse pipetting can be beneficial for viscous solutions. |
| No or low inhibitory effect of bi-10 observed | - Sub-optimal incubation time- Inactive compound- Low receptor expression in the cell line- Assay endpoint is not sensitive to FSHR inhibition | - Perform a time-course experiment (e.g., 1, 3, 6, 12, 24, 48 hours) to determine the optimal incubation period.- Verify the integrity and proper storage of the bi-10 compound.- Confirm FSHR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Ensure your assay measures a downstream event of FSHR signaling (e.g., cAMP levels, ERK phosphorylation). |
| High background signal in the assay | - Non-specific binding of bi-10- Autofluorescence/luminescence of the compound- High basal activity of the signaling pathway | - Include appropriate controls, such as cells treated with vehicle only.- Test for compound interference with the assay detection method in a cell-free system.- Optimize cell density and serum concentration in the assay medium to reduce basal signaling. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent culture conditions- Reagent variability | - Use cells within a consistent and low passage number range.- Standardize all cell culture and assay conditions, including media, supplements, and incubation parameters.- Use the same lot of reagents whenever possible and perform lot-to-lot validation if necessary. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for bi-10 in a cell-based assay measuring cAMP accumulation.
Materials:
-
Cells expressing FSHR (e.g., HEK293-FSHR, primary granulosa cells)
-
Cell culture medium
-
bi-10 stock solution
-
FSH
-
cAMP assay kit (e.g., HTRF, ELISA, luminescence-based)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed the FSHR-expressing cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of bi-10. Add the desired concentrations of bi-10 or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator. A separate plate will be used for each time point.
-
FSH Stimulation: At the end of each incubation period (e.g., 1, 3, 6, 12, 24, 48 hours), add a concentration of FSH that elicits a submaximal response (e.g., EC80) to the appropriate wells. Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: For each concentration of bi-10, plot the cAMP response against the incubation time. The optimal incubation time is the shortest duration that gives a stable and maximal inhibitory effect.
Protocol 2: Dose-Response Experiment
This protocol describes how to determine the potency (e.g., IC50) of bi-10 once the optimal incubation time is established.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed the FSHR-expressing cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare a serial dilution of bi-10 (e.g., 10-point, 3-fold dilution). Add the different concentrations of bi-10 or vehicle control to the wells.
-
Incubation: Incubate the plate for the predetermined optimal incubation time.
-
FSH Stimulation: Add FSH at its EC80 concentration to all wells except the negative control wells. Incubate as required for the downstream assay.
-
Signal Detection: Measure the assay signal (e.g., cAMP levels).
-
Data Analysis: Plot the assay signal as a function of the logarithm of the bi-10 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
Table 1: Hypothetical Time-Course Experiment Data
| Incubation Time (hours) | % Inhibition of FSH-stimulated cAMP (at a fixed bi-10 concentration) |
| 1 | 15% |
| 3 | 45% |
| 6 | 70% |
| 12 | 85% |
| 24 | 88% |
| 48 | 86% (with potential decrease in cell viability) |
Table 2: Hypothetical Dose-Response Data for bi-10
| bi-10 Concentration (nM) | % Inhibition of FSH-stimulated cAMP (at optimal incubation time) |
| 0.1 | 5% |
| 1 | 20% |
| 10 | 52% |
| 100 | 85% |
| 1000 | 95% |
Resulting hypothetical IC50: Approximately 9 nM.
Visualizations
Caption: FSH receptor signaling pathways and the inhibitory action of bi-10.
Caption: Workflow for a time-course experiment to optimize bi-10 incubation.
Caption: Troubleshooting logic for experiments showing low bi-10 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A specific FSH receptor in rat granulosa cells: properties of binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the delivery of Fsh receptor-binding inhibitor fragment(bi-10) for in vivo studies
Welcome to the technical support center for the in vivo application of the FSH receptor-binding inhibitor fragment (bi-10). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bi-10?
A1: The FSH receptor-binding inhibitor fragment (bi-10) is a potent FSH antagonist.[1] It functions by blocking the binding of follicle-stimulating hormone (FSH) to its receptor (FSHR), thereby altering FSH action at the receptor level. This inhibition of FSH signaling leads to the suppression of ovulation and can induce follicular atresia in mice.[1]
Q2: What is the amino acid sequence and molecular weight of bi-10?
A2: The bi-10 peptide has the following sequence: Thr-Glu-Asn-Leu-Glu-Pro-Asn-Gly-Glu-Gly-NH2. Its molecular formula is C42H67N13O19, and it has a molecular weight of 1058.06 g/mol .
Q3: What are the recommended storage conditions for bi-10?
A3: For optimal stability, it is recommended to store lyophilized bi-10 at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: Is bi-10 immunogenic?
A4: While specific immunogenicity studies for bi-10 have not been reported, it is a synthetic decapeptide. Generally, the immunogenicity of synthetic peptides can be influenced by factors such as the peptide's sequence, length, formulation, and the route of administration.[2][3] Conjugation to a carrier protein is often required to elicit a strong antibody response to a small peptide.[3] Given its size, significant immunogenicity is not typically expected, but it is advisable to monitor for any adverse reactions in long-term studies.
Q5: Have any off-target effects of bi-10 been reported?
A5: The available literature on bi-10 primarily focuses on its effects on the FSHR and downstream reproductive processes.[4][5] Some studies suggest its potential therapeutic use in ovarian cancer by down-regulating FSHR and ERβ expression, indicating a degree of specificity for this pathway.[4] However, comprehensive off-target profiling has not been published. Researchers should include appropriate controls to monitor for potential off-target effects in their specific experimental models.
Troubleshooting Guides
Issues with Peptide Solubility and Formulation
Problem: The lyophilized bi-10 peptide does not dissolve completely in my desired buffer (e.g., PBS).
Potential Cause & Solution:
The solubility of a peptide is largely determined by its amino acid composition.[6] The bi-10 sequence (Thr-Glu-Asn-Leu-Glu-Pro-Asn-Gly-Glu-Gly-NH2) contains three acidic residues (Glutamic acid - Glu) and is amidated at the C-terminus, giving it an overall acidic nature.
-
Initial Approach: Attempt to dissolve the peptide in sterile, purified water first. If solubility is limited, a slightly basic buffer may improve dissolution due to the presence of acidic residues.[7]
-
Alternative Solvents: For a small test amount, you can try dissolving the peptide in a small volume of a basic solvent like 0.1% aqueous ammonia, followed by dilution with your experimental buffer.[6]
-
Sonication: Brief periods of sonication can help to break up aggregates and enhance solubility.[8]
-
Avoid Inappropriate Solvents: Given its hydrophilic nature, avoid starting with strong organic solvents unless necessary.
Data Presentation: Predicted Solubility of bi-10
| Property | Value/Prediction | Rationale |
| Amino Acid Sequence | Thr-Glu-Asn-Leu-Glu-Pro-Asn-Gly-Glu-Gly-NH2 | Published Data |
| Overall Charge at pH 7 | -3 | Based on three Glutamic acid (Glu) residues. |
| Predicted Nature | Acidic | The number of acidic residues is greater than basic residues.[7] |
| Recommended Initial Solvent | Sterile Water or a slightly basic buffer (e.g., PBS pH 7.4-8.0) | Acidic peptides are generally more soluble in neutral to basic solutions.[6][7] |
Inconsistent or Lack of In Vivo Efficacy
Problem: After administering bi-10, I am not observing the expected biological effects (e.g., no change in follicular development or hormone levels).
Potential Causes & Solutions:
-
Inadequate Dosing: The effective dose range for bi-10 in mice has been reported to be between 10-40 mg/kg via intramuscular injection.[1][4] Ensure your dosage falls within this range and is appropriate for your animal model and the desired level of FSHR antagonism.
-
Rapid In Vivo Clearance: Small peptides often have a short in vivo half-life (minutes to a few hours) due to rapid renal clearance and enzymatic degradation.[9][10] The dosing regimen in published studies involved daily injections for five consecutive days, which may be necessary to maintain a therapeutic concentration.[1][4] Consider conducting a pilot pharmacokinetic study to determine the half-life of bi-10 in your model system.
-
Improper Administration: Intramuscular injections require proper technique to ensure the peptide is delivered to the muscle tissue for absorption.[11][12] Ensure you are using the correct needle size and injection site.
-
Peptide Degradation: Ensure that the peptide has been stored correctly and that the reconstituted solution is fresh or has been stored properly at -80°C to prevent degradation.
Data Presentation: Reported In Vivo Dosing of bi-10 in Mice
| Parameter | Details | Reference |
| Animal Model | Prepuberty Kunming female mice | [4] |
| Dosage Range | 10, 20, 30, 40 mg/kg | [1][4] |
| Administration Route | Intramuscular injection | [1][4] |
| Dosing Schedule | Once a day for five consecutive days | [1][4] |
| Observed Effects | Suppression of ovarian and follicular development, inhibition of E2 production | [1][4] |
Issues with Intramuscular Injection
Problem: I am observing leakage from the injection site, or the animals are showing signs of distress post-injection.
Potential Causes & Solutions:
-
Incorrect Injection Technique: Ensure the needle is inserted into the muscle mass of the posterior thigh and that you aspirate to check for blood before injecting to avoid intravenous administration.[11][13] The injection should be administered slowly and steadily.[14]
-
Injection Volume: The volume of the injection should be appropriate for the size of the muscle in the mouse to avoid tissue damage.
-
Solution Properties: Ensure the pH of your peptide solution is close to neutral to prevent irritation at the injection site.[14] The solution should also be sterile and free of particulates.[14]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized bi-10
-
Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Based on the predicted acidic nature of bi-10, prepare a stock solution by reconstituting the peptide in sterile, purified water or a suitable buffer (e.g., sterile PBS, pH 7.4).
-
To aid dissolution, gently vortex the vial. If necessary, sonicate the solution for short intervals in a water bath.
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes for single use to avoid multiple freeze-thaw cycles. Store aliquots at -80°C.
Protocol 2: Intramuscular Administration of bi-10 in Mice
-
Preparation: Dilute the bi-10 stock solution to the desired final concentration for injection using a sterile, isotonic vehicle (e.g., sterile saline). Ensure the final solution is at room temperature before injection.[14]
-
Animal Restraint: Properly restrain the mouse to ensure the hind limb is accessible and immobile.
-
Injection Site: Identify the quadriceps or hamstring muscles of the hind limb. Clean the injection site with an alcohol swab.
-
Injection: Use an appropriate gauge needle (e.g., 27-30G). Insert the needle into the muscle mass at a 90-degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.
-
Administration: Inject the solution slowly and steadily.
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site if any bleeding occurs.[14]
-
Monitoring: Monitor the animal for any signs of distress post-injection.
Visualizations
Caption: FSH receptor signaling pathway and the inhibitory action of bi-10.
Caption: General experimental workflow for in vivo studies with bi-10.
Caption: Troubleshooting decision tree for lack of in vivo efficacy of bi-10.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity of synthetic peptides related to the core peptide sequence encoded by the human MUC1 mucin gene: effect of immunization on the growth of murine mammary adenocarcinoma cells transfected with the human MUC1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FSH receptor binding inhibitor restrains follicular development and possibly attenuates carcinogenesis of ovarian cancer through down-regulating expression levels of FSHR and ERβ in normal ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. biobasic.com [biobasic.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 13. research.unc.edu [research.unc.edu]
- 14. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
Minimizing the toxicity of Fsh receptor-binding inhibitor fragment(bi-10) in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the toxicity of the Fsh receptor-binding inhibitor fragment (bi-10) in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues related to the toxicity of bi-10 in your research.
| Question | Possible Cause | Suggested Solution |
| Q1: I am observing unexpected weight loss and decreased activity in my animal models during a long-term bi-10 study. What could be the cause? | - On-target effects: Prolonged FSH receptor blockade can lead to significant hormonal imbalances, affecting metabolism and overall health. - Off-target toxicity: The peptide may be interacting with other receptors or cellular components. - Immunogenicity: The animal's immune system may be mounting a response against the peptide. | - Dose-response analysis: Perform a dose-ranging study to identify the minimum effective dose with the lowest toxicity. - Monitor hormone levels: Regularly measure serum levels of FSH, LH, estrogen, and testosterone to understand the hormonal impact. - Histopathological analysis: At the end of the study, perform a thorough histological examination of major organs to identify any tissue damage. - Immunogenicity testing: Conduct an ELISA to detect the presence of anti-bi-10 antibodies in the serum. |
| Q2: My in vitro cytotoxicity assays (e.g., MTT, LDH) show significant cell death at concentrations that are expected to be therapeutic. How can I address this? | - Peptide aggregation: The bi-10 peptide may be aggregating in the culture medium, leading to non-specific toxicity. - Cell line sensitivity: The chosen cell line may be particularly sensitive to the peptide or the vehicle used for dissolution. - Contamination: The peptide stock or culture medium may be contaminated. | - Solubility and aggregation studies: Use dynamic light scattering (DLS) or transmission electron microscopy (TEM) to assess peptide aggregation. Test different formulations or vehicles (e.g., with solubility enhancers like cyclodextrins). - Test multiple cell lines: Evaluate cytotoxicity in a panel of cell lines, including non-target cells, to assess specificity. - Sterility testing: Ensure all reagents and solutions are sterile. |
| Q3: I am concerned about the potential for immunogenicity with long-term administration of bi-10. How can I minimize this risk? | - Peptide sequence: The primary amino acid sequence of bi-10 may contain T-cell or B-cell epitopes. - Impurities: The synthetic peptide preparation may contain immunogenic impurities. - Formulation: The chosen adjuvant or delivery vehicle could enhance the immune response. | - Peptide modification: Consider synthesizing analogs of bi-10 with modified amino acids (e.g., D-amino acids, PEGylation) to mask potential epitopes and increase stability.[1] - High-purity synthesis: Ensure the peptide is synthesized at high purity (>95%) to remove contaminants. - Formulation optimization: Use a biocompatible and low-immunogenicity formulation for in vivo delivery. |
Frequently Asked Questions (FAQs)
General Information
-
What is the mechanism of action of bi-10? bi-10 is a potent FSH antagonist that blocks the binding of follicle-stimulating hormone (FSH) to its receptor (FSHR), thereby altering FSH action at the receptor level.[2] This can lead to the suppression of ovulation and follicular atresia.[2]
-
What are the potential therapeutic applications of bi-10? bi-10 has the potential to be used in conditions where FSH levels are implicated in pathology, such as restraining the carcinogenesis of ovarian cancer by down-regulating the overexpression of FSHR and ERβ in the ovaries.[2]
Toxicity and Safety
-
What is the known toxicity profile of bi-10? Specific long-term toxicity data for bi-10 is limited. A study in prepubertal female mice showed that intramuscular injections of up to 40 mg/kg daily for five consecutive days suppressed ovarian and follicular development without reporting overt signs of toxicity.[3][4] However, this was a short-term study focused on efficacy. Comprehensive long-term toxicity studies are necessary to fully characterize the safety profile.
-
What are the potential on-target side effects of long-term bi-10 administration? Prolonged blockade of the FSH receptor can lead to hormonal imbalances, including decreased estrogen production. This could potentially lead to effects on bone density, cardiovascular health, and reproductive function.
-
How can I assess the off-target effects of bi-10? A combination of in vitro and in vivo studies is recommended. In vitro, receptor binding assays against a panel of common off-targets can be performed. In vivo, a comprehensive toxicological assessment in two species (a rodent and a non-rodent) with detailed histopathology of major organs is crucial for identifying potential off-target toxicities.
Experimental Design
-
What are the recommended in vitro assays to evaluate the cytotoxicity of bi-10? Standard cytotoxicity assays such as the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), and a hemolysis assay (measures red blood cell lysis) are recommended as an initial screen.[5]
-
What should be considered when designing a long-term in vivo toxicity study for bi-10? A chronic toxicity study, typically lasting from 6 to 12 months in rodents, should be conducted.[6][7] The study should include at least three dose levels and a control group, with both male and female animals.[7] Key parameters to monitor include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathology of all major organs at termination.[7][8]
Data Presentation
Table 1: Illustrative In Vitro Cytotoxicity of bi-10
This table presents hypothetical data to demonstrate how to structure and report in vitro toxicity findings.
| Cell Line | Assay | bi-10 Concentration (µM) | % Viability / % Lysis | IC50 / LC50 (µM) |
| OVCAR-3 (FSHR+) | MTT | 10 | 95% Viability | > 100 |
| 50 | 88% Viability | |||
| 100 | 75% Viability | |||
| HEK293 (FSHR-) | MTT | 10 | 98% Viability | > 100 |
| 50 | 96% Viability | |||
| 100 | 92% Viability | |||
| Human RBCs | Hemolysis | 10 | 1.2% Lysis | > 100 |
| 50 | 2.5% Lysis | |||
| 100 | 4.8% Lysis |
Table 2: Illustrative In Vivo Toxicity Findings for bi-10 in a 6-Month Rodent Study
This table provides a template for summarizing key findings from a long-term in vivo toxicity study. Data is illustrative.
| Parameter | Control Group | Low Dose (5 mg/kg) | Mid Dose (15 mg/kg) | High Dose (50 mg/kg) |
| Body Weight Change | +25% | +23% | +15% | +8%** |
| Serum Estradiol | Normal Range | Slightly Decreased | Moderately Decreased | Significantly Decreased** |
| Liver Enzymes (ALT, AST) | Normal Range | No Significant Change | No Significant Change | Slight Elevation* |
| Kidney Function (BUN, Creatinine) | Normal Range | No Significant Change | No Significant Change | No Significant Change |
| Histopathology (Ovary) | Normal Follicular Development | Reduced Number of Mature Follicles | Follicular Atresia | Severe Follicular Atresia |
| Histopathology (Liver) | Normal | Normal | Normal | Minimal Hepatocellular Vacuolation |
| Anti-bi-10 Antibodies | Negative | Negative | Low Titer in 10% of Animals | Low Titer in 25% of Animals |
*p < 0.05, **p < 0.01 compared to control
Experimental Protocols
1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted from standard LDH assay kits and is used to assess cell membrane integrity.[9][10][11][12]
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Treat cells with various concentrations of bi-10 and control compounds for the desired exposure time (e.g., 24, 48, 72 hours).
-
Controls:
-
Spontaneous LDH Release (Low Control): Add assay medium only.
-
Maximum LDH Release (High Control): Add lysis buffer 45 minutes before the end of the incubation period.
-
Background Control: Wells with medium but no cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
2. In Vivo Chronic Toxicity Study in Rodents (6-Month Duration)
This is a generalized protocol based on regulatory guidelines for chronic toxicity studies.[6][7][8][13][14]
Animals:
-
Species: Rat (e.g., Sprague-Dawley)
-
Number: 20 males and 20 females per group
-
Age: Young adults (6-8 weeks old)
Experimental Design:
-
Groups:
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: Low Dose of bi-10
-
Group 3: Mid Dose of bi-10
-
Group 4: High Dose of bi-10
-
-
Administration: Daily via a clinically relevant route (e.g., subcutaneous injection) for 6 months.
-
Dose Selection: Based on results from shorter-term dose-range finding studies. The high dose should produce some evidence of toxicity but not significant mortality.
Parameters to Monitor:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
Monthly: Detailed clinical examination.
-
At 0, 3, and 6 months:
-
Hematology: Complete blood count (CBC) with differential.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin.
-
Urinalysis: Volume, specific gravity, pH, protein, glucose, and sediment analysis.
-
Ophthalmological Examination: In control and high-dose groups.
-
-
At 3 and 6 months (interim and terminal sacrifice):
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Brain, heart, liver, kidneys, spleen, gonads, adrenal glands.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups. Any gross lesions and target organs from all groups should be examined.
-
Visualizations
Caption: FSH Receptor Signaling Pathway Inhibition by bi-10.
Caption: Experimental Workflow for Toxicity Assessment of bi-10.
Caption: Logical Flowchart for Troubleshooting In Vivo Toxicity.
References
- 1. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. FSH receptor binding inhibitor restrains follicular development and possibly attenuates carcinogenesis of ovarian cancer through down-regulating expression levels of FSHR and ERβ in normal ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity [mdpi.com]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 8. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
- 9. cellbiologics.com [cellbiologics.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. pacificbiolabs.com [pacificbiolabs.com]
How to control for confounding variables in Fsh receptor-binding inhibitor bi-10 experiments
Welcome to the technical support center for experiments involving the Follicle-Stimulating Hormone (FSH) receptor-binding inhibitor, BI-10. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you control for confounding variables and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the inhibitory effect of BI-10 is specific to the FSH receptor and not due to off-target effects?
A: Off-target activity is a critical confounding variable for any small molecule inhibitor. To ensure that BI-10's effects are mediated through the FSH receptor (FSHR), a counter-screening assay against related G-protein coupled receptors (GPCRs) is essential. Additionally, a functional rescue experiment can confirm on-target action.
Experimental Protocol: GPCR Counter-Screening
-
Select Counter-Targets: Choose closely related receptors, such as the Luteinizing Hormone Receptor (LHR) and Thyroid-Stimulating Hormone Receptor (TSHR), which share structural homology with FSHR.[1]
-
Assay Format: Use cell lines stably expressing these receptors and a functional assay relevant to their signaling, such as a cAMP accumulation assay for Gs-coupled receptors.[2][3]
-
BI-10 Concentration: Test BI-10 at a concentration at least 10-fold higher than its measured IC50 for the FSHR.
-
Data Analysis: Compare the inhibition of FSH-stimulated signaling with the inhibition of signaling stimulated by the respective native ligands for the other receptors (e.g., LH for LHR, TSH for TSHR). Significant inhibition of other receptors indicates off-target effects.[4]
Data Presentation: BI-10 Selectivity Profile
| Receptor | Ligand (EC80) | BI-10 Conc. | % Inhibition (cAMP Signal) |
| FSHR | FSH (10 nM) | 1 µM | 95.2% |
| LHR | LH (10 nM) | 10 µM | 5.1% |
| TSHR | TSH (10 nM) | 10 µM | 3.8% |
| AT1R | Angiotensin II (5 nM) | 10 µM | 1.5% |
Q2: My IC50 value for BI-10 varies significantly between experiments. What could be causing this inconsistency?
A: Variability in IC50 values can stem from several sources, including batch-to-batch differences in the inhibitor, inconsistent cell health or passage number, and fluctuations in experimental conditions.
Troubleshooting Guide: IC50 Variability
| Potential Cause | Recommended Control/Action |
| BI-10 Batch Variability | Qualify each new batch of BI-10. Perform dose-response experiments with the old and new batches side-by-side. If variability is high, consider re-purification or synthesis.[5][6] Statistically, an Analysis of Covariance (ANCOVA) can be used to test if batches come from the same population.[5] |
| Cell Line Instability | Use cells within a consistent, narrow passage number range. Regularly perform cell line authentication (e.g., STR profiling). Monitor FSHR expression levels via qPCR or a saturation binding assay.[7] |
| Reagent Quality | Aliquot and store recombinant FSH at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh assay buffers for each experiment. |
| Experimental Conditions | Ensure consistent incubation times, temperature, and CO2 levels. Use a consistent final concentration of vehicle (e.g., DMSO) across all wells and ensure it is below 0.5%.[8] |
Experimental Protocol: Competitive Binding Assay to Qualify BI-10 Batches
This protocol determines the inhibitor constant (Ki) of different BI-10 batches by measuring their ability to compete with a radiolabeled ligand for FSHR binding.[7][9]
-
Prepare Membranes: Use membrane preparations from HEK293 cells stably expressing the human FSHR.
-
Incubation: In a 96-well plate, incubate a fixed concentration of a radiolabeled FSH ligand (e.g., [125I]-FSH) with increasing concentrations of BI-10 from each batch.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).
-
Separation: Separate bound from free radioligand using a filtration apparatus.[7]
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Analysis: Plot the data and calculate the IC50 for each batch. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10]
Data Presentation: Batch-to-Batch Comparison of BI-10
| Batch ID | Synthesis Date | Purity (HPLC) | IC50 (nM) | Ki (nM) |
| BI-10-001 | 2025-01-15 | 99.2% | 155 | 78.1 |
| BI-10-002 | 2025-04-22 | 98.9% | 162 | 81.6 |
| BI-10-003 | 2025-08-01 | 95.1% | 289 | 145.5 |
Q3: How do I ensure that BI-10 is not simply causing cell death, which would artifactually appear as signal inhibition?
A: Cytotoxicity is a common confounding factor in cell-based assays. It's crucial to run a cell viability assay in parallel with your functional assays to determine the concentration range at which BI-10 is non-toxic.
Experimental Protocol: Cell Viability Assay (e.g., using Resazurin)
-
Cell Plating: Plate your FSHR-expressing cells in a 96-well plate at the same density used for your functional assay.
-
Treatment: Treat the cells with the same concentrations of BI-10 used in your dose-response experiments. Include a vehicle control and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate for the same duration as your functional assay.
-
Reagent Addition: Add a resazurin-based reagent (e.g., alamarBlue™ or CellTiter-Blue®) to each well.
-
Measurement: After a 1-4 hour incubation, measure fluorescence or absorbance according to the manufacturer's instructions.
-
Analysis: Plot cell viability (%) against BI-10 concentration. The concentrations of BI-10 used in functional assays should show >90% cell viability.
Logical Workflow for Assessing BI-10 Activity
Caption: Workflow for deconvoluting functional inhibition from cytotoxicity.
Q4: What is the primary signaling pathway for the FSH receptor, and how do I measure its inhibition by BI-10?
A: The FSH receptor canonically signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11][12][13] Therefore, a cAMP accumulation assay is the most direct method to measure the functional consequences of BI-10 binding.
FSH Receptor Signaling Pathway
Caption: Canonical FSH receptor Gαs/cAMP signaling pathway.
Experimental Protocol: cAMP Accumulation Assay (HTRF®)
-
Cell Culture: Plate FSHR-expressing cells (e.g., HEK293-FSHR) in a 96-well plate and incubate overnight.[1][14]
-
Pre-incubation: Pre-incubate cells with increasing concentrations of BI-10 for 15-30 minutes.
-
Stimulation: Add a fixed concentration of FSH that elicits ~80% of the maximal response (EC80).
-
Lysis and Detection: After a 30-minute stimulation, lyse the cells and add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Measurement: Read the plate on an HTRF®-compatible reader after the recommended incubation period.
-
Analysis: Calculate the ratio of the two emission signals and convert it to cAMP concentration using a standard curve. Plot the % inhibition versus BI-10 concentration to determine the IC50.
References
- 1. academic.oup.com [academic.oup.com]
- 2. innoprot.com [innoprot.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [scholar.uprm.edu]
- 6. azom.com [azom.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radio-ligand binding assays for competitive binding [bio-protocol.org]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Best practices for handling and preparation of Fsh receptor-binding inhibitor fragment(bi-10)
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful handling, preparation, and application of the FSH receptor-binding inhibitor fragment (bi-10), also known as Follicle-Stimulating Hormone Receptor Binding Inhibitor (FRBI).
Frequently Asked Questions (FAQs)
Q1: What is Fsh receptor-binding inhibitor fragment (bi-10)?
A1: The FSH receptor-binding inhibitor fragment (bi-10) is a potent, non-steroidal, low molecular weight peptide antagonist of the Follicle-Stimulating Hormone (FSH).[1][2] It functions by blocking the binding of FSH to its cognate receptor (FSHR), thereby inhibiting the downstream signaling cascade.[1][2] It has been purified from ovarian follicular fluid and is investigated for its role in regulating follicular development and its potential in restraining the carcinogenesis of ovarian cancer.[2][3][4]
Q2: What is the mechanism of action for bi-10?
A2: The bi-10 fragment acts as a competitive inhibitor at the FSH receptor.[5][6] By occupying the receptor, it prevents the endogenous ligand, FSH, from binding and activating the receptor.[1] This blockage disrupts the canonical Gs/cAMP/PKA signaling pathway, which is crucial for the biological actions of FSH in target cells like ovarian granulosa cells.[5][7][8] Docking studies suggest that the inhibitor binds at the interface crucial for the activation of the signal transduction cascade.[4]
Q3: What are the primary research applications of bi-10?
A3: The primary research applications of bi-10 include:
-
Studying the role of FSH in follicular development and ovulation. In vivo administration in mice has been shown to suppress ovulation and induce follicular atresia.[1][6]
-
Investigating the impact of FSH signaling on steroidogenesis, particularly estradiol production.[9]
-
Exploring its potential as a therapeutic agent to down-regulate the overexpression of FSHR in certain types of ovarian cancer.[1][2]
Handling and Preparation
Proper handling and preparation of bi-10 are critical for maintaining its stability and biological activity. As a lyophilized peptide, it requires careful reconstitution.
Reconstitution Protocol
-
Gather Materials : You will need the lyophilized bi-10 peptide vial, a suitable solvent (see Q4), sterile syringes and needles, and alcohol wipes.[10][11]
-
Equilibrate : Before opening, allow the vial of lyophilized peptide to come to room temperature to prevent moisture condensation.
-
Sterilize : Wipe the rubber stopper of the peptide vial and the solvent vial with an alcohol pad.[11][12]
-
Prepare Solvent : Using a sterile syringe, draw up the calculated volume of the recommended solvent. For guidance on calculating solvent volume, refer to Table 1.
-
Inject Solvent : Slowly inject the solvent into the bi-10 vial, aiming the stream against the side of the vial to avoid foaming or damaging the peptide.[11] Do not squirt the solvent directly onto the lyophilized powder.[10]
-
Dissolve Peptide : Gently swirl or roll the vial between your palms until the powder is completely dissolved.[11] Do not shake or vortex the vial, as this can cause the peptide to degrade.[11]
-
Inspect Solution : Once dissolved, the solution should be clear. If you observe any particulates, the solution may be filtered.[13]
Stock Solution Preparation
To prepare stock solutions of varying concentrations, refer to the following table. The molecular weight of bi-10 is assumed to be approximately 1058.2 g/mol for these calculations.
| Target Concentration | Volume of Solvent to Add per 1 mg of bi-10 | Volume of Solvent to Add per 5 mg of bi-10 | Volume of Solvent to Add per 10 mg of bi-10 |
| 1 mM | 0.9451 mL | 4.7256 mL | 9.4513 mL |
| 5 mM | 0.1890 mL | 0.9451 mL | 1.8903 mL |
| 10 mM | 0.0945 mL | 0.4726 mL | 0.9451 mL |
| Data adapted from MedChemExpress.[9] |
Storage and Stability
Proper storage is crucial to prevent degradation and ensure the reproducibility of experiments.
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to several years | Keep sealed and away from moisture.[1] |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
FSH Receptor Signaling Pathway and Inhibition by bi-10
FSH binding to its G-protein coupled receptor (FSHR) primarily activates the Gαs subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses.[14] The inhibitor, bi-10, physically blocks the initial FSH-FSHR interaction.
Caption: FSH signaling pathway and the inhibitory action of bi-10.
In Vivo Experimental Workflow: Murine Model
This protocol outlines a general workflow for studying the effects of bi-10 on follicular development in mice, based on published studies.[6][9]
Caption: General experimental workflow for an in vivo study using bi-10.
Detailed Methodology:
-
Preparation of bi-10: A stock solution (e.g., 1.0 mg/mL) can be prepared by dissolving bi-10 in 10% dimethyl sulfoxide (DMSO) and then adding sterile normal saline to the final volume.[2] The final solution should be stored at -20°C.[2]
-
Animal Model: Prepubertal (e.g., 21-day-old) female Kunming mice are often used.[6]
-
Dosing and Administration: Doses ranging from 10 to 40 mg/kg body weight are administered, typically via intramuscular injection, once daily for a period of five consecutive days.[9] Control groups should receive saline or a vehicle control (e.g., 10% DMSO in saline).[6]
-
Sample Collection: At the end of the treatment period, blood samples are collected for serum hormone analysis (e.g., FSH, Estradiol), and ovaries are collected for histological analysis or molecular studies (RT-qPCR, Western blot) to assess the expression of FSHR and other relevant markers.[6][9]
Troubleshooting Guide
Q4: My reconstituted bi-10 solution is cloudy. What should I do?
A4: A cloudy solution may indicate poor solubility or the presence of aggregates.
-
Check the Solvent : Ensure you are using the correct solvent. While sterile water or saline is common for many peptides, some require a small amount of a co-solvent like DMSO to aid initial dissolution before dilution with an aqueous buffer.[2] One protocol dissolves bi-10 in 10% DMSO before adding saline.[2]
-
Gentle Warming : Try gently warming the vial to 37°C to see if the peptide goes into solution.
-
Sonication : Brief sonication in a water bath can also help break up aggregates.
-
Verification : Always inspect the solution for clarity before use.[13] If cloudiness persists, the peptide may have degraded, and using a fresh vial is recommended.
Q5: I am not observing the expected inhibitory effect in my cell-based assay. What are the possible causes?
A5: Lack of effect can stem from several issues in the experimental setup.
Caption: Troubleshooting flowchart for unexpected experimental results.
-
Peptide Integrity : Verify that the bi-10 was stored correctly both before and after reconstitution.[1] Repeated freeze-thaw cycles can degrade the peptide. Prepare single-use aliquots to maintain integrity.
-
Concentration Verification : Double-check the calculations used for reconstitution and final dilution. An error in calculation is a common source of unexpected results.
-
Positive and Negative Controls : Ensure your controls are working as expected. A positive control (e.g., cells treated with FSH alone) should show a strong response, while a negative control (untreated cells) should show a baseline response. If controls fail, the issue may lie with the assay system itself (e.g., cells, reagents) rather than the inhibitor.[15]
-
Incubation Time : Ensure the pre-incubation time with bi-10 is sufficient for it to bind to the receptors before adding FSH.
Q6: My in vivo experiment shows high variability between animals. How can I reduce this?
A6: High variability in animal studies can obscure true experimental effects.
-
Consistent Administration : Ensure the injection technique (e.g., intramuscular) is consistent across all animals and that the injection volume is accurate.
-
Animal Homogeneity : Use animals of the same age, sex, and weight range to minimize biological variation.[6]
-
Acclimatization : Allow sufficient time for animals to acclimatize to the facility and housing conditions before starting the experiment to reduce stress-related variability.
-
Sample Size : Ensure your group sizes are large enough to provide sufficient statistical power to detect a real effect despite inherent biological variability.
-
Blinding : Whenever possible, blind the experiment by having the person administering the treatment and analyzing the outcomes unaware of the group allocations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Interaction of follicle-stimulating hormone (FSH) receptor binding inhibitor-8: a novel FSH-binding inhibitor, with FSH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. FSH Receptor Signaling: Complexity of Interactions and Signal Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 11. youtube.com [youtube.com]
- 12. elementsarms.com [elementsarms.com]
- 13. jpt.com [jpt.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Validation & Comparative
Validating the Inhibitory Effect of bi-10 on FSH-Induced Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the follicle-stimulating hormone (FSH) inhibitor, bi-10, with other alternative compounds. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a potent antagonist of FSH-induced signaling pathways.
Follicle-stimulating hormone is a critical gonadotropin that governs reproductive processes. Its signaling cascade is a key target for the development of therapeutics for contraception and various endocrine disorders. The compound bi-10, a fragment of the FSH receptor-binding inhibitor (FRBI), has emerged as a noteworthy antagonist of the FSH receptor (FSHR).[1][2] This guide will delve into the available data on bi-10's inhibitory effects and compare it with other known FSH signaling inhibitors.
Comparative Analysis of FSH Inhibitors
In Vivo Efficacy of bi-10 in Murine Models
Studies by Gong Zhuandi and colleagues have demonstrated the dose-dependent inhibitory effects of bi-10 (also referred to as FRBI) in female mice. These in vivo experiments highlight the compound's ability to suppress follicular development and down-regulate key genes involved in ovarian function.
| Parameter | Treatment Group | Dose (mg/kg/day) | Observation | Reference |
| Ovarian Follicle Development | bi-10 | 10, 20, 30, 40 | Dose-dependent decrease in the number of secondary and mature follicles. | Gong et al., 2018 |
| FSHR mRNA Expression (Ovary) | bi-10 | 30, 40 | Significant decrease compared to control. | Gong et al., 2018 |
| ERβ mRNA Expression (Ovary) | bi-10 | 30, 40 | Significant decrease compared to control. | Gong et al., 2018 |
| Serum Estradiol (E2) Levels | bi-10 | 20, 30, 40 | Significant decrease compared to control. | Gong et al., 2018 |
| ARID1A and PTEN Protein Expression (Ovary) | bi-10 | 30 | Maximum increment observed. | Gong et al., 2019 |
In Vitro Activity of FSH Receptor Antagonists
The following table summarizes the in vitro activities of various small molecule FSHR antagonists, providing a basis for comparison with bi-10. The data for bi-10 is limited to receptor binding affinity, while for other compounds, functional inhibition of FSH-induced signaling is available.
| Compound | Assay Type | Target | Metric | Value | Reference |
| FRBI-8(D6A) (bi-10 analogue) | Radioreceptor Assay | FSHR Binding | IC50 | 50% lower than native FRBI-8 | Selvaraj et al., 2010[3] |
| ADX61623 | HTRF | cAMP Production | IC50 | 0.7 µM (55% inhibition) | Frontiers in Endocrinology, 2019[4] |
| Compound 10 (THQ derivative) | Not specified | Not specified | IC50 | Nanomolar range | Frontiers in Endocrinology, 2019[4] |
| Ortho-McNeil Compounds | cAMP Screening Assay | cAMP Production | - | Potent inhibition | Frontiers in Endocrinology, 2019[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of FSH signaling inhibitors.
cAMP Measurement Assay (HTRF)
This assay quantifies the inhibition of FSH-induced cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing the human FSH receptor (hFSHR).
-
FSH.
-
Test inhibitors (e.g., bi-10).
-
cAMP assay kit (e.g., Cisbio Bioassays HTRF kit).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed hFSHR-expressing HEK293 cells into 96-well plates and culture overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., bi-10) or vehicle control for 30 minutes.
-
FSH Stimulation: Stimulate the cells with a fixed concentration of FSH (typically EC80) for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Signal Measurement: Incubate for 1 hour at room temperature and measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of the FSH-induced cAMP response for each inhibitor concentration and determine the IC50 value.
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of the cAMP response element (CRE) as a downstream indicator of FSHR activation.
Materials:
-
HEK293 cells.
-
A luciferase reporter plasmid containing CRE elements upstream of the luciferase gene.
-
hFSHR expression plasmid.
-
Transfection reagent.
-
FSH.
-
Test inhibitors.
-
Luciferase assay reagent.
Procedure:
-
Co-transfection: Co-transfect HEK293 cells with the CRE-luciferase reporter plasmid and the hFSHR expression plasmid.
-
Cell Seeding: Seed the transfected cells into 96-well plates and allow them to recover.
-
Compound Treatment: Treat the cells with different concentrations of the test inhibitor or vehicle.
-
FSH Stimulation: After a short pre-incubation, stimulate the cells with FSH for 4-6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percent inhibition of FSH-induced luciferase expression to determine the IC50.
Western Blot for Phosphorylated CREB (pCREB) and ERK (pERK)
This method assesses the phosphorylation status of key downstream signaling proteins.
Materials:
-
Granulosa cells or hFSHR-expressing cells.
-
FSH.
-
Test inhibitors.
-
Lysis buffer.
-
Primary antibodies (anti-pCREB, anti-CREB, anti-pERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency and serum-starve overnight. Pre-treat with inhibitors followed by FSH stimulation for a short period (5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Mechanisms
To better understand the context of bi-10's inhibitory action, the following diagrams illustrate the FSH signaling pathway, a typical experimental workflow for inhibitor validation, and the logical framework of this comparative guide.
Caption: FSH signaling pathway and the inhibitory action of bi-10.
Caption: Workflow for validating FSH signaling inhibitors.
Caption: Logical flow of the comparative guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Interaction of follicle-stimulating hormone (FSH) receptor binding inhibitor-8: a novel FSH-binding inhibitor, with FSH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists [frontiersin.org]
Comparing Fsh receptor-binding inhibitor fragment(bi-10) to other FSH antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fsh receptor-binding inhibitor fragment (bi-10) with other follicle-stimulating hormone (FSH) antagonists. The information presented is curated from experimental data to assist researchers in making informed decisions for their studies.
Introduction to FSH Antagonism
Follicle-stimulating hormone (FSH) plays a pivotal role in reproductive function, primarily by stimulating follicular development in the ovaries and spermatogenesis in the testes. Antagonists of the FSH receptor (FSHR) are valuable tools in reproductive biology research and hold therapeutic potential for conditions such as contraception and certain cancers. These antagonists function by blocking the binding of FSH to its receptor, thereby inhibiting downstream signaling pathways. This guide focuses on a comparative analysis of bi-10, a peptide-based FSHR antagonist, against other known antagonists.
Performance Comparison of FSH Antagonists
Direct head-to-head comparative studies providing IC50 or Ki values for bi-10 against other FSHR antagonists in the same experimental setup are limited in the currently available literature. However, we can compile and compare reported in vitro and in vivo effects.
In Vitro Efficacy and Potency
The following table summarizes the available quantitative data for various FSH antagonists. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
| Antagonist | Type | Target | Reported IC50/Potency | Key In Vitro Effects |
| bi-10 | Peptide Fragment | FSH Receptor | Not explicitly reported | Inhibited FSH-stimulated estradiol synthesis and cAMP accumulation in primary Sertoli cells at 1 mM concentration.[1] |
| Suramin | Small Molecule | Broad-spectrum | ~10.4 - 14.9 µM (for P2X receptors)[2] | Known to inhibit FSH binding to its receptor.[3] |
| ADX61623 | Small Molecule (Benzamide) | FSH Receptor (NAM) | 0.7 µM (with 55% inhibition of FSH EC80)[3] | Inhibited cAMP and progesterone production in the presence of FSH.[3] |
| Ganirelix | GnRH Antagonist | GnRH Receptor | Not applicable (indirect FSH suppression) | Competitively blocks GnRH receptors, leading to suppression of LH and FSH secretion.[4][5] |
| Cetrorelix | GnRH Antagonist | GnRH Receptor | Not applicable (indirect FSH suppression) | Competitively blocks GnRH receptors, controlling the release of LH and FSH.[6][7] |
In Vivo Efficacy
| Antagonist | Animal Model | Dosage and Administration | Key In Vivo Effects |
| bi-10 | Mice | 10, 20, 30, 40 mg/kg; Intramuscularly; once a day for five consecutive days | Suppression of ovulation and induction of follicular atresia. High doses (30-40 mg/kg) suppressed ovarian and follicular development, and inhibited E2 production.[8] |
| Suramin | Rats | Not specified | Decreased plasma testosterone and FSH levels.[3] |
| Ganirelix | Rats | 0.1 mg/kg; s.c.; daily for 14 days | Reduced luteinizing hormone levels.[9] |
| Cetrorelix | Not specified | Not specified | Shown to be safe and effective in inhibiting LH and sex-steroid secretion in various animal species.[10] |
Signaling Pathways and Mechanisms of Action
FSH binding to its G-protein coupled receptor (FSHR) primarily activates the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the CREB transcription factor, to regulate gene expression related to steroidogenesis and cellular proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
FSH Receptor Binding Assay (Radioligand)
This protocol describes a competitive binding assay to determine the ability of a test compound to displace a radiolabeled FSH ligand from the FSH receptor.
Protocol:
-
Membrane Preparation: Prepare membranes from cells overexpressing the human FSH receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of radiolabeled FSH (e.g., ¹²⁵I-FSH) and varying concentrations of the unlabeled antagonist (e.g., bi-10).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit FSH-stimulated cAMP production in whole cells.
Protocol:
-
Cell Culture: Plate cells expressing the FSH receptor (e.g., CHO-FSHR) in a 96-well plate and culture overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the FSH antagonist (e.g., bi-10) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of FSH (e.g., EC80).
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of FSH-stimulated cAMP production.
Western Blot for FSHR and ERβ Downregulation
This protocol is used to assess the effect of an antagonist on the protein expression levels of FSHR and Estrogen Receptor beta (ERβ).
Protocol:
-
Sample Preparation: Homogenize tissues (e.g., ovaries from treated mice) or lyse cultured cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for FSHR and ERβ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
In Vivo Mouse Model for Follicular Development
This in vivo protocol evaluates the effect of an FSH antagonist on ovarian function in a mouse model.
Protocol:
-
Animal Model: Use sexually mature female mice.
-
Treatment: Administer the FSH antagonist (e.g., bi-10) via a suitable route (e.g., intramuscular or subcutaneous injection) daily for a specified duration (e.g., 5 consecutive days). Include a vehicle control group.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect ovaries and blood samples.
-
Histological Analysis: Fix one ovary from each mouse in 4% paraformaldehyde, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin).
-
Follicle Counting: Count the number of primordial, primary, secondary, and antral follicles in the ovarian sections.
-
Hormone Analysis: Measure the concentration of serum estradiol (E2) using an ELISA kit.
-
Data Analysis: Compare the ovarian weights, follicle counts, and serum E2 levels between the antagonist-treated and control groups to determine the in vivo efficacy of the antagonist.
Conclusion
The Fsh receptor-binding inhibitor fragment (bi-10) demonstrates potent FSH antagonist activity both in vitro and in vivo, effectively inhibiting FSH-mediated signaling and physiological responses such as follicular development and ovulation.[1][8] While direct quantitative comparisons with other antagonists are challenging due to a lack of standardized studies, the available data suggests that bi-10 is a valuable tool for research in reproductive biology. Other small molecule antagonists and GnRH antagonists also provide effective means of inhibiting FSH action, with the latter acting through an indirect mechanism. The choice of antagonist will depend on the specific research question, desired mechanism of action, and experimental model. The detailed protocols provided in this guide should aid researchers in designing and executing experiments to further characterize and compare the efficacy of these and other novel FSH antagonists.
References
- 1. FSH Receptor-Binding Inhibitor Fragment (BI-10) peptide [novoprolabs.com]
- 2. suramin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ganirelix Acetate Injection (Ganirelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
Comparative Analysis of Follicle-Stimulating Hormone Receptor (FSHR) Inhibitors: A Guide for Researchers
This guide provides a detailed comparison between a peptide-based Follicle-Stimulating Hormone (FSH) receptor-binding inhibitor, BI-10, and other classes of small molecule FSHR inhibitors. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on their mechanisms of action, performance data, and experimental validation.
Introduction to FSHR and its Inhibition
The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) essential for reproductive processes.[1][2] In females, FSH binding to its receptor on granulosa cells is necessary for follicular development, while in males, it is critical for spermatogenesis.[1][2] Consequently, modulating FSHR activity with inhibitors presents a promising strategy for non-hormonal contraception and potential therapies for hormone-dependent cancers.[3][4]
FSHR inhibitors can be broadly categorized. BI-10, also known as FSH receptor-binding inhibitor fragment, is a peptide-based antagonist that directly blocks the binding of FSH to its receptor.[5][6][7] In contrast, small molecule inhibitors often act as negative allosteric modulators (NAMs), binding to a site on the receptor distinct from the FSH binding site to prevent receptor activation.[8][9][10]
Mechanism of Action and Signaling Pathways
Upon binding FSH, the FSHR primarily activates the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][11][12] This canonical Gs/cAMP pathway is central to the physiological actions of FSH.[12] However, FSHR can also signal through other pathways, including those involving β-arrestins and ERK1/2 activation.[8][11][12]
BI-10 acts as a direct competitive antagonist. It physically blocks the binding of FSH to the FSHR, thereby preventing the initiation of any downstream signaling cascades.[5][6][7] This leads to the suppression of follicular development and ovulation.[5]
Small Molecule Negative Allosteric Modulators (NAMs) , such as the benzamide derivative ADX61623, bind to the transmembrane domain of the FSHR.[3][9] This binding induces a conformational change that prevents the receptor from activating Gαs and producing cAMP, even when FSH is bound.[3] Interestingly, some NAMs exhibit "biased antagonism," where they block one signaling pathway (e.g., cAMP production) while leaving another (e.g., estradiol production) unaffected.[3][13] This highlights the complexity of FSHR signaling and the potential for developing highly specific therapeutics.[12][14]
The following diagrams illustrate the key signaling pathways and the mechanisms of inhibition.
Caption: Canonical FSHR signaling pathways.
Caption: Mechanisms of FSHR inhibition.
Comparative Performance Data
While direct, head-to-head quantitative comparisons between BI-10 and specific small molecule NAMs are limited in publicly available literature, we can compile representative data to illustrate their distinct profiles. BI-10's activity is primarily demonstrated through in vivo effects, whereas small molecule inhibitors are often characterized by in vitro potency values.
| Compound Class | Representative Compound | Assay Type | Endpoint | Result | Reference |
| Peptide Antagonist | BI-10 (FRBI) | In Vivo (Mice) | Follicular Development | Suppression at 30-40 mg/kg | [4][5][7] |
| In Vitro (Sheep COCs) | cAMP Production | Dose-dependent decrease | [15] | ||
| Small Molecule NAM | ADX61623 | cAMP Production Assay | Inhibition of FSH-induced cAMP | IC50: 0.7 µM | [9][10] |
| Progesterone Production | Inhibition | Complete block | [3][13] | ||
| Estradiol Production | Inhibition | No block observed (biased antagonism) | [3][13] | ||
| Small Molecule Agonist | Org 43553 | FSHR Activation Assay | Agonistic Activity (cAMP) | EC50: 110 nM | [16][17] |
| FSHR Agonist 1 | FSHR Activation Assay | Agonistic Activity (cAMP) | pEC50: 7.72 | [18] |
Note: EC50/IC50 values are highly dependent on the specific cell line and assay conditions used.
Key Experimental Protocols
The following are summarized protocols for key assays used to characterize FSHR inhibitors.
This assay quantifies the intracellular accumulation of cAMP following receptor activation or inhibition.
-
Cell Culture: HEK293 or CHO cells stably expressing the human FSHR are cultured in appropriate media.[19]
-
Assay Preparation: Cells are seeded into 96- or 384-well plates. Prior to the assay, the culture medium is replaced with a stimulation buffer.
-
Compound Incubation:
-
For Antagonists/NAMs: Cells are pre-incubated with various concentrations of the inhibitory compound (e.g., ADX61623, BI-10) for a defined period.
-
An agonist, typically recombinant human FSH (rhFSH), is then added at a concentration known to elicit a submaximal response (e.g., EC80).
-
-
Lysis and Detection: After incubation (typically 30-60 minutes), cells are lysed. The cAMP concentration in the lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase reporter genes.[19][20][21]
-
Data Analysis: The results are used to calculate the IC50 value, representing the concentration of inhibitor required to reduce the FSH-stimulated cAMP response by 50%.
Caption: Workflow for a typical cAMP inhibition assay.
This assay measures the recruitment of β-arrestin to the activated FSHR, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell Line: Use an engineered cell line co-expressing the FSHR fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme acceptor (EA).[22]
-
Assay Setup: Cells are plated in white, opaque multi-well plates suitable for luminescence detection.
-
Compound Addition: Test compounds (agonists or antagonists) are added to the wells. For antagonist testing, this is followed by the addition of FSH.
-
Recruitment and Signal Generation: Ligand binding induces a conformational change in the FSHR, causing the recruitment of β-arrestin. This brings the two enzyme fragments (ProLink and EA) into proximity, forming a functional β-galactosidase enzyme.[22]
-
Detection: A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal. The light output is measured with a luminometer.[22]
-
Analysis: The signal intensity correlates with the extent of β-arrestin recruitment. This can be used to determine agonist potency (EC50) or antagonist inhibitory capacity (IC50).
Summary and Conclusion
The choice between a peptide-based competitive antagonist like BI-10 and a small molecule NAM depends on the specific research or therapeutic goal.
-
BI-10 offers a direct mechanism of action by physically blocking the natural ligand.[5] Its in vivo efficacy in suppressing follicular development has been demonstrated, making it a valuable tool for studying the physiological consequences of complete FSHR blockade.[5][7]
-
Small Molecule NAMs provide the advantages of oral bioavailability and the potential for biased antagonism.[3][9] The ability to selectively inhibit certain downstream pathways (e.g., cAMP) while sparing others opens up possibilities for more nuanced therapeutic interventions with potentially fewer side effects.[3][13] However, none have yet reached clinical application.[9][10]
Researchers must consider the trade-offs between the comprehensive blockade offered by competitive antagonists and the pathway-selective modulation achievable with allosteric inhibitors. The experimental protocols and comparative data presented in this guide serve as a foundational resource for making informed decisions in the development and application of FSHR-targeted compounds.
References
- 1. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 2. Follicle-stimulating hormone - Wikipedia [en.wikipedia.org]
- 3. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FSH receptor binding inhibitor restrains follicular development and possibly attenuates carcinogenesis of ovarian cancer through down-regulating expression levels of FSHR and ERβ in normal ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists [frontiersin.org]
- 10. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [1808.00310] Profiling of FSHR Negative Allosteric Modulators on LH/CGR Reveals Biased Antagonism with Implications in Steroidogenesis [arxiv.org]
- 15. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. academic.oup.com [academic.oup.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Development of a bioassay for FSH using a recombinant human FSH receptor and a cAMP responsive luciferase reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. innoprot.com [innoprot.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Reactivity of FSH Receptor-Binding Inhibitor Fragment (bi-10) with Gonadotropin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the follicle-stimulating hormone (FSH) receptor-binding inhibitor fragment (bi-10) and its known interactions with the FSH receptor (FSHR), as well as a discussion on its potential cross-reactivity with other related gonadotropin receptors, namely the luteinizing hormone receptor (LHR) and the thyroid-stimulating hormone receptor (TSHR). Due to the high structural homology among these receptors, understanding the selectivity profile of a molecule like bi-10 is crucial for its development as a targeted therapeutic or research tool.
Executive Summary
The FSH receptor-binding inhibitor fragment, bi-10, is recognized as a potent antagonist of the FSH receptor.[1][2][3] It effectively blocks the binding of FSH to its receptor, thereby inhibiting downstream signaling pathways.[1][2][3] While its activity at the FSHR is established, there is a notable lack of publicly available data on its cross-reactivity with LHR and TSHR. This guide summarizes the known quantitative data for bi-10's interaction with FSHR and provides the necessary experimental framework for evaluating its selectivity against LHR and TSHR.
Data Presentation: Quantitative Analysis of bi-10 Activity
To date, quantitative data for the inhibitory activity of bi-10 is primarily available for the FSH receptor. A comprehensive comparison with LHR and TSHR is currently limited by the absence of specific binding affinity or functional inhibition data for these receptors.
| Target Receptor | Ligand | Assay Type | Reported Value | Reference |
| FSHR | bi-10 | Functional Inhibition (unspecified cell line) | IC50: 28 nM | MedChemExpress |
| FSHR | bi-10 | Functional Inhibition (primary Sertoli cells) | Inhibition of cAMP accumulation at 1 mM | [2] |
| LHR | bi-10 | Not Reported | No data available | N/A |
| TSHR | bi-10 | Not Reported | No data available | N/A |
Note: The IC50 value is a measure of the concentration of an inhibitor required to reduce the response of an agonist by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
Signaling Pathways of Gonadotropin Receptors
The FSH, LH, and TSH receptors are all G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit (Gαs).[4] Activation of these receptors by their respective endogenous ligands (FSH, LH, or TSH) leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response specific to that hormone. As an antagonist, bi-10 is expected to inhibit this cAMP-mediated signaling cascade upon FSH stimulation. Its effect on LH- and TSH-stimulated cAMP production remains to be determined.
References
A Comparative Guide to Competitive Binding Assays for the FSH Receptor Inhibitor bi-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of performing a competitive binding assay for bi-10, a peptide fragment antagonist of the Follicle-Stimulating Hormone (FSH) receptor.[1][2] It is designed to offer an objective comparison of bi-10's performance with other FSH receptor inhibitors, supported by experimental data and detailed protocols.
Understanding FSH Receptor Antagonism
The FSH receptor (FSHR) is a G-protein coupled receptor (GPCR) crucial for reproductive processes.[3] Its activation by FSH triggers a signaling cascade, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP).[4] Inhibitors of this receptor, like bi-10, block the binding of FSH, thereby preventing downstream signaling.[4] This mechanism of action holds therapeutic potential for various conditions, including certain cancers and as a non-steroidal contraceptive.
Comparative Analysis of FSH Receptor Inhibitors
| Inhibitor Name/Class | Type | IC50/Ki Value | Notes |
| bi-10 | Peptide Fragment | Not specified | Described as a potent FSH antagonist.[1] |
| FSHR Peptide (20-30) | Peptide | IC50: 59.8 µM | A small peptide derived from the rat FSHR sequence.[5] |
| FSH Receptor Antagonist 1 (Compound 10) | Small Molecule (Tetrahydroquinoline derivative) | IC50: 28 nM | A potent non-peptide antagonist.[6] |
| ADX61623 | Small Molecule (Benzamide) | IC50: 0.7 µM | A negative allosteric modulator.[7] |
| Novel Small Molecule Inhibitors | Small Molecule | IC50: 35-65 µM | Identified through screening of AI-generated compounds.[8] |
| Suramin | Small Molecule | IC50: ~70 µM | A non-selective, polysulfonated naphthylurea compound. |
| hFSH-β-(33-53) | Peptide | Not specified | A thiol-containing peptide that inhibits FSH binding.[9] |
| FSHβ (89-97) peptide | Peptide | Not specified | A 9-mer peptide that significantly inhibits FSH binding and cAMP production.[10] |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The experimental conditions under which these values were determined can vary, affecting direct comparability.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay using radiolabeled FSH to determine the binding affinity of inhibitors like bi-10 to the FSH receptor.
Materials:
-
Cells: A cell line stably expressing the human FSH receptor (e.g., HEK293-hFSHR or CHO-hFSHR).
-
Radioligand: 125I-labeled human FSH ([125I]hFSH).
-
Competitors: Unlabeled FSH (for positive control) and the test inhibitor (e.g., bi-10).
-
Assay Buffer: e.g., Tris-HCl buffer with BSA and protease inhibitors.
-
Washing Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Preparation: Culture the FSHR-expressing cells to confluency. Harvest and prepare a cell membrane suspension. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A serial dilution of the unlabeled competitor (e.g., bi-10, starting from a high concentration and typically diluting 1:10). Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled FSH).
-
A fixed concentration of [125I]hFSH (typically at or below its Kd for the receptor).
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with cold washing buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: FSH receptor signaling pathway and the inhibitory action of bi-10.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FSH Receptor-Binding Inhibitor Fragment (BI-10) peptide [novoprolabs.com]
- 3. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detailed analysis of the region 9-30 of rat follicle stimulating hormone receptor: identification of peptide 20-30 as a potential hormone binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification and in vivo validation of a 9-mer peptide derived from FSHβ with FSHR antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Downstream Gene Expression: A Comparative Analysis Featuring bi-10 and qPCR
In the landscape of drug discovery and molecular biology, validating the downstream effects of a novel compound is a critical step in elucidating its mechanism of action. This guide provides a comprehensive comparison of methods for validating gene expression changes, with a focus on the use of quantitative Polymerase Chain Reaction (qPCR). We use "bi-10," a novel, specific inhibitor of the IκB kinase (IKK) complex in the NF-κB signaling pathway, as a model compound to illustrate these principles. This document is intended for researchers, scientists, and drug development professionals seeking to design robust validation experiments.
Introduction to bi-10 and Downstream Gene Validation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and viral antigens, playing a pivotal role in inflammation, immunity, and cell survival.[1][2][3] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions.[4] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and allowing the NF-κB (p50/RelA) dimer to translocate to the nucleus.[2][3][5] Once in the nucleus, NF-κB binds to specific DNA sequences to activate the transcription of a host of pro-inflammatory and anti-apoptotic genes, such as TNF, IL6, and BCL2.
Our model compound, bi-10 , is a potent and selective small molecule inhibitor designed to target the IKK complex. By inhibiting IKK, bi-10 prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its downstream target genes. Validating this predicted downstream effect is essential to confirm its on-target activity. While high-throughput methods like RNA-sequencing (RNA-Seq) can provide a global view of transcriptional changes, targeted validation of key genes is required for confirmation. Quantitative PCR (qPCR) is widely considered the gold standard for this purpose due to its sensitivity, specificity, and wide dynamic range.[6][7][8]
Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory action of bi-10.
Comparison of Gene Expression Validation Methods
While qPCR is a powerful tool, it's important to understand its advantages and limitations in the context of other available technologies. RNA-Seq and microarrays are high-throughput methods often used for initial discovery, while qPCR is the preferred method for targeted validation.[6][8][9]
| Feature | Quantitative PCR (qPCR) | RNA-Sequencing (RNA-Seq) | Microarray |
| Principle | Targeted amplification and real-time detection of specific cDNA sequences. | High-throughput sequencing of the entire cDNA population (transcriptome). | Hybridization of labeled cDNA to a pre-defined set of probes on a chip. |
| Primary Use | Validation of expression for a small number of genes.[6] | Discovery of novel transcripts and global expression profiling.[10] | Global gene expression profiling of known transcripts. |
| Sensitivity | Very High. Can detect very low-abundance transcripts.[11] | High. Depth of sequencing can be adjusted to detect rare transcripts.[10] | Moderate to High. Limited by background noise and probe affinity. |
| Specificity | Very High. Relies on sequence-specific primers and probes.[11] | High. Dependent on mapping accuracy. Can distinguish isoforms. | Moderate. Prone to cross-hybridization with similar sequences. |
| Dynamic Range | Widest (>10^7 fold).[6] | Wide (>10^5 fold).[10] | Narrower (~10^3 fold). Limited by signal saturation. |
| Throughput | Low to Medium (1-30 genes typically).[6] | Very High (Entire transcriptome). | High (Thousands of pre-defined genes). |
| Cost per Sample | Low (for a few genes). | High. | Medium to High. |
| Data Analysis | Relatively simple (e.g., ΔΔCt method). | Complex. Requires significant bioinformatics expertise and computational resources.[11] | Moderately complex. Requires specialized software for normalization and analysis. |
| Novel Discovery | No. Limited to pre-selected targets.[11] | Yes. Can identify novel transcripts, splice variants, and gene fusions.[10] | No. Limited to the probes present on the array.[9] |
Detailed Experimental Protocol: qPCR Validation of bi-10 Activity
This protocol outlines the steps to validate the inhibitory effect of bi-10 on NF-κB target genes in a human cell line (e.g., HeLa or HEK293).
Figure 2. A step-by-step workflow for validating gene expression changes using qPCR.
3.1. Cell Culture and Treatment
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Pre-treatment: Once cells are adhered, replace the medium. Add bi-10 (e.g., 1 µM final concentration) or a vehicle control (e.g., 0.1% DMSO) to the respective wells. Incubate for 1 hour.
-
Stimulation: To activate the NF-κB pathway, add TNFα (e.g., 10 ng/mL final concentration) to all wells.
-
Incubation: Incubate for a pre-determined time optimal for target gene expression (e.g., 4 hours for TNF and IL6 mRNA).
-
Harvest: Wash cells with ice-cold PBS and lyse directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
3.2. RNA Extraction and Quality Control
-
Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy from Qiagen) according to the manufacturer's protocol.[12] Include an on-column DNase treatment step to eliminate genomic DNA contamination.[12]
-
Quantification & Purity: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 is desirable.
-
Integrity: (Optional but recommended) Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system. Intact 28S and 18S ribosomal RNA bands should be visible.[13]
3.3. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, nuclease-free tube, combine 1 µg of total RNA, oligo(dT) and/or random hexamer primers, and RNase-free water.
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then chill on ice.
-
Synthesis: Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme.
-
Incubation: Perform the synthesis according to the enzyme manufacturer's protocol (e.g., 42°C for 50-60 minutes, followed by enzyme inactivation at 70°C for 15 minutes).[12]
-
Storage: The resulting cDNA can be stored at -20°C.
3.4. Quantitative PCR (qPCR)
-
Primer Design: Design primers for target genes (TNF, IL6, BCL2) and a stable reference gene (GAPDH or ACTB). Aim for primers with a Tm of ~60-62°C, producing an amplicon of 70-150 bp.[14]
-
Reaction Mix: Prepare a master mix for each primer set containing SYBR Green qPCR master mix, forward primer, reverse primer, and nuclease-free water.[15]
-
Plating: Dispense the master mix into a 96- or 384-well qPCR plate. Add diluted cDNA (e.g., 5 µL of a 1:10 dilution) to the appropriate wells.[12]
-
Controls: Include the following controls for each target:
-
No Template Control (NTC): Add water instead of cDNA to detect contamination.[14]
-
No Reverse Transcriptase (-RT) Control: Use RNA that was not reverse-transcribed to detect genomic DNA contamination.
-
-
Cycling Conditions: Run the plate on a real-time PCR instrument with a typical protocol:
-
Initial Denaturation: 95°C for 3 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify amplification specificity.
-
3.5. Data Analysis (Relative Quantification) The most common method for relative quantification is the ΔΔCt (delta-delta Ct) method.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene:
-
ΔCt = Ct(Target Gene) - Ct(Reference Gene)
-
-
Calculate ΔΔCt: For each treated sample, normalize its ΔCt value to the average ΔCt of the control (vehicle-treated) group:
-
ΔΔCt = ΔCt(Treated Sample) - Average ΔCt(Control Group)
-
-
Calculate Fold Change: Determine the relative expression level:
-
Fold Change = 2^(-ΔΔCt)
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison. The results should demonstrate that in TNFα-stimulated cells, treatment with bi-10 leads to a significant reduction in the mRNA levels of NF-κB target genes.
Table 1: Hypothetical qPCR Results for NF-κB Target Genes Following bi-10 Treatment
| Target Gene | Treatment Group | Avg. Cq (Target) | Avg. Cq (GAPDH) | Avg. ΔCq | Avg. ΔΔCq | Fold Change (Relative to Vehicle) |
| TNF | Vehicle + TNFα | 21.5 | 18.0 | 3.5 | 0.0 | 1.00 |
| bi-10 + TNFα | 24.0 | 18.1 | 5.9 | 2.4 | 0.19 | |
| IL6 | Vehicle + TNFα | 23.2 | 18.0 | 5.2 | 0.0 | 1.00 |
| bi-10 + TNFα | 26.5 | 18.1 | 8.4 | 3.2 | 0.11 | |
| BCL2 | Vehicle + TNFα | 25.8 | 18.0 | 7.8 | 0.0 | 1.00 |
| bi-10 + TNFα | 27.9 | 18.1 | 9.8 | 2.0 | 0.25 |
Interpretation: The hypothetical data show that treatment with bi-10 results in a substantial decrease in the expression of TNF, IL6, and BCL2 mRNA compared to the vehicle control. For example, TNF expression is reduced to just 19% of the control level (a ~5-fold reduction), strongly supporting the hypothesis that bi-10 inhibits the NF-κB signaling pathway.
Figure 3. A logical diagram to guide the choice of gene expression analysis technology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kB pathway overview | Abcam [abcam.com]
- 6. biosistemika.com [biosistemika.com]
- 7. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 8. biostate.ai [biostate.ai]
- 9. biocompare.com [biocompare.com]
- 10. RNA-Seq vs Microarrays | Compare technologies [illumina.com]
- 11. biostate.ai [biostate.ai]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. idtdna.com [idtdna.com]
- 15. 通用 SYBR Green qPCR 協定 [sigmaaldrich.com]
Comparative analysis of the effects of bi-10 and its parent molecule
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. BioInvent's BI-1910 Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 - BioSpace [biospace.com]
- 5. BioInvent to Present Phase 1 Clinical Data for BI-1910, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | Morningstar [morningstar.com]
- 6. researchgate.net [researchgate.net]
Validating In Vivo Target Engagement of Fsh Receptor-Binding Inhibitor Fragment (bi-10): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the Follicle-Stimulating Hormone (FSH) receptor-binding inhibitor fragment, bi-10, against other emerging alternatives. The information presented herein is supported by experimental data to aid in the evaluation and selection of FSH receptor antagonists for research and development.
Introduction to FSH Receptor Antagonism
The Follicle-Stimulating Hormone Receptor (FSHR) is a key regulator of reproductive processes, primarily influencing follicular development in females and spermatogenesis in males.[1] Antagonism of the FSHR presents a promising therapeutic strategy for various applications, including contraception and the treatment of hormone-dependent cancers. The FSH receptor-binding inhibitor fragment (bi-10) is a peptide-based antagonist designed to block the interaction of FSH with its receptor, thereby inhibiting downstream signaling pathways.[2] This guide will delve into the in vivo validation of bi-10's target engagement and compare its efficacy with other known FSHR antagonists.
In Vivo Performance Comparison: bi-10 vs. Alternatives
The in vivo efficacy of FSHR antagonists is primarily assessed by their ability to suppress ovarian function, leading to follicular atresia and a reduction in estradiol production. The following tables summarize the available quantitative data for bi-10 (also referred to as FSH Receptor-Binding Inhibitor or FRBI in some literature) and a small molecule alternative, ADX61623.
Table 1: In Vivo Efficacy of FSHR Antagonists in Rodent Models
| Compound | Animal Model | Dosing Regimen | Key In Vivo Effects | Reference |
| bi-10 (FRBI) | Mouse | 10, 20, 30, 40 mg/kg; intramuscularly; once a day for five consecutive days | Dose-dependent suppression of ovarian and follicular development. High doses (30-40 mg/kg) significantly attenuate expression of FSHR and ERβ mRNA and protein, and inhibit estradiol (E2) production. Causes follicular atresia. | [2] |
| ADX61623 | Rat | 50 mg/kg; subcutaneous | Ineffective in completely inhibiting folliculogenesis and ovulation following sequential treatment with pituitary FSH and hCG (as measured by oocyte count and ovarian weight). | [3][4] |
Table 2: Effects on Downstream Signaling and Biomarkers
| Compound | Parameter | In Vitro/In Vivo | Effect | Reference |
| bi-10 (FRBI) | cAMP Production | In Vitro (Sertoli cells) | Inhibited FSH-stimulated cAMP accumulation. | [5] |
| Estradiol (E2) Production | In Vivo (Mouse) | Dose-dependent inhibition of E2 production. | [2] | |
| FSHR Expression | In Vivo (Mouse) | Down-regulation of FSHR mRNA and protein at higher doses. | [2] | |
| ERβ Expression | In Vivo (Mouse) | Down-regulation of ERβ mRNA and protein at higher doses. | [2] | |
| ADX61623 | cAMP Production | In Vitro | Dose-dependent inhibition in the presence of FSH. | [3][4] |
| Progesterone Production | In Vitro | Dose-dependent inhibition in the presence of FSH. | [3][4] | |
| Estradiol (E2) Production | In Vitro | Stimulated at high concentrations. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of bi-10 and other FSHR antagonists.
In Vivo Antagonist Efficacy Study in Mice
Objective: To determine the in vivo efficacy of an FSHR antagonist by assessing its impact on ovarian follicle development and hormone levels.
Protocol:
-
Animal Model: Use immature female mice (e.g., Kunming or C57BL/6 strain), 21 days old.
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Grouping: Randomly assign mice to control and treatment groups.
-
Control Group: Administer vehicle (e.g., saline).
-
Positive Control Group: Administer recombinant FSH to stimulate follicular development.
-
Treatment Groups: Administer the FSHR antagonist (e.g., bi-10) at various doses.
-
-
Dosing: Administer the compounds via the appropriate route (e.g., intramuscularly for bi-10) for a specified duration (e.g., five consecutive days).
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for hormone analysis. Euthanize the animals and collect the ovaries for histological and molecular analysis.
-
Hormone Analysis: Measure serum estradiol and FSH levels using ELISA or other validated immunoassay methods.
-
Histological Analysis: Fix one ovary from each animal in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E). Count the number of primordial, primary, secondary, and atretic follicles under a microscope.
-
Molecular Analysis: Extract RNA and protein from the other ovary to analyze the expression levels of FSHR and ERβ via qPCR and Western blotting, respectively.
Measurement of Serum Estradiol
Objective: To quantify the concentration of estradiol in mouse serum.
Protocol (ELISA):
-
Sample Preparation: Collect blood and separate serum. Store at -80°C until use.
-
Assay: Use a commercially available mouse/rat estradiol ELISA kit.
-
Procedure: Follow the manufacturer's instructions. This typically involves:
-
Adding standards, controls, and samples to antibody-coated microplate wells.
-
Adding an enzyme-conjugated estradiol and incubating to allow for competitive binding.
-
Washing the wells to remove unbound reagents.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculation: Calculate the estradiol concentration in the samples by comparing their absorbance to the standard curve. For higher accuracy, especially at low concentrations, gas chromatography-tandem mass spectrometry (GC-MS/MS) is the gold standard.[6][7]
Ovarian Follicle Counting
Objective: To quantify the number of different stages of ovarian follicles.
Protocol:
-
Tissue Preparation: Fix ovaries in Bouin's solution or 4% paraformaldehyde, followed by dehydration and embedding in paraffin wax.
-
Sectioning: Serially section the entire ovary at a thickness of 5-8 µm.
-
Staining: Mount the sections on slides and stain with Hematoxylin and Eosin (H&E).
-
Counting:
-
Examine every fifth section under a light microscope.
-
Classify and count follicles based on their morphology (e.g., primordial, primary, secondary, antral, atretic). To avoid double-counting, only count follicles containing a visible oocyte nucleus.
-
Multiply the raw counts by the section interval (e.g., 5) to estimate the total number of follicles per ovary.
-
Western Blot for FSHR and ERβ
Objective: To determine the protein expression levels of FSHR and ERβ in ovarian tissue.
Protocol:
-
Protein Extraction: Homogenize ovarian tissue in RIPA buffer with protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for FSHR, ERβ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the expression of the target proteins to the loading control.
Visualizing a Logical Workflow for In Vivo Validation
The following diagram illustrates the logical workflow for the in vivo validation of an FSH receptor antagonist.
Caption: Logical workflow for in vivo validation of FSHR antagonists.
FSH Receptor Signaling Pathway and Point of Inhibition
The binding of FSH to its G-protein coupled receptor (GPCR) on granulosa cells predominantly activates the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][8] PKA then phosphorylates various downstream targets, including transcription factors like CREB, which regulate genes involved in follicular development, steroidogenesis, and cell proliferation.[8] Bi-10 acts as a competitive antagonist, blocking the initial binding of FSH to the receptor, thereby preventing the activation of this signaling cascade.
Caption: FSHR signaling pathway and the inhibitory action of bi-10.
Conclusion
The available data demonstrates that bi-10 effectively engages the FSH receptor in vivo, leading to a dose-dependent suppression of follicular development and estradiol production in mice. This is achieved by blocking the canonical FSHR signaling pathway. In comparison, the small molecule antagonist ADX61623 showed limited efficacy in a rat model at the tested dose. While direct comparative studies are lacking, the peptide-based inhibitor bi-10 appears to be a potent tool for in vivo studies of FSHR antagonism. Further research, including receptor occupancy studies and head-to-head comparisons with other classes of antagonists, will be crucial for a more comprehensive understanding of its therapeutic potential.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cAMP-Dependent Signaling and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Is Fsh receptor-binding inhibitor fragment(bi-10) more potent than its analogs?
In the competitive landscape of FSH receptor antagonists, the synthetic octapeptide FSH receptor-binding inhibitor fragment (bi-10), also known as FRBI-8, has demonstrated significant potential in modulating follicular development and steroidogenesis. However, recent research indicates that specific amino acid substitutions within its sequence can lead to analogs with enhanced potency. This guide provides a detailed comparison of bi-10 and its more potent analog, FRBI-8(D6A), supported by experimental data and detailed protocols for researchers in reproductive biology and drug development.
Executive Summary
Structure-activity relationship studies have revealed that a single amino acid substitution in the bi-10 (FRBI-8) sequence can significantly enhance its binding affinity to the FSH receptor. Specifically, the analog in which the aspartic acid at position 6 is replaced by alanine, designated FRBI-8(D6A), exhibits a twofold increase in potency as measured by its half-maximal inhibitory concentration (IC50) in a radioreceptor assay. This heightened potency suggests that FRBI-8(D6A) may be a more effective antagonist of FSH receptor signaling.
Comparative Potency: Bi-10 (FRBI-8) vs. FRBI-8(D6A)
The inhibitory potencies of bi-10 (FRBI-8) and its analog, FRBI-8(D6A), were directly compared using an in vitro radioreceptor assay. This assay measures the ability of the inhibitor to compete with radioactively labeled FSH for binding to its receptor on granulosa cells. The results demonstrated that the D6A analog is significantly more potent than the parent peptide.
| Compound | Amino Acid Sequence | IC50 (in vitro radioreceptor assay) | Potency relative to Bi-10 |
| Bi-10 (FRBI-8) | Thr-Asp-Asn-Gly-Asp-Asp -Ser-His | Not explicitly stated, but higher than D6A analog[1] | 1x |
| FRBI-8(D6A) | Thr-Asp-Asn-Gly-Asp-Ala -Ser-His | 50% lower than FRBI-8[1] | 2x |
Note: While the exact IC50 values were not provided in the available literature, the relative potency is clearly established.
Mechanism of Action and Signaling Pathways
FSH binding to its G protein-coupled receptor (FSHR) on granulosa cells primarily activates the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[1] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, to regulate gene expression and promote follicular development and steroidogenesis. FSHR can also signal through other pathways, including those involving PI3K/Akt and MAPKs.
Bi-10 and its analogs act as competitive antagonists, blocking the binding of FSH to the FSHR and thereby inhibiting these downstream signaling cascades. The increased potency of the D6A analog is attributed to a higher binding affinity for the receptor.
FSH Receptor Signaling Pathway
Caption: FSH Receptor Signaling Pathway and Inhibition by Bi-10/Analogs.
Experimental Protocols
In Vitro Radioreceptor Assay for FSH Binding Inhibition
This protocol outlines the key steps for determining the IC50 values of FSH receptor inhibitors.
Objective: To measure the concentration of an inhibitor that displaces 50% of specifically bound radio-labeled FSH from its receptor.
Materials:
-
Granulosa cells expressing FSH receptors
-
Highly purified human FSH (hFSH) for radio-iodination
-
[¹²⁵I]Na for radio-labeling
-
Unlabeled inhibitor peptides (Bi-10, FRBI-8(D6A))
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Isolate and culture granulosa cells from an appropriate animal model (e.g., rat).
-
Radiolabeling of FSH: Radio-iodinate hFSH using a standard method (e.g., Iodogen or lactoperoxidase method) to prepare [¹²⁵I]hFSH.
-
Binding Assay:
-
Incubate a fixed number of granulosa cells with a constant, tracer amount of [¹²⁵I]hFSH.
-
Add increasing concentrations of the unlabeled inhibitor peptides (Bi-10 or its analogs) to compete for receptor binding.
-
Include control tubes with no inhibitor (total binding) and with a large excess of unlabeled FSH (non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the cells with bound [¹²⁵I]hFSH from the unbound ligand in the supernatant, typically by centrifugation.
-
Quantification: Measure the radioactivity of the cell pellets using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the specific binding of [¹²⁵I]hFSH.
-
Experimental Workflow for Potency Comparison
References
Control Experiments for Studying Fsh Receptor-Binding Inhibitor Bi-10: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the effects of the Follicle-Stimulating Hormone (FSH) receptor-binding inhibitor, bi-10, a robust experimental design incorporating appropriate controls and comparative compounds is paramount. This guide provides an objective comparison of bi-10 with alternative FSH receptor (FSHR) antagonists, supported by experimental data and detailed protocols, to aid in the rigorous evaluation of its efficacy and mechanism of action.
Comparison of FSH Receptor Antagonists
The following table summarizes the quantitative data for bi-10 and a selection of alternative non-steroidal FSHR antagonists. This allows for a direct comparison of their potency and effects on downstream signaling pathways.
| Compound | Target | Assay Type | Key Parameter | Value | Cell Line/System | Reference |
| bi-10 | FSH Receptor | In vivo | Follicular Development | Suppression at 30-40 mg/kg | Kunming mice | [1] |
| In vivo | Estradiol (E2) Production | Inhibition at 30-40 mg/kg | Kunming mice | [1] | ||
| ADX61623 | FSH Receptor | cAMP Inhibition | IC50 | 0.7 µM | HEK293 cells | [2] |
| Progesterone Production | Inhibition | Dose-dependent | Rat granulosa cells | [3] | ||
| Estradiol Production | No inhibition | - | Rat granulosa cells | [3] | ||
| ADX68692 | FSH Receptor | cAMP Inhibition | IC50 | 140 nM (human), 207 nM (rat) | Not specified | [4] |
| Progesterone Production | Inhibition | Dose-dependent | Rat granulosa cells | [5] | ||
| Estradiol Production | Inhibition | Dose-dependent | Rat granulosa cells | [5] | ||
| Suramin | FSH Receptor | FPGS Inhibition | IC50 | 0.9 µM | CCRF-CEM human leukemia cells | [6] |
| Compound 10 | FSH Receptor | cAMP Inhibition | IC50 | Nanomolar range | Not specified |
Experimental Workflows and Signaling Pathways
To elucidate the mechanism of action of FSHR inhibitors, it is crucial to understand the underlying signaling pathways and the experimental workflows used to study them.
FSH Receptor Signaling Pathway
FSH binding to its G-protein coupled receptor (FSHR) primarily activates the Gαs subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB, to regulate gene expression. Another important pathway activated by FSHR is the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
Figure 1. Simplified FSH receptor signaling pathway.
Experimental Workflow for Inhibitor Screening
A typical workflow for screening and characterizing FSHR inhibitors involves a series of in vitro assays to determine binding affinity, functional inhibition of downstream signaling, and specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists | Semantic Scholar [semanticscholar.org]
- 6. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of FSH Receptor-Binding Inhibitor Fragment (bi-10) Experiments
An Objective Analysis of Experimental Data and Protocols for Researchers, Scientists, and Drug Development Professionals
The Follicle-Stimulating Hormone (FSH) receptor-binding inhibitor fragment, commonly known as bi-10 or FRBI, has emerged as a significant research tool and potential therapeutic agent due to its antagonistic effect on the FSH receptor (FSHR). As a potent inhibitor, bi-10 blocks the binding of FSH to its receptor, thereby altering downstream signaling pathways.[1][2] Its potential applications range from suppressing ovulation and inducing follicular atresia to potentially restraining the carcinogenesis of ovarian cancer by down-regulating FSHR and estrogen receptor β (ERβ) expression.[1] This guide provides a comparative analysis of experimental data and protocols from various studies to assess the reproducibility of findings related to bi-10 across different laboratory settings.
In Vitro Studies: Comparative Efficacy
In vitro experiments have been crucial in elucidating the mechanism of action of bi-10. Studies on sheep cumulus-oocyte complexes (COCs) and ovarian granulosa-like KGN cells have demonstrated a consistent dose-dependent inhibitory effect of bi-10 on FSH-induced cellular responses.
| Experimental Model | bi-10 Concentration | Key Findings | Reference Lab/Study |
| Sheep COCs | 10-40 µg/mL | Dose-dependent decrease in maturation rates and increase in apoptosis rates.[2] | Zhu et al. (2018)[2] |
| Sheep COCs | 10-40 µg/mL | Dose-dependent decrease in the production of cAMP, K-Ras, and c-Myc.[2] | Zhu et al. (2018)[2] |
| Sheep COCs | 30-40 µg/mL | Reduced production of inositol trisphosphate (IP3).[2] | Zhu et al. (2018)[2] |
| Ovarian Granulosa-like KGN cells | 20 ng/mL | Inhibited the effects of Paeoniflorin (PAE) on FSHR, PKAc, p-CREB/CREB, and aromatase expression. | Wang et al. (2022)[3] |
The data from these independent studies, although using different specific models and co-treatments, corroborates the primary finding that bi-10 effectively antagonizes FSHR signaling. The dose-dependent nature of its effects on key second messengers like cAMP and downstream oncogenes like K-Ras and c-Myc appears to be a reproducible finding.[2]
In Vivo Studies: Corroborating Evidence from Animal Models
In vivo studies using mouse models have further substantiated the inhibitory effects of bi-10 on the reproductive system. These studies consistently report a suppression of follicular development and a reduction in key hormonal and receptor expression levels.
| Animal Model | bi-10 Dosage | Key Findings | Reference Lab/Study |
| Kunming female mice | 20, 30, 40 mg/kg (intramuscularly) | Dose-dependent reduction in ovarian weights and ovarian cortex thickness.[4][5] | Gong et al. (2018)[4] |
| Kunming female mice | 20, 30, 40 mg/kg (intramuscularly) | Decreased numbers of secondary and mature follicles.[5] | Gong et al. (2018)[4] |
| Kunming female mice | 30, 40 mg/kg (intramuscularly) | Attenuated expression of ERβ and FSHR mRNAs and proteins in the ovaries.[1] | Gong et al. (2018)[1] |
| Kunming female mice | 20, 30, 40 mg/kg (intramuscularly) | Reduced serum concentrations of FSH and estradiol (E2).[5] | Gong et al. (2018)[4] |
The consistency of these in vivo results, particularly the dose-dependent suppression of ovarian and follicular development, suggests a high degree of reproducibility for the systemic effects of bi-10.
Signaling Pathways and Experimental Workflows
The mechanism of action of bi-10 involves the direct blockade of FSH binding to its receptor, which in turn inhibits the activation of key downstream signaling cascades.
Caption: FSH receptor signaling and bi-10 inhibition.
A generalized workflow for in vitro and in vivo experiments with bi-10 is depicted below, providing a template for study design and replication.
Caption: Generalized in vitro and in vivo experimental workflows.
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed experimental protocols are summarized below.
In Vitro Maturation (IVM) of Sheep Oocytes
-
Preparation of bi-10 (FRBI): The FRBI peptide (99.9% purity) is dissolved in 10% methyl sulfoxide (DMSO) and then diluted with sterile normal saline to a stock concentration of 1 mg/mL. The solution is stored at -20°C.[2]
-
Experimental Groups:
-
Blank Control: IVM medium with no added FRBI or FSH.
-
Positive Control: IVM medium with 10 IU/mL of FSH.
-
FRBI Groups: IVM medium with 10, 20, 30, or 40 µg/mL of FRBI.[2]
-
-
Culture Conditions: Cumulus-oocyte complexes (COCs) are cultured in the respective media for 24 hours.[2]
-
Analysis: Concentrations of K-Ras, c-Myc, VEGF, cAMP, and FSH are measured in the IVM media fluids.[2]
In Vivo Mouse Studies
-
Animal Model: 21-day-old Kunming female mice.[4]
-
Experimental Groups:
-
Control Group (CG): Injected with 0.2 mL saline.
-
FSH Group: Injected with 10 IU FSH.
-
FRBI Groups: Injected with 20, 30, or 40 mg/kg body weight of FRBI.[4]
-
-
Administration: Intramuscular injections are given once a day for five consecutive days.[4]
-
Analysis: Ovarian weights, ovarian cortex thickness, follicle numbers, and serum levels of FSH and estradiol are measured at various time points (e.g., days 15, 20, 30).[4][5] Expression levels of FSHR and ERα mRNA and protein in the ovaries are determined.[4]
Conclusion
The available data from independent research studies demonstrate a consistent and reproducible inhibitory effect of the FSH receptor-binding inhibitor fragment (bi-10) on the FSH/FSHR axis. Both in vitro and in vivo experiments show dose-dependent suppression of FSH-mediated signaling and physiological responses. While slight variations in absolute values and optimal concentrations may exist due to differences in experimental models and assay conditions, the qualitative and directional effects of bi-10 are well-corroborated. For researchers and drug development professionals, this body of evidence provides a solid foundation for further investigation into the therapeutic potential of bi-10, with a reasonable expectation of reproducible outcomes when following established protocols. Future studies directly comparing different sources or batches of bi-10 would further strengthen the understanding of its experimental reliability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ER α in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
